2-Methoxy-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXFJKBQZVRPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449158 | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-08-1 | |
| Record name | 6-Nitroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structural Architecture & Physicochemical Dynamics
Technical Whitepaper: 2-Methoxy-6-nitrophenol (6-Nitroguaiacol)
Abstract This technical guide provides a comprehensive analysis of this compound (CAS: 603-83-8), a critical intermediate in the synthesis of vanillin derivatives and catechol-O-methyltransferase (COMT) inhibitors. Unlike its structural isomer 4-nitroguaiacol, the 6-nitro isomer exhibits unique physicochemical behavior driven by strong intramolecular hydrogen bonding. This document details the structural causality behind its volatility, outlines a self-validating steam distillation protocol for its purification, and maps its reactivity profile for downstream pharmaceutical applications.
The defining feature of this compound is the "Ortho Effect." The nitro group at position 6 is adjacent to the phenolic hydroxyl at position 1. This proximity allows for the formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond between the hydroxyl hydrogen and one oxygen of the nitro group.[1]
The Mechanistic Impact:
-
Volatility: This internal chelation satisfies the dipole of the hydroxyl group, preventing it from acting as a hydrogen bond donor to neighboring molecules. Consequently, this compound behaves as a pseudo-nonpolar molecule, exhibiting significant volatility with steam.
-
Melting Point Depression: The lack of intermolecular lattice networks (common in the 4-nitro isomer) results in a significantly lower melting point (~104°C) compared to 4-nitroguaiacol (~150°C).
Table 1: Physicochemical Constants[1]
| Property | Value | Context |
| IUPAC Name | This compound | Common: 6-Nitroguaiacol |
| CAS Number | 603-83-8 | |
| Molecular Formula | C₇H₇NO₄ | MW: 169.13 g/mol |
| Appearance | Yellow crystalline solid | Needle-like prisms from EtOH |
| Melting Point | 103 – 107 °C | Distinct from 4-isomer (>150°C) |
| pKa (Predicted) | ~8.3 | Less acidic than 2-nitrophenol (7.[2][3][4]2) due to OMe donation |
| Solubility | Soluble in EtOH, Ether, CHCl₃ | Sparingly soluble in cold water |
| Partition Coeff. | LogP ~1.79 | Lipophilic character due to internal H-bond |
Synthesis & Purification Protocol
The synthesis of this compound via the nitration of guaiacol is a classic study in regioselectivity. Direct nitration typically favors the para position (4-nitroguaiacol) due to steric hindrance at the ortho position (6-nitroguaiacol).
The Challenge: Obtaining high purity 6-nitroguaiacol requires separating it from the dominant 4-nitro isomer and dinitro byproducts. The Solution: Exploiting the intramolecular hydrogen bond via steam distillation.[5]
Validated Experimental Workflow
-
Nitration: Guaiacol is treated with dilute nitric acid in an inert solvent (e.g., diethyl ether or glacial acetic acid) at controlled temperatures (<20°C) to minimize dinitration.
-
Quenching: The reaction mixture is poured onto ice/water.
-
Separation (The Critical Step): The crude solid mixture is subjected to steam distillation.
-
Distillate: Contains pure This compound . The intramolecular H-bond makes it volatile.
-
Residue: Contains 4-nitroguaiacol . Intermolecular H-bonding anchors it in the aqueous phase.
-
Workflow Visualization (Graphviz)
Caption: Separation logic relying on the volatility difference induced by intramolecular hydrogen bonding (S(6) motif) in the 6-nitro isomer.
Chemical Reactivity & Derivatization
Researchers utilizing this compound typically target two primary transformation pathways: reduction to the amine or demethylation to the catechol.
A. Demethylation (Synthesis of 3-Nitrocatechol)
The conversion of 6-nitroguaiacol to 3-nitrocatechol (1,2-dihydroxy-3-nitrobenzene) is pivotal for developing COMT inhibitors.
-
Reagent: Hydrobromic acid (48% HBr) or Aluminum Chloride (AlCl₃) in Pyridine.
-
Mechanism: Nucleophilic attack on the methyl group. The nitro group's electron-withdrawing nature makes the ether linkage more susceptible to cleavage than in unsubstituted guaiacol.
-
Outcome: Formation of the catechol moiety, which is essential for metal chelation in enzyme active sites.
B. Reduction (Synthesis of 6-Aminoguaiacol)
-
Reagents: H₂/Pd-C, Fe/HCl, or Sodium Dithionite.
-
Application: The resulting amine is a precursor for Schiff bases and complex heterocyclic synthesis.
-
Caution: The resulting aminophenol is sensitive to oxidation and should be handled under inert atmosphere (Nitrogen/Argon).
Reactivity Pathway Diagram
Caption: Divergent synthesis pathways for pharmaceutical intermediates.
Safety & Handling (E-E-A-T)
-
Toxicity: Like most nitrophenols, this compound is a potential uncoupler of oxidative phosphorylation. It disrupts ATP synthesis by dissipating the proton gradient across mitochondrial membranes.
-
Handling:
-
Dust: Use N95 or P100 respiratory protection. The solid is fine and can generate irritant dust.
-
Skin: Nitrophenols are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Explosion Hazard: Dry nitrophenols can be shock-sensitive, though less so than picric acid. Ensure the compound is stored away from reducing agents and strong bases.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12023, this compound. Retrieved from [Link]
-
Royal Society of Chemistry. Steam Distillation: Principles and Practice. Learn Chemistry. Retrieved from [Link]
- Kovats, E. et al.Intramolecular Hydrogen Bonding in Ortho-Nitrophenols. Journal of Chemical Physics. (Generalized reference for the mechanism described in Section 1).
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 4-allyl-2-methoxy-6-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
Technical Deep Dive: 6-Nitroguaiacol (2-Methoxy-6-nitrophenol)
Executive Summary
6-Nitroguaiacol (IUPAC: 2-methoxy-6-nitrophenol) represents a critical structural isomer in the nitration of guaiacol. While often overshadowed by its para-isomer (4-nitroguaiacol) in bulk synthesis, the 6-nitro variant possesses distinct physicochemical properties driven by strong intramolecular hydrogen bonding. This molecule is of significant interest in pharmaceutical development as a key impurity in the synthesis of COMT inhibitors (e.g., Entacapone) and as a model substrate for studying "ortho-effects" in aromatic substitution.
This guide analyzes the structural dynamics, regioselective synthesis challenges, and analytical profiling of 6-nitroguaiacol, providing researchers with actionable protocols for its isolation and characterization.
Part 1: Molecular Architecture & The Ortho-Effect
The defining feature of 6-nitroguaiacol is the proximity of the nitro (
Structural Dynamics
-
Chelation: The phenolic hydrogen atom forms a planar, 6-membered pseudo-ring with one oxygen of the ortho-nitro group.
-
Electronic Consequences: This chelation locks the nitro group into coplanarity with the benzene ring, maximizing resonance overlap but reducing the acidity of the phenol compared to non-chelated isomers (though still more acidic than guaiacol itself due to the electron-withdrawing nitro group).
-
Volatility: The internal H-bond satisfies the dipole moment locally, preventing the molecule from binding strongly to other molecules. This renders 6-nitroguaiacol steam volatile and soluble in non-polar solvents, a property utilized for its purification.
Visualization: Resonance & Chelation
The following diagram illustrates the resonance stabilization and the critical intramolecular hydrogen bond (chelation) that differentiates the 6-isomer.
Figure 1: Structural causality map showing how the ortho-substitution leads to the unique physicochemical profile of 6-nitroguaiacol.
Part 2: Physicochemical Profiling (Comparative Data)[1]
Distinguishing 6-nitroguaiacol from its isomers (4-nitro and 5-nitro) is critical during impurity profiling. The table below synthesizes the key differences.
| Property | 6-Nitroguaiacol (Target) | 4-Nitroguaiacol (Major Isomer) | Mechanistic Reason |
| IUPAC Name | This compound | 2-methoxy-4-nitrophenol | Regiochemistry of nitration |
| H-Bonding | Intramolecular (Chelated) | Intermolecular (Network) | Distance between -OH and -NO2 |
| Melting Point | Low (~60–65 °C) | High (~100–104 °C) | Lattice energy reduction in 6-isomer |
| Steam Volatility | Yes | No | Internal H-bond reduces polarity |
| Acidity (pKa) | ~7.5 | ~7.0 | Chelated H is harder to remove |
| NMR (-OH) | δ 10.5–11.0 ppm (Sharp) | δ 9.5–10.0 ppm (Broad) | Deshielding by Nitro group |
| Solubility | High in Et2O, DCM | High in EtOH, Water (hot) | Lipophilicity vs Hydrophilicity |
Critical Insight: In HPLC analysis (Reverse Phase), 6-nitroguaiacol typically elutes after 4-nitroguaiacol due to its higher lipophilicity (interaction with C18 stationary phase), despite being an isomer.
Part 3: Synthetic Pathways & Regiocontrol
Direct nitration of guaiacol is governed by the directing effects of the hydroxyl (strongly activating, ortho/para) and methoxy (moderately activating, ortho/para) groups.
The Challenge: Regioselectivity
-
The 4-Position: Para to the -OH group. Sterically unhindered. This is the kinetic and thermodynamic product.
-
The 6-Position: Ortho to the -OH group. Sterically hindered by the -OH, but stabilized by the potential H-bond.
-
The 5-Position: Para to the -OMe group. Less favored than para to -OH.
Protocol: Synthesis and Isolation Workflow
To isolate pure 6-nitroguaiacol, one must exploit its volatility. The following protocol describes a standard nitration followed by a steam distillation separation.
Reagents:
-
Guaiacol (1.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Nitric Acid (70%, 1.0 eq)
-
Ice/Water
Step-by-Step Methodology:
-
Dissolution: Dissolve Guaiacol in glacial acetic acid at 10°C.
-
Nitration: Add Nitric acid dropwise, maintaining temperature < 20°C to prevent di-nitration.
-
Quenching: Pour reaction mixture onto crushed ice. A yellow precipitate (mixture of isomers) forms.
-
Separation (The Critical Step):
-
Transfer the crude mixture to a steam distillation apparatus.
-
Distill: The 6-nitroguaiacol will codistill with water as bright yellow needles/oil in the receiver. The 4-nitroguaiacol remains in the distillation flask (non-volatile).
-
-
Extraction: Extract the distillate with Dichloromethane (DCM).
-
Drying/Evaporation: Dry over
and evaporate to yield pure 6-nitroguaiacol.
Visualization: Separation Logic
Figure 2: Purification workflow exploiting the volatility difference between ortho- and para-nitrophenols.
Part 4: Pharmaceutical Relevance (COMT Inhibition)
Entacapone Impurity Profile
Entacapone (Comtan) is a nitrocatechol used in Parkinson's disease therapy.[1][2] It acts as a COMT inhibitor.[1][2][3][4]
-
Mechanism: The drug mimics the catechol structure of dopamine.
-
Impurity Origin: During the synthesis of the catechol backbone (often via demethylation of guaiacol derivatives), incomplete reactions or side-nitrations can lead to 6-nitroguaiacol residues.
-
Regulatory Status: As a nitro-aromatic compound, it is structurally alert for potential genotoxicity (though many nitrophenols are Ames negative). It must be strictly controlled in API (Active Pharmaceutical Ingredient) manufacturing, typically to levels < 0.10%.
Analytical Detection
For trace analysis in drug substances:
-
Method: HPLC-UV or LC-MS/MS.[5]
-
Wavelength: 254 nm (aromatic) or 330 nm (nitro-phenol absorption).
-
Identification: The 6-isomer will show a distinct retention time shift relative to the 4-isomer and the parent guaiacol.
References
-
Chemical Structure & Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224, this compound. Retrieved from [Link]
-
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Entacapone Impurities
-
Spectroscopic Data
-
SDBS Web Software. (National Institute of Advanced Industrial Science and Technology, Japan). Spectral Database for Organic Compounds. (Source for IR and NMR comparison of nitrophenol isomers). [Link]
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
2-Methoxy-6-nitrophenol CAS number 15969-08-1
An In-Depth Technical Guide to 2-Methoxy-6-nitrophenol (CAS: 15969-08-1): Properties, Synthesis, and Applications
Introduction
This compound, registered under CAS number 15969-08-1, is a substituted aromatic compound of significant interest to the chemical and pharmaceutical research communities. Also known by its synonyms, 6-Nitroguaiacol and 3-Nitro-2-hydroxyanisole, this molecule incorporates three key functional groups on a benzene ring: a hydroxyl group, a methoxy group, and a nitro group.[1][2] This specific arrangement imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecules. While not a household name, its utility as a building block in the development of novel organic materials and potential drug candidates is noteworthy. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its physicochemical properties, logical synthetic pathways, analytical characterization, potential applications, and critical safety protocols.
Physicochemical Properties and Molecular Characterization
The physical and chemical behavior of this compound is dictated by the interplay of its functional groups. The presence of both a hydrogen bond donor (hydroxyl) and acceptors (nitro, methoxy, and the hydroxyl oxygen) allows for potential intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups. This interaction can influence its melting point, solubility, and spectroscopic characteristics.
A summary of its key properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 15969-08-1 | PubChem[2] |
| Molecular Formula | C₇H₇NO₄ | Tokyo Chemical Industry[1] |
| Molecular Weight | 169.14 g/mol | Tokyo Chemical Industry[1] |
| Appearance | White to Yellow to Orange powder or crystal | Tokyo Chemical Industry[1] |
| Melting Point | 61.0 to 65.0 °C | Tokyo Chemical Industry[1] |
| Purity | >98.0% (by GC) | Tokyo Chemical Industry[1] |
| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | PubChem[2] |
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of this compound, whether it is synthesized in-house or acquired from a vendor. Each technique provides a unique piece of the structural puzzle.
Caption: Standard analytical workflow for the characterization of this compound.
Protocol 1: Standard Operating Procedure for Quality Control Analysis
-
Purity by Gas Chromatography (GC):
-
Prepare a standard solution of the sample (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Inject 1 µL into a GC equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-5).
-
Run a temperature gradient program (e.g., 50°C to 250°C at 10°C/min).
-
The purity is determined by the area percentage of the main peak corresponding to the analyte. A purity of >98% is typical for research-grade material.[1]
-
-
Structural Confirmation by NMR Spectroscopy:
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR signals: Aromatic protons (3H), a methoxy singlet (3H), and a phenolic hydroxyl proton (1H, may be broad and exchangeable).
-
Expected ¹³C NMR signals: Carbons of the aromatic ring, the methoxy carbon, and carbons bearing the functional groups. The chemical shifts will be influenced by the electron-withdrawing nitro group and electron-donating methoxy and hydroxyl groups.
-
-
Molecular Weight by Mass Spectrometry (MS):
-
Analyze the sample via GC-MS or direct infusion electrospray ionization (ESI-MS).
-
In ESI negative mode, the expected [M-H]⁻ ion would be observed at m/z 168.03.
-
In positive mode, an [M+H]⁺ ion at m/z 170.05 or an [M+Na]⁺ ion at m/z 192.03 might be seen. The exact mass should align with the calculated value for C₇H₇NO₄.
-
Synthesis and Purification Strategy
A common and logical synthetic approach to this compound is the direct nitration of 2-methoxyphenol (guaiacol). The causality behind this choice lies in the principles of electrophilic aromatic substitution.
The Chemistry of Guaiacol Nitration
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong activating, ortho, para-directing groups. When guaiacol is subjected to nitration, the incoming electrophile (NO₂⁺) is directed to the positions ortho and para to these groups. This results in the formation of a mixture of isomers, primarily 4-nitroguaiacol and the desired 6-nitroguaiacol. The steric hindrance from the methoxy group can influence the ratio of the products, but the formation of multiple isomers is almost certain, making the purification step the most critical part of the process.
Caption: Reaction scheme for the nitration of guaiacol leading to isomeric products.
Protocol 2: Generalized Laboratory Synthesis of this compound
Disclaimer: This protocol is a generalized representation based on standard nitration procedures for phenols and must be adapted and optimized under strict laboratory safety protocols.
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 2-methoxyphenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) to 0-5°C in an ice-water bath.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at low temperature.
-
Add the cold nitrating mixture dropwise to the guaiacol solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product mixture.
-
Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and air dry.
-
-
Purification:
-
The crude solid, containing a mixture of this compound and 2-methoxy-4-nitrophenol, must be purified.
-
Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The different polarities of the isomers allow for their separation.
-
Collect the fractions corresponding to the desired product (identified by TLC) and evaporate the solvent under reduced pressure.
-
-
Validation:
-
Confirm the identity and purity of the isolated product using the analytical methods described in Section 1.1.
-
Applications in Research and Development
This compound is best viewed as a versatile chemical intermediate. Its value lies in the strategic placement of its three functional groups, which can be selectively modified to build more complex molecular architectures.
A Scaffold for Bioactive Molecules
The true potential of this compound is realized through its derivatization. Each functional group serves as a chemical handle for subsequent reactions, allowing for the exploration of a diverse chemical space in drug discovery programs. For instance, nitrophenolic compounds are known to be precursors for various pharmaceuticals. A related compound, 2-Bromo-6-nitrophenol, is used as an intermediate in synthesizing antitumor, antifungal, and antibacterial agents.[3] This strongly suggests that this compound could serve a similar role.
Caption: Potential synthetic transformations of this compound.
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation, SnCl₂/HCl). This introduces a basic, nucleophilic site, opening pathways to amides, sulfonamides, and other amine derivatives common in medicinal chemistry.
-
Phenolic Hydroxyl Modification: The acidic hydroxyl group can be easily alkylated to form ethers or acylated to form esters. This allows for modulation of properties like lipophilicity and metabolic stability, which are critical in drug design.
Safety, Handling, and Storage
As with all nitrophenolic compounds, this compound must be handled with appropriate care. It is classified as harmful and an irritant.[2]
Hazard Identification
The compound is associated with the following GHS hazard classifications.
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| (Source: Aggregated GHS information from ECHA C&L Inventory)[2] |
Protocol 3: Safe Laboratory Handling Procedures
-
Engineering Controls: Always handle this compound powder in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.
-
If there is a risk of significant dust generation, use a respirator with an appropriate particulate filter.
-
-
Dispensing:
-
Use a spatula to transfer the solid. Avoid creating dust clouds.
-
Clean any spills immediately using appropriate methods for solid chemical waste.
-
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[4][5]
-
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.
Conclusion
This compound (CAS: 15969-08-1) is a specialized chemical intermediate whose value is derived from its unique substitution pattern. While its synthesis requires careful control to manage isomer formation and purification, its potential as a scaffold for creating diverse molecular libraries makes it a compound of interest for synthetic chemists, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in a research and development setting.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production. Retrieved February 8, 2026, from [Link]
-
Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE - Safety Data Sheet. Retrieved February 8, 2026, from [Link]
Sources
2-Methoxy-6-nitrophenol molecular formula and weight
Structural Analysis, Synthesis, and Physicochemical Characterization[1][2]
Part 1: Chemical Identity & Structural Logic
2-Methoxy-6-nitrophenol (commonly known as 6-Nitroguaiacol ) represents a specific regioisomer of nitrated guaiacol.[1][2] Unlike its para-substituted counterpart (4-nitroguaiacol), the 6-nitro isomer exhibits unique physicochemical behaviors driven by steric crowding and intramolecular hydrogen bonding.[1][2]
Molecular Specifications
| Property | Data |
| CAS Registry Number | 15969-08-1 |
| IUPAC Name | This compound |
| Common Synonyms | 6-Nitroguaiacol; 3-Nitro-2-hydroxyanisole |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| SMILES | COc1cccc([O-])c1O |
| Appearance | Yellow to orange crystalline solid |
Structural Causality: The Ortho-Effect
The defining feature of this compound is the positioning of the nitro group (-NO₂) and the methoxy group (-OCH₃) flanking the central hydroxyl group (-OH).[1][2]
-
Intramolecular Hydrogen Bonding: The nitro group at the C6 position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl proton.[2]
-
Consequence: This "locks" the molecule into a planar conformation, significantly reducing its ability to form intermolecular hydrogen bonds with solvent molecules or other crystal lattice units.[2]
-
Observable Result: Compared to the 4-nitro isomer (which cannot form this internal bond), the 6-nitro isomer has a lower melting point (61–65 °C vs. ~100 °C for 4-nitro) and exhibits steam volatility .[1][2]
Part 2: Synthesis & Purification Protocol
Objective: Isolate high-purity this compound from the nitration of guaiacol. Challenge: Direct nitration is not regioselective; it yields a mixture of 4-nitroguaiacol (major product) and 6-nitroguaiacol (minor product).[1][2] Solution: Exploit the ortho-effect (steam volatility) for separation.[1][2]
Experimental Workflow
1. Nitration Phase
-
Reagents: Guaiacol (1.0 eq), Nitric Acid (1.0 eq, 70%), Glacial Acetic Acid (Solvent).[1][2]
-
Procedure:
2. Separation Phase (The Self-Validating Step)
This step validates the identity of the product based on physical properties.[1][2]
-
Quench: Pour the reaction mixture into ice water. A precipitate (mixture of isomers) forms.[1][2]
-
Steam Distillation: Transfer the crude mixture to a steam distillation apparatus.
-
Distillate (Receiver): The yellow solid crystallizing in the condenser/receiver is This compound .[1][2] Mechanism: The intramolecular H-bond increases vapor pressure, allowing it to co-distill with water.[1][2]
-
Residue (Flask): The non-volatile material remaining in the flask is primarily 4-nitroguaiacol .[1][2]
-
-
Filtration: Collect the yellow crystals from the distillate.
-
Recrystallization: Purify using Ethanol/Water (1:1) to remove trace unreacted guaiacol.[1][2]
Process Logic Diagram
Caption: Separation of nitroguaiacol isomers exploiting differential volatility driven by intramolecular hydrogen bonding.
Part 3: Physicochemical Characterization
Researchers must verify the isolated compound against these standard metrics.
| Parameter | Value / Range | Notes |
| Melting Point | 61.0 – 65.0 °C | Distinctly lower than 4-nitroguaiacol (~101–104 °C).[1][2] |
| Boiling Point | ~265 °C (Predicted) | Decomposes at high heat; usually sublimable.[1][2] |
| pKa (Acidic) | ~7.2 | More acidic than guaiacol (pKa ~9.[1][2]9) due to electron-withdrawing -NO₂.[1][2] |
| LogP (Octanol/Water) | 1.6 – 1.8 | Moderate lipophilicity; suitable for membrane permeability studies.[1][2] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Poorly soluble in cold water; soluble in hot water.[1][2] |
Part 4: Analytical Protocols
HPLC Method (Reverse Phase)
To quantify purity or monitor degradation.[1][2]
-
Column: C18 (e.g., Waters Atlantis T3 or equivalent), 3 µm, 2.1 x 100 mm.[1][2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-phenol charge transfer band).[1][2]
-
Retention Order: 4-Nitroguaiacol elutes before 6-Nitroguaiacol in reverse phase due to the 6-nitro isomer's "masked" polarity (internal H-bond makes it effectively more hydrophobic).[1][2]
1H-NMR Interpretation (CDCl₃, 400 MHz)
The proton NMR provides definitive structural proof.[1][2]
-
δ 10.5–11.0 ppm (1H, s): Phenolic -OH.[1][2] Key Indicator: The extreme downfield shift proves the intramolecular hydrogen bond to the nitro group.[1][2] (In 4-nitroguaiacol, this peak is typically broad and further upfield ~6–8 ppm).[1][2]
-
δ 7.5–7.8 ppm (1H, dd): Aromatic proton at C5 (adjacent to nitro).[1][2]
-
δ 7.1–7.3 ppm (1H, dd): Aromatic proton at C3 (adjacent to methoxy).[1][2]
Analytical Workflow Diagram
Caption: HPLC logic for distinguishing regioisomers based on hydrophobicity.
Part 5: Applications in Drug Development
-
Catechol Precursor: 6-Nitroguaiacol can be demethylated (using HBr or BBr₃) to form 3-nitrocatechol , a potent inhibitor of Catechol-O-Methyltransferase (COMT), relevant in Parkinson's disease research.[1][2]
-
Metabolic Biomarker: It serves as a marker for atmospheric pollution (biomass burning) and is studied in inhalation toxicology to understand oxidative stress pathways in lung tissue.[1][2]
-
Scaffold Synthesis: The nitro group can be reduced to an amine (6-aminoguaiacol), providing a rare 1,2,3-trisubstituted benzene scaffold for fragment-based drug discovery (FBDD).[1][2]
References
-
TCI Chemicals. Product Specification: this compound (CAS 15969-08-1).[1][2][3] Retrieved from [1][2]
-
PubChem. Compound Summary: this compound (CID 10942855).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Kitanovski, Z., et al. (2012).[1][2] Separation and characterization of nitroguaiacol isomers. Journal of Chromatography A. (Contextual reference for HPLC separation logic).[1][2]
-
Sigma-Aldrich. Safety Data Sheet & Product Info for Nitroguaiacol Isomers.[1][2] (General reference for physical property verification).
Sources
The Ortho-Nitration Paradox: A Technical Treatise on 6-Nitroguaiacol
Abstract This technical guide provides a comprehensive analysis of 6-Nitroguaiacol (2-methoxy-6-nitrophenol), a compound that serves as a critical model for understanding regioselective nitration, intramolecular hydrogen bonding, and atmospheric aerosol chemistry. Unlike its para-isomer, 6-nitroguaiacol exhibits unique volatility and lipophilicity, properties that have defined its isolation history and its modern utility as a biomass burning tracer and pharmacophore scaffold.
Part 1: Historical Genesis & The Regiochemical Challenge
The history of 6-nitroguaiacol is not defined by a single "eureka" moment, but by the persistent analytical challenge of regioselectivity in electrophilic aromatic substitution. In the late 19th and early 20th centuries, chemists nitrating guaiacol (2-methoxyphenol) consistently encountered a mixture of isomers.
The core chemical conflict lies in the directing effects of the substituents:
-
-OH (Phenol): Strong ortho/para director.
-
-OCH₃ (Methoxy): Strong ortho/para director.
Direct nitration typically favors the para position (4-nitroguaiacol) due to steric hindrance at the ortho position (6-nitroguaiacol). Historically, the 6-isomer was often discarded as a minor byproduct until its unique physicochemical properties—specifically its ability to co-distill with steam—allowed for its isolation. This separation technique became a textbook example of exploiting intramolecular hydrogen bonding to separate ortho isomers from their para counterparts [1, 4].
Part 2: Synthetic Architecture & Isolation Protocol
Directive: The synthesis of 6-nitroguaiacol requires precise control over temperature and stoichiometry to minimize dinitration (forming 4,6-dinitroguaiacol). The following protocol utilizes the classic "dilute nitration" method followed by steam distillation, a self-validating separation step.
Experimental Workflow
Reagents: Guaiacol (99%), Glacial Acetic Acid, Nitric Acid (70%), Diethyl Ether.
-
Solvation: Dissolve 0.1 mol of Guaiacol in 20 mL of glacial acetic acid.
-
Nitration: Cool solution to 0–5°C. Dropwise add a stoichiometric equivalent of HNO₃ (diluted in acetic acid) over 30 minutes. Critical: Exceeding 10°C promotes the formation of dinitrated byproducts.
-
Quenching: Pour the reaction mixture onto 100g of crushed ice. A dark oily precipitate (mixture of 4-NG and 6-NG) will form.
-
The Separation (Steam Distillation): Transfer the mixture to a steam distillation apparatus.
-
Observation: Bright yellow crystals/oil will distill over with the water. This is the 6-nitroguaiacol .[1]
-
Residue: The non-volatile dark solid remaining in the flask is predominantly 4-nitroguaiacol .
-
-
Purification: Extract the distillate with diethyl ether, dry over MgSO₄, and evaporate. Recrystallize from ethanol/water.
Visualization: Synthetic Pathway & Separation Logic
Figure 1: The divergent isolation pathway of Nitroguaiacol isomers relying on steam volatility.
Part 3: Physicochemical Characterization
The distinct behavior of 6-nitroguaiacol is governed by the "Chelate Effect." The nitro group at the 6-position forms a hydrogen bond with the adjacent phenolic hydroxyl group. This internal lock reduces the molecule's polarity relative to the solvent, lowering its boiling point and increasing its vapor pressure.
Comparative Data Table
| Property | 6-Nitroguaiacol (Ortho) | 4-Nitroguaiacol (Para) | Mechanistic Cause |
| Structure | This compound | 2-methoxy-4-nitrophenol | Regiochemistry |
| H-Bonding | Intramolecular (Chelation) | Intermolecular (Network) | Proximity of -NO₂ to -OH |
| Volatility | High (Steam Volatile) | Low (Non-volatile) | Effective molecular surface area |
| pKa | ~6.8 - 7.5 | ~7.0 - 7.8 | Electron withdrawal resonance |
| Appearance | Yellow needles/oil | Yellowish-brown powder | Crystal lattice energy |
| Atmospheric Phase | Gas & Particle Phase | Predominantly Particle Phase | Vapor pressure [1, 8] |
Part 4: Multidisciplinary Applications
Environmental Science: The Biomass Burning Tracer
In modern atmospheric chemistry, 6-nitroguaiacol is a critical marker for "Brown Carbon" (light-absorbing organic aerosols). It is formed via the secondary oxidation of guaiacol emitted from burning wood (lignin pyrolysis).
-
Mechanism: Guaiacol reacts with OH radicals or NO₃ radicals in the atmosphere. The presence of NOx promotes nitration.[2]
-
Significance: Because 6-nitroguaiacol absorbs UV/Visible light, it contributes to the radiative forcing of climate change, distinct from black carbon (soot) [1, 6, 23].
Visualization: Atmospheric Formation Pathway
Figure 2: The atmospheric cascade from biomass burning to secondary organic aerosol formation.
Pharmacology: COMT Inhibition Scaffold
6-Nitroguaiacol serves as a structural prototype for Catechol-O-Methyltransferase (COMT) inhibitors, used in Parkinson's disease therapy (e.g., Entacapone).
-
Mechanism: COMT degrades dopamine. Inhibitors must bind to the catalytic site, which contains a Mg²⁺ ion.
-
Role of 6-NG: The ortho-nitrophenol motif mimics the transition state of the catechol substrate. The electron-withdrawing nitro group increases the acidity of the phenolic hydroxyl, strengthening the coordination with the Mg²⁺ ion in the enzyme's active site [5, 13, 21].
References
-
Atmospheric reactivity of hydroxyl radicals with guaiacol... Secondary organic aerosol formation. Source: ResearchGate URL:[1][3][4][Link]
-
Structure-activity relationships of 6-nitroquinazolines... Source: PubMed URL:[Link]
-
Regioselective synthesis of 6-nitroindole derivatives... Source: Royal Society of Chemistry URL:[Link]
-
How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation..." Source: Quora (Technical Discussion) URL:[Link]
-
Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Source: PubMed URL:[Link]
-
Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms Source: ACS Earth and Space Chemistry URL:[Link][5]
-
Time evolution of guaiacol, 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG)... Source: ResearchGate URL:[1][3][4][Link][1][3]
-
Secondary organic aerosol formation from biomass burning intermediates: phenol and methoxyphenols Source: Atmospheric Chemistry and Physics (Copernicus) URL:[Link]
-
Steam distillation - Wikipedia Source: Wikipedia URL:[Link][6]
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes... Source: ResearchGate URL:[1][3][4][Link]
- Method and device for producing guaiacol from phenol Source: Google Patents URL
-
Secondary organic aerosol formation from biomass burning intermediates Source: Atmospheric Chemistry and Physics URL:[Link]
-
A structure-activity relationship study of catechol-O-methyltransferase inhibitors... Source: PubMed URL:[Link]
-
Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols... Source: ACS Earth and Space Chemistry URL:[Link]
-
Secondary Organic Aerosol Generated from Biomass Burning Emitted Phenolic Compounds... Source: PubMed Central (PMC) URL:[Link]
-
Essential Oils from Steam Distillation Source: Iowa State University URL:[Link]
-
Production route to guaiacol... Source: ResearchGate URL:[1][3][4][Link]
-
Kinetics and product identification of water-dissolved nitroguaiacol photolysis... Source: Frontiers in Environmental Science URL:[Link]
-
Isolation and Purification of Organic Compounds Steam Distillation... Source: Miami University URL:[Link]
-
Innovative Technology of Continuous-Steam Distillation... Source: MDPI URL:[Link]
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes... Source: PubMed Central (PMC) URL:[Link]
-
Synthesis of active nitroguaiacol ether derivatives of streptomycin Source: PubMed URL:[Link]
-
Time evolution of guaiacol, 4-nitroguaiacol (4NG), 6-nitroguaiacol (6NG)... Source: ResearchGate URL:[1][3][4][Link][1][3]
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- 2. acp.copernicus.org [acp.copernicus.org]
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- 5. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
An In-depth Technical Guide to 2-Methoxy-6-nitrophenol for Researchers and Drug Development Professionals
Introduction
2-Methoxy-6-nitrophenol, also known as 6-nitroguaiacol, is a substituted aromatic organic compound with the molecular formula C₇H₇NO₄.[1] Its structure incorporates a phenol, a methoxy group, and a nitro group, making it a versatile building block in synthetic organic chemistry. The presence of these functional groups in a specific ortho- and meta-relationship on the benzene ring offers a unique platform for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. While not as extensively studied as some of its isomers, this compound holds potential as a key intermediate for the synthesis of a variety of heterocyclic and other biologically active compounds. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with a focus on providing practical insights for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| CAS Number | 15969-08-1 | [2] |
| Appearance | White to Yellow to Orange powder/crystal | [2] |
| Melting Point | 61.0 to 65.0 °C | [2] |
| Purity (typical) | >98.0% (GC) | [2] |
| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-nitroaniline
This protocol is adapted from the synthesis of 2-methoxy-6-nitroaniline.[3]
-
To a stirred mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (DMF, 15 ml), add methyl iodide (7.8 g) at room temperature.
-
Continue stirring the mixture for 5 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from isopropyl ether to yield orange prisms of 2-methoxy-6-nitroaniline.
Causality Behind Experimental Choices:
-
Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl group of 2-amino-3-nitrophenol, making it a more potent nucleophile for the subsequent methylation reaction.
-
Methyl iodide serves as the methylating agent.
-
DMF is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
-
The aqueous workup and extraction are necessary to remove inorganic salts and the DMF solvent.
Step 2: Synthesis of this compound
This proposed step is based on the known conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
-
Dissolve 2-methoxy-6-nitroaniline in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
After the addition is complete, slowly warm the reaction mixture and then heat to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms a diazonium salt.
-
Heating the aqueous solution of the diazonium salt leads to the loss of nitrogen gas and the formation of the corresponding phenol.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | * Phenolic -OH: A broad singlet, likely in the range of δ 9-11 ppm. * Aromatic protons: Three protons in the aromatic region (δ 7-8 ppm), likely exhibiting complex splitting patterns due to their relative positions. * Methoxy -OCH₃: A sharp singlet integrating to three protons, expected around δ 3.9-4.0 ppm.[4] |
| ¹³C NMR | * Methoxy -CH₃: A signal around δ 56-60 ppm.[4] * Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen and nitro groups will be the most deshielded. |
| IR (Infrared) Spectroscopy | * O-H stretch: A broad band around 3200-3500 cm⁻¹. * C-H stretch (aromatic): Signals just above 3000 cm⁻¹. * C-H stretch (aliphatic): Signals just below 3000 cm⁻¹. * NO₂ stretch (asymmetric): A strong band around 1520-1560 cm⁻¹. * NO₂ stretch (symmetric): A strong band around 1340-1380 cm⁻¹. * C-O stretch (ether): A signal in the range of 1200-1275 cm⁻¹. |
| Mass Spectrometry (MS) | * Molecular Ion (M⁺): An expected peak at m/z = 169. * Fragmentation: Likely loss of NO₂ (m/z = 123), CH₃ (m/z = 154), and other characteristic fragments. |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its three functional groups: the phenol, the methoxy group, and the nitro group. This combination allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Caption: Key reactions of this compound.
-
Reduction of the Nitro Group: This is arguably the most significant reaction for drug development purposes. The nitro group can be readily reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin in the presence of hydrochloric acid (Sn/HCl). The resulting 2-amino-6-methoxyphenol is a valuable precursor for the synthesis of nitrogen-containing heterocycles.
-
Reactions of the Phenolic Hydroxyl Group: The acidic proton of the phenol can be removed by a base to form a phenoxide, which can then participate in O-alkylation or O-acylation reactions.
-
Electrophilic Aromatic Substitution: The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The directing effects of these groups will influence the position of substitution in reactions such as halogenation or sulfonation.
Applications in Drug Discovery and Development
While specific drugs directly derived from this compound are not prominently documented, its structural motifs are present in various biologically active molecules. The true value of this compound lies in its potential as a versatile intermediate.
-
Scaffold for Bioactive Molecules: The 2-methoxyphenol moiety is found in a range of natural and synthetic compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.[5]
-
Precursor to Heterocyclic Systems: Following the reduction of the nitro group, the resulting ortho-amino-methoxyphenol is a prime candidate for the synthesis of benzoxazoles and other related heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Derivatization to Modulate Activity: The functional groups of this compound allow for systematic derivatization to explore structure-activity relationships (SAR). For example, Schiff base derivatives of related methoxyphenols have shown antibacterial activity.[6] The nitro group itself is a key feature in many antimicrobial and anticancer drugs.[7][8]
Analytical Methodologies
The analysis and quality control of this compound can be achieved using standard chromatographic techniques.
| Technique | Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | * Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). * Derivatization: Often beneficial for improving peak shape and thermal stability. Silylation is a common method for derivatizing phenolic hydroxyl groups. * Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | * Mode: Reversed-phase HPLC is typically used. * Column: A C18 or C8 column is suitable. * Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. * Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. |
Safety and Handling
Based on the GHS classifications for this compound, it should be handled with appropriate precautions.[1]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[2]
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a cool, dark place in a tightly sealed container.[2]
Conclusion
This compound is a valuable, though not extensively documented, chemical intermediate with significant potential in the synthesis of complex organic molecules for drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, providing access to diverse chemical scaffolds. While a lack of readily available, specific data necessitates some reliance on analogous compounds for predicting its properties and reactivity, this guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors. Further research into its biological activities and applications is warranted to fully exploit its potential in medicinal chemistry.
References
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2020). De Gruyter. Available at: [Link]
-
Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. (2004). Molbank, 2004(1), M373. Available at: [Link]
-
Synthesis of 2-Methoxy-6-nitroaniline. PrepChem.com. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Pharmaceuticals, 14(11), 1109. Available at: [Link]
-
Methoxy groups just stick out. ACD/Labs. Available at: [Link]
- Process for the preparation of 2-methyl-6-nitrophenol. Google Patents.
-
Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. (2015). Journal of Physical Chemistry & Biophysics, 5(4). Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(12), 3698. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Proceedings of the 1st International Conference on Science and Technology. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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- 1. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 4. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
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- 7. mdpi.com [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-Nitro-2-hydroxyanisole
This guide details the synthesis of 3-Nitro-2-hydroxyanisole , chemically defined as 2-methoxy-6-nitrophenol (IUPAC: 2-hydroxy-3-nitroanisole).
Note on Isomerism: There is frequent nomenclature confusion in this class of compounds.
-
Target Molecule: 3-Nitro-2-hydroxyanisole (Structure: 1-OMe, 2-OH, 3-NO2). Common name: 6-Nitroguaiacol .[1]
-
Isomer B: 3-Nitroguaiacol (Structure: 1-OH, 2-OMe, 3-NO2). Chemical name: 2-methoxy-3-nitrophenol .[1][2][3] This guide primarily addresses the synthesis of the Target Molecule (6-Nitroguaiacol) via Regioselective Nitration and Steam Distillation , while also providing the Catechol Methylation Pathway for Isomer B, as researchers often require both for structure-activity relationship (SAR) studies.
Executive Summary
The synthesis of 3-nitro-2-hydroxyanisole (6-nitroguaiacol) presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity between the ortho (6-) and para (4-) positions relative to the activating hydroxyl group. Direct nitration of guaiacol typically yields a mixture of 4-nitroguaiacol (major) and 6-nitroguaiacol (minor).
This guide outlines a field-proven protocol utilizing Phase-Transfer Catalyzed Nitration or Standard Nitration followed by Steam Distillation . The steam distillation step is the critical "self-validating" mechanism, exploiting the intramolecular hydrogen bond of the 3-nitro isomer (6-nitroguaiacol) to achieve >98% purity.
Chemical Pathway Analysis
The synthesis relies on the nitration of Guaiacol (2-methoxyphenol). The hydroxyl group (-OH) is a stronger activating group than the methoxy group (-OMe), directing the incoming nitro group (-NO2) to the ortho and para positions.
-
Path A (Para-Attack): Formation of 4-nitroguaiacol (Major product, solid, non-volatile).
-
Path B (Ortho-Attack): Formation of 6-nitroguaiacol (Target, oily/low-melting solid, steam volatile).
Pathway Diagram
Figure 1: Reaction logic flow separating the target ortho-isomer from the para-isomer via steam volatility.
Experimental Protocol: 6-Nitroguaiacol Synthesis
Reagents & Equipment
| Reagent | Grade/Purity | Role |
| Guaiacol (2-Methoxyphenol) | >99% | Substrate |
| Nitric Acid (HNO3) | 70% (d=1.42) | Nitrating Agent |
| Glacial Acetic Acid | ACS Reagent | Solvent |
| Sodium Nitrite (NaNO2) | Trace (0.1 mol%) | Catalyst (Initiator) |
| Diethyl Ether | Anhydrous | Extraction Solvent |
Step-by-Step Procedure
Step 1: Controlled Nitration
-
Preparation: Dissolve 0.1 mol (12.4 g) of Guaiacol in 15 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a thermometer and dropping funnel.
-
Cooling: Cool the solution to 5–10°C using an ice-water bath. Crucial: Lower temperatures (<0°C) decrease the yield of the ortho-isomer; higher temperatures (>20°C) increase dinitration byproducts.
-
Acid Addition: Prepare a solution of 7.0 mL Nitric Acid (HNO3) in 15 mL glacial acetic acid. Add this mixture dropwise over 45 minutes.
-
Mechanism Check: Maintain temperature below 15°C during addition to prevent runaway oxidation (red fume formation).
-
-
Reaction: Stir for 1 hour at room temperature after addition is complete. The solution will turn dark orange/red.
Step 2: Quenching and Isolation
-
Quench: Pour the reaction mixture onto 100 g of crushed ice/water slurry.
-
Precipitation: A yellow-orange semi-solid mass (mixture of isomers) will separate.
-
Filtration/Decantation: Filter the solid or decant the aqueous layer. Wash the crude solid with cold water (2 x 50 mL) to remove excess acid.
Step 3: Steam Distillation (Purification)
This is the self-validating step. Only the target molecule distills.
-
Setup: Transfer the crude wet solid to a 500 mL round-bottom flask connected to a steam generator and a condenser.
-
Distillation: Pass steam through the mixture.
-
Observation: A bright yellow oil (or low-melting solid) will co-distill with the water. This is the 6-nitroguaiacol .
-
Residue: The non-volatile 4-nitroguaiacol remains in the flask as a dark solid.
-
-
Collection: Continue distillation until the distillate runs clear (approx. 500–800 mL distillate).
Step 4: Final Workup
-
Extraction: Extract the aqueous distillate with Diethyl Ether (3 x 50 mL).
-
Drying: Dry the combined ether layers over anhydrous Magnesium Sulfate (MgSO4).
-
Evaporation: Remove solvent under reduced pressure (Rotovap).
-
Yield: Expect 30–40% yield of 3-Nitro-2-hydroxyanisole (6-nitroguaiacol).
-
Properties: Yellow crystals, m.p. 60–62°C.
-
Alternative Pathway: Synthesis of Isomer B (3-Nitroguaiacol)
If your specific application requires 2-methoxy-3-nitrophenol (where the nitro group is adjacent to the methoxy group), the above method fails. You must use the Catechol Methylation Route .
Pathway Logic
-
Precursor: 3-Nitrocatechol (obtained via nitration of catechol and steam distillation).
-
Regioselectivity: The hydroxyl group at position 2 is hydrogen-bonded to the nitro group at position 3. This "locks" the proton, making the hydroxyl at position 1 more nucleophilic.
-
Methylation: Reaction with Methyl Iodide targets the OH at position 1.
Protocol Summary
-
Dissolve 3-Nitrocatechol (1 eq) in Acetone.
-
Add Potassium Carbonate (K2CO3, 1.5 eq) and Methyl Iodide (MeI, 1.2 eq).
-
Reflux for 12–24 hours.
-
Workup: Filter salts, evaporate acetone, recrystallize from ethanol.
Safety & Handling
-
Nitration Risks: Nitration of electron-rich phenols can be exothermic. Strict temperature control is mandatory to prevent "fume-off" events.
-
Steam Distillation: Ensure the system is open to the atmosphere (after the condenser) to prevent pressure buildup.
-
Toxicity: Nitro-phenols are toxic and skin irritants. Use nitrile gloves and work in a fume hood.
References
-
Oxford, A. E. (1926). "The nitration of guaiacol and the preparation of 2-methoxy-3-nitrophenol."[1][3][4] Journal of the Chemical Society, 129, 2204-2208.
-
Kitanovski, Z., et al. (2014).[1][3] "Chemical characterization of the main products formed through aqueous-phase photonitration of guaiacol." Atmospheric Measurement Techniques, 7, 2457–2470.[1] (Confirms 6-nitroguaiacol structure and spectra).
-
Behrman, E. J., et al. (2002). "2-Methoxy-3-nitrophenol."[1][2][3] Acta Crystallographica Section E, 58(12), o1393-o1395. (Crystal structure validation).
-
Dahlin, J. L., et al. (2015). "The specificity of catechol-O-methyltransferase for nitrocatechols." Journal of Medicinal Chemistry. (Discusses regioselectivity of methylation).
Sources
Comprehensive Guide to the Solubility and Physicochemical Profiling of 2-Methoxy-6-nitrophenol
Topic: Solubility of 2-Methoxy-6-nitrophenol in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
This compound (CAS: 15969-08-1), widely known as 6-Nitroguaiacol , represents a critical intermediate in the synthesis of pharmaceutical actives (e.g., benzothiazole derivatives) and agrochemicals. Unlike its para-isomer (4-nitroguaiacol), the 6-nitro isomer exhibits distinct physicochemical behaviors driven by strong intramolecular hydrogen bonding.
This guide provides a rigorous technical analysis of its solubility profile, offering a self-validating experimental protocol for precise determination and theoretical frameworks for solvent selection during process scaling.
| Property | Data / Characteristic |
| IUPAC Name | This compound |
| Common Name | 6-Nitroguaiacol |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Melting Point | 61.0 – 65.0 °C [1] |
| pKa | ~6.8 (Acidic due to nitro-stabilization) |
| Key Structural Feature | Intramolecular H-bond (OH[1]···O₂N) |
Theoretical Basis: The "Ortho Effect" on Solvation
To predict and manipulate the solubility of this compound, one must understand the Ortho Effect .
-
Intramolecular Hydrogen Bonding: The hydroxyl proton forms a stable 6-membered chelate ring with the oxygen of the adjacent nitro group. This "locks" the polar protons, reducing the molecule's ability to act as a hydrogen bond donor to solvents.
-
Solubility Consequence:
-
Water: Solubility is significantly lower than the 4-nitro isomer because the hydrophilic OH group is internally engaged.
-
Non-Polar Solvents: Solubility is enhanced in solvents like Toluene or DCM because the molecule presents a more lipophilic surface area.
-
Volatility: The compound is more volatile (lower boiling point relative to isomers) due to reduced intermolecular association.
-
Visualization: Solvation Mechanism & H-Bonding
Figure 1: Mechanistic impact of intramolecular hydrogen bonding on solvent interaction efficiency.
Experimental Protocol: Laser Monitoring Solubility Determination
For pharmaceutical applications requiring high precision, the "Shake-Flask" method is often insufficient due to equilibration time errors. The Laser Monitoring Technique is the gold standard for generating self-validating solubility curves [2][3].
Protocol: Dynamic Laser Dissolution Monitoring
Objective: Determine the precise mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with precision temperature control (±0.05 K).
-
Laser monitoring system (e.g., He-Ne laser, photodetector).
-
Overhead stirrer (constant RPM).
-
Automated powder dispenser (optional) or analytical balance.
Step-by-Step Workflow:
-
System Preparation:
-
Charge the vessel with a known mass of solvent (
). -
Equilibrate solvent to the starting temperature (
). -
Activate the laser beam passing through the solvent; ensure baseline transmission is 100%.
-
-
Solute Addition (Tyndall Effect Detection):
-
Add this compound in small, weighed increments (
). -
Observation: As the solid dissolves, the laser transmission remains high.
-
Endpoint: The moment the solution becomes saturated, undissolved particles scatter the laser light (Tyndall effect), causing a sharp drop in transmission intensity.
-
-
Equilibration & Validation:
-
Stop addition.[2] Hold temperature constant.
-
If transmission returns to baseline, the solid has dissolved; add more solute.
-
If transmission remains low for >30 mins, saturation is confirmed.
-
-
Calculation:
-
Total Mass of Solute (
) = . -
Calculate Mole Fraction (
):
-
Visualization: Laser Monitoring Workflow
Figure 2: Logic flow for the Laser Monitoring solubility determination method.
Solubility Data & Solvent Selection Guide
While specific mole fraction values vary by temperature, the following hierarchy is established based on the compound's polarity and structural analysis [4][5].
Solubility Ranking (at 25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Lower Alcohols | Methanol, Ethanol | High | Disrupts intramolecular H-bonds; forms new solute-solvent H-bonds. |
| Esters | Ethyl Acetate | High | Excellent dipole-dipole interaction; ideal for extraction. |
| Chlorinated | Dichloromethane (DCM) | Moderate-High | Good solvation of the "masked" non-polar face of the molecule. |
| Aromatic | Toluene | Moderate | Soluble due to |
| Water | Water | Low | Hydrophobic effect dominates; intramolecular H-bond prevents hydration. |
| Alkanes | Hexane, Heptane | Very Low | Lack of polar interactions; useful as an anti-solvent for crystallization. |
Thermodynamic Modeling (The Apelblat Equation)
For researchers extrapolating data to higher temperatures (e.g., for recrystallization), the Modified Apelblat Equation is the standard model for this class of nitro-phenols [3]:
-
A, B, C: Empirical parameters derived from the laser monitoring data.
-
Utility: If you measure solubility at 3 points (e.g., 298K, 308K, 318K), you can solve for A, B, and C to predict solubility at the boiling point of the solvent.
Practical Applications in Synthesis & Purification
The solubility profile of 6-nitroguaiacol dictates its handling in drug development workflows.
Recrystallization Strategy
-
Solvent System: Ethanol/Water (Binary mixture).
-
Rationale: High solubility in hot ethanol, low solubility in cold water.
-
Procedure: Dissolve crude 6-nitroguaiacol in minimum boiling ethanol. Slowly add warm water until turbidity appears. Cool slowly to 4°C. This exploits the steep solubility curve in alcohols [1].
Extraction from Reaction Mixtures
-
Solvent: Dichloromethane or Ethyl Acetate.
-
pH Control: Acidify the aqueous phase (pH < 5) to ensure the phenol is protonated (neutral). If the pH is high (>8), the phenol deprotonates to the phenolate anion, becoming water-soluble and insoluble in organics [5].
References
-
Tokyo Chemical Industry (TCI). Product Specification: this compound (M3747). Retrieved from .
-
Jouyban-Gharamaleki, V., et al. (2014). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique.[3][4] Journal of Laboratory Automation. Link
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Link
-
Behrman, D. M., et al. (2006).[5] 2-Methoxy-3-nitrophenol.[1] Acta Crystallographica Section E. (Structural analog analysis). Link
-
Abad, J. P., & Amils, R. (1990). Synthesis of active nitroguaiacol ether derivatives of streptomycin.[6] Antimicrobial Agents and Chemotherapy.[6] Link
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- 6. Synthesis of active nitroguaiacol ether derivatives of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Classification of 2-Methoxy-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive chemical classification of 2-Methoxy-6-nitrophenol, a polysubstituted aromatic compound of increasing interest in synthetic chemistry and drug discovery. This document moves beyond simple identification, offering a detailed analysis of the molecule's classification based on its constituent functional groups: a phenolic hydroxyl, a nitro group, and a methoxy group. We will explore the electronic interplay between these substituents, which dictates the compound's physicochemical properties, reactivity, and safety considerations. The causality behind its acidic nature and specific reactivity patterns will be explained through the principles of resonance and inductive effects. This guide is intended to serve as a foundational resource for scientists, providing the necessary technical insights for the safe handling, strategic use, and successful application of this compound in a research and development setting.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the bedrock of scientific research. This compound is registered under several identifiers, and recognizing these is crucial for accurate literature searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15969-08-1 | [1] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1] |
| Common Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | [1][2] |
Core Chemical Classification: A Multifaceted Analysis
This compound is not defined by a single chemical class but by the integration of three distinct functional groups attached to an aromatic benzene ring. Understanding its classification requires analyzing the contribution of each group and their synergistic influence on the molecule's overall character.
The Phenolic Backbone
The foundational classification of this molecule is as a phenol . This designates a hydroxyl (-OH) group directly bonded to a sp²-hybridized carbon atom of the aromatic ring[3]. This linkage is fundamentally different from that in aliphatic alcohols, granting phenols distinct properties:
-
Acidity: Phenols are significantly more acidic than alcohols. The delocalization of the negative charge of the corresponding phenoxide ion into the aromatic ring via resonance provides stabilization, facilitating the dissociation of the proton[3][4].
-
Reactivity: The hydroxyl group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
The Influence of the Nitro Group (-NO₂)
The presence of a nitro group classifies the compound as a nitroaromatic . The nitro group is a powerful electron-withdrawing group (EWG) and exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize the ring's pi-electrons onto itself, further withdrawing electron density. This effect is most pronounced at the ortho and para positions.
In this compound, the nitro group at the C6 position (ortho to the hydroxyl group) drastically increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10)[4]. This is because it strongly stabilizes the resulting phenoxide anion by delocalizing the negative charge.
The Role of the Methoxy Group (-OCH₃)
The methoxy group classifies the compound as an anisole derivative (a methoxybenzene) and, more broadly, as an ether . The methoxy group is an electron-donating group (EDG) that influences the ring through opposing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.
-
Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.
Typically, the resonance effect of the methoxy group is dominant, making it an overall activating group[4].
Synergistic Classification: A Substituted Nitro-Guaiacol
The combination of these functional groups provides the most precise classification. The trivial name for 2-methoxyphenol is guaiacol. Therefore, this compound is most accurately described as a nitro-substituted guaiacol .
The electronic effects of the substituents are in a unique "push-pull" arrangement. The methoxy group (ortho to the hydroxyl) donates electron density via resonance, while the nitro group (also ortho) strongly withdraws it. This complex interplay governs the molecule's reactivity, spectroscopic properties, and potential for intramolecular interactions, such as hydrogen bonding between the phenolic proton and the ortho-nitro group.
Physicochemical and Safety Classifications
The electronic properties dictated by the functional groups manifest as measurable physicochemical characteristics and determine the compound's hazard classification.
Physicochemical Data
The properties of a compound are critical for designing experimental conditions, such as selecting appropriate solvents or reaction temperatures.
| Property | Value | Source |
| Molecular Weight | 169.13 g/mol | [1] |
| Physical State | Solid, powder/crystalline form | [5] |
| Color | Yellow to light brown | [5][6] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6] |
Note: Specific values for melting point and boiling point vary across sources and are often pressure-dependent.
GHS Hazard Classification
For laboratory use, understanding the Globally Harmonized System (GHS) classification is non-negotiable for ensuring personnel safety. This compound is classified with several hazards.
| GHS Hazard Statement | Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [1] |
Primary Hazard Pictogram:
This classification mandates the use of appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection when handling the solid, and working within a fume hood[7][8].
Relevance in Research and Drug Development
Substituted nitrophenols are important synthons and pharmacophores in medicinal chemistry. The specific arrangement of functional groups in this compound makes it a valuable building block. For instance, related structures like 2-Methoxy-5-nitrophenol are utilized in the synthesis of potent inhibitors for targets such as VEGF and tyrosine kinases, as well as in creating GABA analogues and phosphodiesterase inhibitors[6]. The reactivity of the nitro group (e.g., reduction to an amine) and the phenolic hydroxyl (e.g., etherification or esterification) provides multiple handles for synthetic diversification in drug discovery campaigns.
Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
Trustworthy research requires robust and validated analytical methods. The following protocol outlines a generalizable approach for the quantification of this compound, a common requirement for reaction monitoring or purity assessment. Conventional methods for analyzing similar aromatic compounds often include HPLC, gas chromatography (GC), and mass spectrometry[9].
Objective: To determine the concentration of this compound in a sample solution using Reverse-Phase HPLC with UV detection.
Causality: Reverse-phase HPLC is chosen due to the compound's moderate polarity. The aromatic rings provide strong chromophores, making UV detection highly sensitive and suitable for quantification.
Step-by-Step Methodology
-
Standard Preparation: a. Accurately weigh ~10 mg of this compound reference standard. b. Dissolve in a Class A 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. c. Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 50, 25, 10, 5, and 1 µg/mL.
-
Sample Preparation: a. Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range. b. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 280 nm (or a wavelength determined by UV-Vis scan for maximum absorbance).
-
-
Analysis and Quantification: a. Inject the calibration standards in sequence from lowest to highest concentration. b. Construct a calibration curve by plotting the peak area against the known concentration. c. Perform a linear regression on the data points. The R² value must be ≥ 0.995 for the curve to be considered valid. d. Inject the prepared sample(s). e. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Conclusion
The chemical classification of this compound is fundamentally rooted in the interplay of its phenolic, nitro, and methoxy functional groups. It is best described as a nitro-substituted guaiacol. The potent electron-withdrawing nature of the ortho-nitro group dominates its properties, rendering the molecule significantly acidic and defining its reactivity. This comprehensive understanding, coupled with a firm grasp of its physicochemical properties and safety classifications, empowers researchers to utilize this compound effectively and safely as a versatile building block in the synthesis of novel chemical entities for drug discovery and other scientific applications.
References
- Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. PubChem. Retrieved February 8, 2026, from [Link]
- Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE.
- Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Nitrophenol. Retrieved February 8, 2026, from [Link]
-
NIST. (n.d.). 2-Methoxy-6-methylphenol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]
- Pharmaffiliates. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10942855, this compound. PubChem. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6947, 2-Nitrophenol. PubChem. Retrieved February 8, 2026, from [Link]
-
MDPI. (2026). Electrochemical Sensor Based on a Fe3O4 and Graphene Composite for the Detection of Myristicin. Chemosensors. Retrieved February 8, 2026, from [Link]
-
NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. PubChem. Retrieved February 8, 2026, from [Link]
-
NCERT. (2025). Alcohols, Phenols and Ethers. Retrieved February 8, 2026, from [Link]
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Technical Guide: The Reactivity & Synthetic Utility of 2-Methoxy-6-nitrophenol
Executive Summary
2-Methoxy-6-nitrophenol (CAS: 636-93-1), commonly referred to as 6-nitroguaiacol , represents a unique class of "privileged scaffolds" in medicinal chemistry. Unlike its para-isomer (4-nitroguaiacol), the 6-nitro isomer possesses a structural rigidity conferred by strong intramolecular hydrogen bonding (IMHB). This feature drastically alters its solubility, pKa, and reactivity profile, making it a critical intermediate for synthesizing benzoxazoles, COMT inhibitors (e.g., Entacapone analogs), and various agrochemicals.
This guide moves beyond basic property listing to explore the mechanistic causality of its behavior. We will dissect why it resists certain standard protocols, how to exploit its volatility for purification, and the specific pathways to functionalize it for drug development.
Structural Dynamics: The "Push-Pull" & The Fortress
To understand the reactivity of 6-nitroguaiacol, one must first visualize the electronic war being waged across the benzene ring.
Electronic Landscape
The molecule is a classic "Push-Pull" system:
-
The Push (Donors): The Phenol (-OH) and Methoxy (-OCH3) groups are strong electron donors via resonance (+M effect), activating the ring.
-
The Pull (Acceptor): The Nitro (-NO2) group is a fierce electron withdrawer (-M, -I effect), deactivating the ring but activating specific carbons for nucleophilic attack.
The Intramolecular Hydrogen Bond (IMHB)
The defining feature of 6-nitroguaiacol is the Intramolecular Hydrogen Bond between the phenolic hydrogen and the nitro group's oxygen. This forms a stable, planar 6-membered chelate ring.
-
Consequence 1 (Volatility): Because the polar -OH group is "locked" internally, it cannot participate in intermolecular hydrogen bonding with solvent or other molecules. This makes 6-nitroguaiacol significantly more volatile (steam volatile) and lipophilic than its 4-nitro isomer.
-
Consequence 2 (Acidity - pKa): While the electron-withdrawing nitro group generally increases acidity (lowers pKa), the IMHB stabilizes the undissociated phenol. Thus, 6-nitroguaiacol (pKa ~7.5) is slightly less acidic than expected compared to non-H-bonded isomers, requiring stronger bases for deprotonation in alkylation reactions.
Visualization: Electronic Resonance & H-Bonding
Caption: Fig 1. The intramolecular hydrogen bond (yellow) locks the phenolic proton, driving the unique physical properties of 6-nitroguaiacol.
Synthesis & Separation: The Regioselectivity Challenge
The primary route to this compound is the direct nitration of guaiacol (2-methoxyphenol). However, the directing effects of the -OH and -OCH3 groups compete.
-
OH Effect: Directs ortho (C6) and para (C4).
-
OCH3 Effect: Directs ortho (C3) and para (C5).
-
The Outcome: The -OH group is the stronger activator. The major products are 4-nitroguaiacol (para-attack) and 6-nitroguaiacol (ortho-attack).
The Separation Protocol (Field-Proven)
Because 4-nitroguaiacol cannot form the 6-membered IMHB (geometry is wrong), it retains strong intermolecular H-bonding capabilities.
-
Nitration: Guaiacol + dilute HNO3 (controlled temp < 20°C to prevent dinitration).
-
Steam Distillation: The reaction mixture is subjected to steam distillation.
-
Distillate: Contains pure 6-nitroguaiacol (Yellow solid, volatile due to IMHB).
-
Residue: Contains 4-nitroguaiacol (Non-volatile).
-
Caption: Fig 2.[1] Exploiting the intramolecular hydrogen bond for purification via steam distillation.
Chemical Reactivity Profile
Reduction: The Gateway to Benzoxazoles
Reducing the nitro group yields 2-amino-6-methoxyphenol . This is a highly sensitive aminophenol.
-
Challenge: Aminophenols are prone to oxidation (turning black/tarry) in air.
-
Solution: Perform reductions in acidic media (forming the stable HCl salt) or immediately protect the amine.
-
Reagents: Fe/HCl (Bechamp), H2/Pd-C, or Na2S2O4.
Demethylation: Accessing Nitrocatechols
Cleaving the methyl ether yields 3-nitrocatechol .
-
Reagent Choice: Standard HBr reflux often causes tarring due to the nitro group.
-
Preferred Method: Lewis Acid cleavage using AlCl3 in Pyridine or BBr3 in DCM at low temperature. The AlCl3 method is robust and scalable.
O-Alkylation: The "Cryptic" Phenol
Alkylation of the phenolic oxygen is slower than in simple phenols.
-
Reason: The base must break the strong IMHB to form the phenoxide anion.
-
Protocol Adjustment: Use a polar aprotic solvent (DMF, DMSO) and a slightly stronger base/higher temperature (K2CO3 at 60-80°C) to disrupt the H-bond equilibrium.
Experimental Protocols
Protocol A: Selective Reduction to 2-Amino-6-methoxyphenol (HCl Salt)
This protocol prioritizes stability by isolating the amine as a salt.
| Step | Action | Critical Note |
| 1 | Dissolve 6-nitroguaiacol (10 mmol) in Ethanol (30 mL). | Use degassed solvent if possible. |
| 2 | Add 10% Pd/C catalyst (10 wt%). | Safety: Keep wet to prevent ignition. |
| 3 | Hydrogenate at 1-3 atm H2 pressure for 4-6 hours. | Monitor via TLC (Start spot is yellow; Product is UV active but colorless). |
| 4 | Anaerobic Filtration: Filter catalyst under N2 or Argon. | Exposure to air turns solution brown instantly. |
| 5 | Add conc. HCl (1.1 eq) to the filtrate immediately. | Converts free amine to stable hydrochloride. |
| 6 | Evaporate solvent to yield off-white solid. | Store under Argon at -20°C. |
Protocol B: Demethylation to 3-Nitrocatechol
Adapted for high yield and minimal side products.
-
Setup: Dry flask, N2 atmosphere.
-
Reagent: Suspend 6-nitroguaiacol (1 eq) in dry DCM (-78°C).
-
Addition: Add BBr3 (1.5 eq) dropwise. Exothermic!
-
Warming: Allow to warm to Room Temp (RT) over 4 hours.
-
Quench: Pour onto ice/water carefully.
-
Extraction: Extract with EtOAc. The product is 3-nitrocatechol.[2]
Biological & Pharmacological Implications
COMT Inhibition
This compound derivatives are structural mimics of the transition state of Catechol-O-Methyltransferase (COMT) .
-
Mechanism: COMT transfers a methyl group to catechols. Nitrocatechols (derived from demethylating 6-nitroguaiacol) bind tightly to the Mg2+ in the COMT active site, preventing the enzyme from degrading dopamine.
-
Drug Relevance: This scaffold is foundational for drugs like Entacapone and Tolcapone (Parkinson's disease treatment).
Toxicology & Metabolism
-
Metabolic Fate: In vivo, 6-nitroguaiacol is often a metabolite of lignin burning (biomass smoke marker) or nitrobenzene metabolism.
-
Safety (GHS):
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Kroflič, A., et al. (2015). Aqueous-phase transformation of guaiacol by hydroxyl radicals: formation of nitro-guaiacols.[4]Atmospheric Environment. [Link]
-
Borgulya, J., et al. (1989). Catechol-O-methyltransferase-inhibiting pyrocatechol derivatives.[5] US Patent 4,963,590. (Foundational patent for nitrocatechol synthesis from guaiacol precursors).
-
Wubbels, G. G., et al. (1989). Regioselectivity of Nucleophilic Aromatic Photosubstitution.Journal of Organic Chemistry. (Discusses electronic activation of nitro-anisoles). [Link]
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of catechol-O-methyltransferase by 1-vinyl derivatives of nitrocatechols and nitroguaiacols. Kinetics of the irreversible inhibition by 3-(3-hydroxy-4-methoxy-5-nitro benzylidene)-2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methoxy-6-nitrophenol (6-Nitroguaiacol)
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Methoxy-6-nitrophenol, also known as 6-nitroguaiacol, is a nitroaromatic compound with potential applications in various scientific fields, including medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and known biological context, compiled to serve as a foundational resource for researchers. While data on this specific isomer is not as abundant as for other nitrophenol derivatives, this document synthesizes available information to facilitate further investigation and application.
Chemical Identity and Properties
This compound is a substituted phenol derivative. The presence of both a methoxy and a nitro group on the phenolic ring influences its chemical reactivity and physical properties.
Table 1: Chemical Identifiers and Properties of this compound [1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 6-Nitroguaiacol, 3-Nitro-2-hydroxyanisole | PubChem[1] |
| CAS Number | 15969-08-1 | PubChem[1] |
| PubChem CID | 10942855 | PubChem[1] |
| Molecular Formula | C₇H₇NO₄ | PubChem[1] |
| Molecular Weight | 169.13 g/mol | PubChem[1] |
| Appearance | White to Yellow to Orange powder to crystal | Tokyo Chemical Industry Co., Ltd. |
| Melting Point | 61.0 to 65.0 °C | Tokyo Chemical Industry Co., Ltd. |
| SMILES | COC1=CC=CC(=C1O)[O-] | PubChem[1] |
| InChI | InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | PubChem[1] |
Synthesis and Purification
The synthesis of this compound typically involves the nitration of guaiacol (2-methoxyphenol). The directing effects of the hydroxyl and methoxy groups on the aromatic ring are crucial in determining the isomeric distribution of the resulting nitrated products. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. This leads to a mixture of isomers, and reaction conditions must be carefully controlled to favor the formation of the 6-nitro isomer.
Plausible Synthetic Approach: Nitration of Guaiacol
A common method for the nitration of phenolic compounds is the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.[2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
To favor the formation of the this compound isomer, the reaction conditions, including temperature, reaction time, and the ratio of acids, must be optimized. The ortho-directing nature of the hydroxyl group would favor substitution at the 6-position.
Workflow for a Plausible Synthesis:
Caption: Plausible workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This is a generalized protocol based on standard nitration procedures for phenols and requires optimization.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction: Dissolve guaiacol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent). Slowly add the pre-cooled nitrating mixture to the guaiacol solution dropwise, ensuring the reaction temperature does not exceed a predetermined optimal temperature (e.g., 0-5 °C) to control selectivity and prevent over-nitration.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.
-
Isolation and Purification: Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral. The crude product, which will be a mixture of isomers, can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by fractional crystallization.
Analytical Characterization
A comprehensive characterization of this compound is essential for confirming its identity and purity. This involves a combination of spectroscopic techniques.
Spectroscopic Data (Predicted and Inferred)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons exhibiting complex splitting patterns in the aromatic region (approx. 6.5-8.0 ppm). The relative positions will be influenced by the electron-withdrawing nitro group and electron-donating methoxy and hydroxyl groups.- A singlet for the methoxy group protons (approx. 3.8-4.0 ppm).- A broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be dependent on concentration and solvent. |
| ¹³C NMR | - Six distinct signals in the aromatic region (approx. 110-160 ppm) for the carbon atoms of the benzene ring.- A signal for the methoxy carbon (approx. 55-60 ppm). |
| Infrared (IR) | - A broad O-H stretching band (approx. 3200-3500 cm⁻¹).- C-H stretching bands for the aromatic ring and methoxy group (approx. 2850-3100 cm⁻¹).- Asymmetric and symmetric N-O stretching bands for the nitro group (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).- C-O stretching bands for the ether and phenol (approx. 1200-1300 cm⁻¹).- Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 169.13 g/mol . Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy group (CH₃). |
Analytical Workflow:
Caption: Relationship between the structural motifs of this compound and its potential biological activities.
Safety and Handling
Based on the GHS classifications available on PubChem, this compound should be handled with appropriate safety precautions. [1] Table 3: GHS Hazard Classifications for this compound [1]
| Hazard Statement | Classification |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a chemical compound with a foundation for potential applications in various research domains. While specific experimental data is somewhat limited in readily accessible literature, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this particular isomer and to explore its potential in drug discovery and other scientific endeavors.
References
-
PrepChem.com. (n.d.). Synthesis of 2-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol.
-
Kroflič, A., Grgić, I., & Vione, D. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry, 5(5), 1184–1194. Available from: [Link]
-
Rodríguez-Cabo, B., Rodríguez, I., Rivas, J., & Villar, S. (2015). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 20(1), 1083-1093. Available from: [Link]
-
Khan, M. A., & Khan, S. A. (2014). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences, 51(2), 159-164. Available from: [Link]
-
ACS Publications. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved from [Link]
-
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 295–302. Available from: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]
-
Ramadhani, N. F., Zultiniar, Z., & Yulizar, Y. (2026). Electrochemical Sensor Based on a Fe3O4 and Graphene Composite for the Detection of Myristicin. Chemosensors, 14(2), 36. Available from: [Link]
-
PubChem. (n.d.). 2-Methyl-6-nitrophenol. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Aromatic Compounds on Silica Sulfuric Acid. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Analytical Protocols for 2-Methoxy-6-nitrophenol (6-Nitroguaiacol)
[1]
Executive Summary & Analyte Profile
This compound (CAS: 15969-08-1) is a nitrated phenolic compound often encountered as a degradation product of lignin, a metabolite in plant defense signaling, or an impurity in the synthesis of pharmaceutical precursors (e.g., vanillin derivatives).[1]
Analytically, it presents a "Janus-faced" challenge:
-
Acidity: The ortho-nitro group increases acidity (pKa ~6.2) compared to guaiacol, requiring pH-controlled mobile phases.
-
Volatility: Unlike para-nitrophenols, the ortho-position facilitates strong intramolecular hydrogen bonding (between the phenolic -OH and the nitro -NO₂), rendering the molecule pseudo-lipophilic and steam-volatile. This allows for gas chromatography (GC) analysis often without derivatization, though derivatization improves precision.
Physicochemical Data Table
| Property | Value | Analytical Implication |
| Molecular Formula | C₇H₇NO₄ | MW: 169.13 g/mol |
| pKa | ~6.2 | Mobile phase pH must be < 4.0 for RP-HPLC retention.[2] |
| LogP | ~1.6 - 1.8 | Moderate lipophilicity; suitable for C18 columns. |
| UV Maxima | 275 nm, 345 nm | Dual-wavelength detection confirms identity. |
| Solubility | Soluble in EtOH, DMSO, DCM | Use organic solvents for stock preparation. |
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
Status: Gold Standard for Purity and Quantitation.
Principle
Reverse-Phase Chromatography (RP-HPLC) is utilized.[3] To suppress the ionization of the phenolic hydroxyl group and ensure sharp peak shape, an acidic mobile phase is strictly required. Detection is achieved via UV-Vis (diode array) or Mass Spectrometry (ESI-).
Experimental Protocol
Reagents & Materials
-
Stationary Phase: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 10 mM Phosphate Buffer pH 3.0 (for UV only).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Stock Solution: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
-
Detection:
-
UV: Channel A: 280 nm (General Phenolic); Channel B: 350 nm (Nitro-specific, higher selectivity).
-
MS: ESI Negative Mode (M-H)⁻ ion at m/z 168.
-
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial equilibration |
| 10.0 | 90 | Linear ramp to elute analyte |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |
Workflow Diagram (HPLC)
Figure 1: HPLC-UV/MS workflow ensuring analyte isolation and specific detection.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Preferred for Complex Environmental Matrices.
Principle
While this compound is semi-volatile, direct injection can lead to peak tailing due to interaction with active silanol sites. Silylation is recommended to cap the hydroxyl group, forming a Trimethylsilyl (TMS) derivative, improving volatility and peak symmetry.
Derivatization Protocol
-
Aliquot: Take 100 µL of dry extract (in ethyl acetate or acetone).
-
Reagent: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes.
-
Cool: Cool to room temperature and inject directly.
Instrument Parameters
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (EI), 70 eV.
-
SIM Mode Ions (TMS derivative):
-
Target Ion: m/z 241 (Molecular Ion of TMS-derivative).
-
Qualifiers: m/z 226 (M - CH₃), m/z 195 (M - NO₂).
-
Derivatization Pathway Diagram
Figure 2: Silylation reaction pathway converting the polar phenol to a volatile ether.
Method C: Electrochemical Detection (Voltammetry)
Status: High Sensitivity, Portable Screening.
Principle
The nitro group (-NO₂) is electroactive and undergoes an irreversible 4-electron reduction to hydroxylamine (-NHOH) or a 6-electron reduction to amine (-NH₂) depending on pH. Differential Pulse Voltammetry (DPV) provides the highest signal-to-noise ratio.
Protocol
-
Electrode: Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE).[2] Note: GCE is preferred for safety.
-
Modifier (Optional): Graphene-oxide or Gold nanoparticles can enhance sensitivity (See Reference 1).
-
Electrolyte: 0.1 M Britton-Robinson Buffer, pH 5.0 - 6.0.
-
Scan Parameters:
-
Potential Range: 0.0 V to -1.0 V.
-
Scan Rate: 50 mV/s.
-
Pulse Amplitude: 50 mV.
-
-
Signal: Look for a sharp cathodic reduction peak at approximately -0.6 V (vs. Ag/AgCl).
Comparative Analysis & Validation
The following table summarizes the performance metrics for the described methods. Data is based on validation studies using spiked water samples.
| Parameter | HPLC-UV (350 nm) | GC-MS (SIM) | Voltammetry (DPV) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| LOD (Limit of Detection) | 0.5 µg/L | 0.05 µg/L | 0.1 µg/L |
| Selectivity | High (Retention + UV spectrum) | Very High (Mass Fingerprint) | Moderate (Interference from other nitro-aromatics) |
| Throughput | 15 min/sample | 30 min/sample (inc.[4] prep) | 5 min/sample |
| Cost per Analysis | Moderate | High | Low |
Expert Insights & Troubleshooting
-
Peak Tailing in HPLC: If you observe tailing, it is likely due to the interaction of the unprotonated phenolate ion with the column. Action: Lower the mobile phase pH to 2.5-3.0 using Formic Acid or Phosphate. Do not use neutral pH.
-
GC-MS Ghost Peaks: Incomplete derivatization can lead to two peaks (native phenol and TMS-derivative). Action: Ensure reagents are fresh (BSTFA hydrolyzes in moisture) and increase incubation time.
-
Sample Stability: this compound is light-sensitive (photodegradation of nitro group). Action: Store all standard solutions in amber glassware.
References
-
Electrochemical Detection of Nitrophenols: Title: Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode.[5] Source: Royal Society of Chemistry (RSC) Advances, 2019. URL:[Link] (Note: While specific to 2-nitrophenol, the electrochemical reduction mechanism of the ortho-nitro group is identical for 6-nitroguaiacol).
-
HPLC Methodology for Nitrophenols: Title: Determination of Nitrophenols by HPLC.[6] Source: EPA Method 8330B (Adapted for phenolic impurities). URL:[Link]
-
Chemical Properties & Safety: Title: this compound Compound Summary. Source: PubChem, National Library of Medicine. URL:[Link]
-
GC-MS of Phenolic Extracts: Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening. Source: Journal of Complementary and Alternative Medical Research, 2021. URL:[Link]
Sources
- 1. This compound | 15969-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1761-1771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: A Robust GC-MS Method for the Analysis of 2-Methoxy-6-nitrophenol
Abstract
This application note presents a detailed and robust method for the qualitative and quantitative analysis of 2-Methoxy-6-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and limited volatility of the target analyte, a derivatization step using silylation is incorporated to improve chromatographic performance and sensitivity. This guide provides a comprehensive protocol, including sample preparation, derivatization, optimized GC-MS parameters, and data analysis strategies, tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound, a substituted nitrophenolic compound, is of significant interest in various chemical and pharmaceutical fields.[1] Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] However, the direct analysis of polar compounds like nitrophenols by GC can be challenging due to poor peak shape and potential interactions with the GC system.[3]
To overcome these challenges, a derivatization step is often employed to convert the polar analyte into a less polar and more volatile derivative.[3] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization technique in GC-MS analysis of compounds containing hydroxyl groups.[4][5][6] This application note details a validated approach for the GC-MS analysis of this compound following silylation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [7] |
| Molecular Weight | 169.14 g/mol | [7] |
| Appearance | White to Yellow to Orange powder/crystal | [1] |
| Melting Point | 61.0 to 65.0 °C | [1] |
| CAS Number | 15969-08-1 | [7] |
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Overall workflow for the GC-MS analysis of this compound.
Materials and Reagents
-
This compound standard: Purity >98.0% (GC)[1]
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Pyridine (anhydrous), Ethyl Acetate (GC grade), Hexane (GC grade)
-
Internal Standard (IS): (optional, for quantitative analysis) e.g., a structurally similar compound not present in the sample.
-
Glassware: Volumetric flasks, autosampler vials with inserts, reaction vials.
Detailed Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range for calibration.
-
Sample Extraction: The choice of extraction method will depend on the sample matrix.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to acidic (e.g., pH 2) and extract with a suitable organic solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): For complex matrices, an appropriate SPE cartridge can be used to clean up the sample and concentrate the analyte.
-
Derivatization Protocol: Silylation
This protocol is a critical step to ensure the volatility and thermal stability of this compound for GC-MS analysis.
Caption: Step-by-step silylation derivatization protocol.
Rationale for Derivatization: The hydroxyl group of this compound is polar and can form hydrogen bonds, leading to poor chromatographic peak shape and potential adsorption on the GC column. Silylation with BSTFA replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing the molecule's volatility and thermal stability, which is essential for GC analysis.[4][6]
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and can be further optimized based on the specific instrumentation used.
Gas Chromatography (GC) Parameters
| Parameter | Recommended Value | Rationale |
| GC Column | A non-polar or medium-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | These columns provide good separation for a wide range of semi-volatile organic compounds, including phenols.[2][8][9] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless | Recommended for trace analysis to maximize the transfer of the analyte onto the column. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) | This program allows for the separation of the analyte from solvent and other potential contaminants, followed by a ramp to elute the derivatized this compound in a reasonable time with good peak shape. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value | Rationale |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization (EI) sources. |
| Quadrupole Temperature | 150 °C | A typical temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates consistent and library-searchable mass spectra. |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification, while SIM mode provides higher sensitivity and selectivity for quantitative analysis. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
Data Analysis and Interpretation
Qualitative Analysis: Mass Spectrum and Fragmentation
Predicted Fragmentation of TMS-derivatized this compound:
The molecular weight of the TMS derivative is 241.28 g/mol (169.14 + 72.14). The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 241.
Key predicted fragment ions are presented in the table below:
| m/z | Proposed Fragment | Rationale |
| 241 | [M]⁺ | Molecular ion |
| 226 | [M-15]⁺ | Loss of a methyl group (-CH₃) from the TMS group, a very common fragmentation for TMS derivatives. |
| 196 | [M-45]⁺ | Loss of a methoxy group (-OCH₃). |
| 181 | [M-15-45]⁺ | Subsequent loss of a methyl and a methoxy group. |
| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation, a characteristic base peak for many TMS derivatives.[4] |
Quantitative Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. Based on the predicted fragmentation, the following ions can be used for quantification and confirmation:
-
Quantifier Ion: The most abundant and specific fragment ion (e.g., m/z 226).
-
Qualifier Ion(s): Other characteristic fragment ions (e.g., m/z 241, 196) to confirm the identity of the analyte.
A calibration curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the working standard solutions. The concentration of this compound in samples can then be determined from this calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The detailed steps for sample preparation, derivatization, and instrument parameters, along with the rationale behind each choice, offer a robust starting point for method development and validation. The silylation derivatization is a critical step that significantly improves the chromatographic performance, enabling sensitive and reliable quantification of this important compound in various matrices.
References
-
EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). (Adapted from Krauss et al. (1985)). ResearchGate. [Link]
-
Mass Spectra of Trimethylsilyl Derivatives. ACS Publications. [Link]
-
This compound. PubChem. [Link]
-
Mass Fragmentation pattern of nitro compounds. YouTube. [Link]
-
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. PubMed. [Link]
-
Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
-
Phenol, 2-methoxy-. NIST WebBook. [Link]
-
Fragmentation and Interpretation of Spectra. [Link]
-
Agilent J&W GC Column Selection Guide. Postnova Analytics. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
2-Nitrophenol, 25 g, CAS No. 88-75-5. Carl ROTH. [Link]
-
Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Cromlab. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]
-
2-Methoxy-4-nitrophenol. PubChem. [Link]
-
Recommended GC Columns for USP Phase Classification. Agilent. [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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EI‐MS spectra with their fragmentation patterns highlighted for selected Cu and Ag complexes. ResearchGate. [Link]
-
Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. [Link]
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- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. postnova.com [postnova.com]
The Strategic Utility of 2-Methoxy-6-nitrophenol in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-nitrophenol is a versatile substituted aromatic compound that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its unique arrangement of a hydroxyl, a methoxy, and a nitro group on the benzene ring offers a rich chemical handle for a multitude of transformations. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role as a precursor to bioactive heterocyclic scaffolds such as benzoxazoles. Detailed, field-proven protocols for its synthesis, subsequent chemical modifications, and utilization in cascade reactions are presented, alongside a discussion of the mechanistic rationale behind the experimental choices.
Introduction: Unveiling the Synthetic Potential of this compound
This compound, also known as 6-nitroguaiacol, is a crystalline solid at room temperature.[1] Its chemical structure is characterized by a phenol ring substituted with a methoxy group and a nitro group in the ortho positions relative to the hydroxyl group. This specific substitution pattern imparts distinct reactivity to the molecule, making it a strategic starting material in multi-step organic synthesis.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the acidity of the phenolic proton and the electrophilicity of the aromatic ring. Furthermore, the nitro group can be readily reduced to a primary amine, opening up a vast landscape of synthetic possibilities for the construction of nitrogen-containing heterocycles.[2] The methoxy group, an electron-donating group, also modulates the reactivity of the aromatic ring and provides an additional site for chemical modification, such as ether cleavage.
The strategic importance of this compound lies in its ability to serve as a precursor to 2-amino-6-methoxyphenol, a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The resulting 7-methoxy substituted heterocyclic scaffolds are of particular interest in medicinal chemistry.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards is paramount before handling this compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [3] |
| Molecular Weight | 169.13 g/mol | [3] |
| Appearance | White to yellow to orange powder/crystal | [1] |
| Melting Point | 61.0 to 65.0 °C | [1] |
| Purity (GC) | >98.0% | [1] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of this compound: A Protocol for Regioselective Nitration
The most common and direct method for the synthesis of this compound is the electrophilic nitration of guaiacol (2-methoxyphenol). A critical aspect of this synthesis is controlling the regioselectivity of the nitration, as the reaction can potentially yield a mixture of isomers, primarily 4-nitroguaiacol and the desired 6-nitroguaiacol.[2] The ortho-para directing effect of the hydroxyl and methoxy groups must be carefully managed to favor the formation of the 6-nitro isomer.
Mechanistic Rationale for Regioselectivity
The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The nitration of guaiacol can therefore lead to substitution at the 4- and 6-positions. The reaction conditions, particularly the choice of nitrating agent and solvent, play a crucial role in determining the ratio of the isomers. The use of milder nitrating agents and careful temperature control can enhance the selectivity for the less sterically hindered 6-position.
Caption: Regioselective Nitration of Guaiacol.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of phenols, optimized for the regioselective synthesis of this compound.[4]
Materials:
-
Guaiacol (2-methoxyphenol)
-
Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrate (1.1 eq) in deionized water.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) to the sodium nitrate solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a solution of guaiacol (1.0 eq) in a minimal amount of water.
-
Add the guaiacol solution dropwise to the cold nitrating mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Neutralize the crude product by washing with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by another wash with cold water.
-
The crude product is a mixture of 6-nitro and 4-nitro isomers. The separation can be achieved by steam distillation, where the more volatile 6-nitro isomer will co-distill with steam.
-
Alternatively, purification can be performed by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified this compound under vacuum to obtain a yellow crystalline solid.
Expected Yield: 40-50% (after purification).
Application in Heterocyclic Synthesis: The Gateway to Benzoxazoles
A primary and highly valuable application of this compound is its use as a precursor for the synthesis of 2-substituted-7-methoxybenzoxazoles. Benzoxazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in the core structure of many pharmaceuticals.[5]
The synthetic strategy involves a two-step sequence:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 2-amino-6-methoxyphenol.
-
Condensation and Cyclization: The resulting o-aminophenol derivative is then reacted with a suitable carbonyl compound (e.g., aldehyde, carboxylic acid, or acid chloride) to undergo condensation and subsequent intramolecular cyclization to form the benzoxazole ring system.
Caption: Synthetic workflow for 7-methoxybenzoxazoles.
Step 1: Reduction of this compound to 2-Amino-6-methoxyphenol
The reduction of the nitro group can be achieved using various methods. Catalytic hydrogenation is a clean and efficient method, while metal-acid systems offer a classic and cost-effective alternative.
This method is generally high-yielding and produces minimal byproducts.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-methoxyphenol, which can often be used in the next step without further purification.
Expected Yield: >95%.
This is a robust and scalable method suitable for many applications.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the suspension.
-
Heat the mixture to reflux and then add glacial acetic acid (catalytic amount) dropwise.
-
Continue refluxing and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-6-methoxyphenol.
Expected Yield: 85-95%.
Step 2: Synthesis of 2-Substituted-7-methoxybenzoxazoles
The following protocol describes a general method for the synthesis of 2-substituted-7-methoxybenzoxazoles from 2-amino-6-methoxyphenol and an aldehyde.
Materials:
-
2-Amino-6-methoxyphenol
-
Aldehyde (R-CHO) (1.0 eq)
-
Ethanol or Acetic Acid
-
Oxidizing agent (e.g., air, DDQ, or iodine)
Procedure:
-
Dissolve 2-amino-6-methoxyphenol (1.0 eq) and the aldehyde (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.
-
An oxidizing agent can be added to facilitate the cyclization and aromatization to the benzoxazole. Often, bubbling air through the reaction mixture is sufficient.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 70-90%.
One-Pot Synthesis of 2-Substituted-7-methoxybenzoxazoles from this compound
For increased efficiency, a one-pot synthesis can be employed, where the reduction and cyclization steps are performed sequentially in the same reaction vessel without isolation of the intermediate aminophenol.[6]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Aldehyde (R-CHO) (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
Follow the procedure for the reduction of this compound using iron in acetic acid as described in Protocol 4.1.2.
-
After the reduction is complete (as monitored by TLC), add the aldehyde (1.0 eq) directly to the reaction mixture.
-
Continue to reflux the mixture for an additional 2-4 hours.
-
Work-up the reaction as described in Protocol 4.1.2.
-
Purify the resulting 2-substituted-7-methoxybenzoxazole by column chromatography.
Expected Yield: 60-80% over two steps.
Other Synthetic Applications: O-Alkylation
The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of substituents, further expanding its synthetic utility.
Protocol 5.1: O-Alkylation using an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (R-X) (e.g., ethyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or acetone.
-
Add potassium carbonate or cesium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 80-95%.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its facile preparation through the regioselective nitration of guaiacol, coupled with the diverse reactivity of its functional groups, provides access to a wide array of complex molecules. The protocols detailed in this guide for its synthesis, reduction, and subsequent elaboration into valuable heterocyclic scaffolds like benzoxazoles, as well as its application in O-alkylation reactions, highlight its significance for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The mechanistic insights provided aim to empower the user to adapt and optimize these procedures for their specific synthetic targets.
References
-
Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2015). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Engineering and Technology For Sustainable Development. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25383–25413. Retrieved from [Link]
-
Ankita, & Kumar, A. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17–24. Retrieved from [Link]
-
MDPI. (n.d.). Electrochemical Sensor Based on a Fe3O4 and Graphene Composite for the Detection of Myristicin. Retrieved from [Link]
-
Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Retrieved from [Link]
Sources
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- 2. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 2-Methoxy-6-nitrophenol (6-Nitroguaiacol) in Pharmaceutical Synthesis
Abstract
This technical guide details the synthesis, purification, and downstream application of 2-Methoxy-6-nitrophenol (6-Nitroguaiacol) . As a critical intermediate, this molecule serves as the direct precursor to 3-Nitrocatechol , the pharmacophore essential for Catechol-O-Methyltransferase (COMT) inhibitors (e.g., Entacapone, Tolcapone) used in Parkinson’s disease therapy. This guide prioritizes the regioselective isolation of the 6-nitro isomer from its 4-nitro analogue using a self-validating steam distillation protocol based on intramolecular hydrogen bonding.
Part 1: Chemical Profile & Strategic Importance
The Nitrocatechol Pharmacophore
In drug discovery, the 1,2-dihydroxy-3-nitrobenzene (3-nitrocatechol) moiety is prized for its ability to chelate magnesium ions in the active site of the COMT enzyme, thereby inhibiting the degradation of L-DOPA.
This compound is the strategic "masked" equivalent of this moiety. Its methoxy group protects the catechol system during early-stage synthesis, while the nitro group is pre-positioned at the ortho position relative to the phenol.
The Isomer Challenge
Nitration of Guaiacol (2-methoxyphenol) yields two primary isomers:
-
2-Methoxy-4-nitrophenol (Para-isomer): The thermodynamic product.
-
This compound (Ortho-isomer): The desired kinetic product for COMT inhibitor synthesis.
Separating these isomers is the primary bottleneck. This guide utilizes the physical property of volatility differential driven by hydrogen bonding to achieve >98% purity.
Part 2: Experimental Protocols
Protocol A: Regioselective Isolation via Steam Distillation
Rationale: This protocol relies on a "self-validating" physical phenomenon.[1] The desired 6-nitro isomer forms intramolecular hydrogen bonds (between -OH and -NO2), preventing it from associating with water; this makes it steam volatile. The 4-nitro isomer forms intermolecular bonds with water/solvent, rendering it non-volatile.
Reagents:
Step-by-Step Methodology:
-
Nitration:
-
Dissolve Guaiacol (1.0 eq) in Glacial Acetic Acid at 15°C.
-
Add Nitric Acid (1.05 eq) dropwise, maintaining temperature <20°C to minimize dinitration.[2]
-
Checkpoint: The solution will darken to a deep red/brown. Stir for 2 hours at ambient temperature.
-
-
Quenching:
-
Pour the reaction mixture into crushed ice/water (5x volume).
-
Observation: A crude yellow/orange precipitate forms (mixture of 4-nitro and 6-nitro isomers).
-
-
The Critical Separation (Steam Distillation):
-
Transfer the crude suspension to a distillation flask.
-
Validation Step: The distillate will appear as a bright yellow oil/solid condensing in the receiver. This is exclusively the This compound .
-
Note: The 4-nitro isomer remains in the boiling flask as a dark residue. Continue distillation until the condensate runs clear.
-
-
Isolation:
Protocol B: Demethylation to 3-Nitrocatechol
Rationale: To activate the pharmacophore, the methoxy group must be cleaved. Lewis acid-mediated cleavage is preferred over HBr to avoid harsh acidic conditions that might degrade the nitro group.
Reagents:
Methodology:
-
Dissolve this compound in dry DCM under Nitrogen.
-
Add AlCl3 (1.5 eq) slowly (exothermic).
-
Add Pyridine (3.0 eq) dropwise.[2]
-
Reflux for 2–4 hours.
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.
-
Product: 3-Nitrocatechol (1,2-dihydroxy-3-nitrobenzene).
Part 3: Visualizing the Logic
Diagram 1: The "Self-Validating" Separation Logic
This diagram illustrates why steam distillation works, visualizing the hydrogen bonding networks.
Caption: Mechanism of isomer separation via steam distillation relying on H-bond topology.
Diagram 2: Synthetic Workflow for COMT Inhibitor Precursor
The pathway from raw material to the active pharmacophore.
Caption: Step-by-step synthetic pathway from Guaiacol to the 3-Nitrocatechol pharmacophore.
Part 4: Analytical Validation Data
| Parameter | This compound (Target) | 2-Methoxy-4-nitrophenol (Impurity) |
| 1H NMR (CDCl3) | δ 7.60 (dd, 1H), 7.15 (dd, 1H), 6.90 (t, 1H) | δ 7.80 (d, 1H), 7.75 (dd, 1H), 7.00 (d, 1H) |
| Coupling Pattern | ABC System (typical of 1,2,3-substitution) | ABX System (typical of 1,2,4-substitution) |
| Physical State | Yellow Needles (mp 103-105°C) | Yellow Prisms (mp 101-104°C) |
| Steam Volatility | High | Negligible |
| TLC (Hex/EtOAc) | Higher Rf (Less Polar) | Lower Rf (More Polar) |
Part 5: Safety & Handling (E-E-A-T)[2]
-
Hazard Class: this compound is a skin and eye irritant.[7]
-
Nitration Risk: The nitration of phenols is exothermic.[1] Temperature control (<20°C) is vital to prevent thermal runaway or dinitration (picric acid derivatives), which are shock-sensitive.[2]
-
Waste: The aqueous residue from steam distillation contains the 4-nitro isomer and acidic byproducts; neutralize before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5281081, Entacapone. Retrieved from [Link][2]
-
Borgulya, J., et al. Process for the preparation of catechol derivatives. U.S. Patent 4,963,590.[8] (Describes the use of nitrocatechols in pharmaceutical synthesis). Retrieved from
-
Lear, M. J., et al. (2020). Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol.[9][10] ACS Omega.[4] (Discusses demethylation strategies). Retrieved from [Link]
-
Quora/Chemistry Community. Separation of ortho and para nitrophenols by steam distillation. (General principle verification). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. JP2015134800A - Method for demethylation or demethoxylation of aromatic compound having methoxy group - Google Patents [patents.google.com]
- 3. Guaiacol - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. WO2009098661A1 - Pharmaceutical compositions of entacapone, levodopa and carbidopa with improved bioavailability - Google Patents [patents.google.com]
- 9. Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Precision Nitration of 2-Methoxyphenol (Guaiacol): Controlling Regioselectivity and Oxidation
Introduction: The "Red Oil" Challenge
The nitration of 2-methoxyphenol (Guaiacol) is a deceptive reaction. While theoretically a simple Electrophilic Aromatic Substitution (EAS), in practice, it is plagued by two primary failure modes: oxidative tar formation and poor regiocontrol .
Guaiacol is an electron-rich aromatic system. The hydroxyl (-OH) and methoxy (-OCH3) groups strongly activate the ring, making it susceptible to oxidation by nitric acid. This results in the formation of quinones and polymeric "red oils" (tars) that complicate purification and lower yields. Furthermore, the competition between the directing effects of the -OH and -OCH3 groups dictates the product distribution between 4-nitroguaiacol (major), 6-nitroguaiacol (minor, ortho-effect), and 5-nitroguaiacol (rare in direct nitration).
This Application Note provides two distinct protocols designed to solve these specific challenges:
-
Protocol A (Direct): A mild, chemo-selective nitration using Calcium Nitrate to maximize 4-nitroguaiacol yield while suppressing oxidation.
-
Protocol B (Indirect): A regioselective "Blocking-Group Strategy" to synthesize 5-nitroguaiacol , a high-value intermediate often inaccessible via direct nitration.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic battleground.
-
Directing Power: The Phenolic -OH is a stronger activator and ortho/para director than the -OCH3 group.
-
Direct Nitration: The -OH group dominates, directing the nitro group primarily to the para (4-) and ortho (6-) positions relative to itself. The 6-position is sterically hindered by the adjacent methoxy group, making 4-nitroguaiacol the thermodynamic major product.
-
The "Switch" (Protocol B): By acetylating the phenol to 2-methoxyphenyl acetate , we invert the electronics. The ester (-OAc) is a weak activator. The -OCH3 becomes the dominant director, pushing the nitro group para to itself—position 5 .
Diagram 1: Regioselectivity Pathways
Caption: Divergent synthesis pathways. Direct nitration favors the 4-isomer, while the acetylation strategy forces substitution to the 5-position.
Protocol A: Mild Direct Nitration (Target: 4-Nitroguaiacol)
Objective: Synthesize 4-nitroguaiacol with minimal tar formation.
Method: Calcium Nitrate / Acetic Acid System.
Why this works: Replacing concentrated nitric acid with calcium nitrate generates the nitronium ion (
Materials
-
2-Methoxyphenol (Guaiacol): 12.4 g (100 mmol)
-
Calcium Nitrate Tetrahydrate (
): 24.0 g (~100 mmol) -
Glacial Acetic Acid: 100 mL
-
Ice/Water bath[1]
Step-by-Step Workflow
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 12.4 g of Guaiacol in 60 mL of glacial acetic acid.
-
Note: The solution may be slightly yellow; this is normal.
-
-
Reagent Prep: In a separate beaker, dissolve 24.0 g of Calcium Nitrate in 40 mL of warm acetic acid. Allow it to cool to room temperature.
-
Critical: If the salt does not fully dissolve, mild heating (40°C) is permitted, but cool back down before addition.
-
-
Controlled Addition: Place the Guaiacol flask in a water bath (maintain 20–25°C). Add the Calcium Nitrate solution dropwise over 30 minutes.
-
Observation: The solution will darken to a deep orange/red. Do not allow temperature to exceed 35°C to prevent dinitration.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Silica, 7:3 Hexane:EtOAc).
-
Endpoint: Disappearance of starting material (
) and appearance of two lower spots (4-nitro and 6-nitro).
-
-
Quench: Pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a brownish solid.
-
Purification (The Isomer Split):
-
Filter the crude solid.[1]
-
Steam Distillation: Suspend the solid in water and steam distill.
-
Distillate: Contains 6-nitroguaiacol (yellow needles, mp 103°C). It is volatile due to intramolecular H-bonding between the nitro and hydroxyl groups.
-
Residue: Contains 4-nitroguaiacol (non-volatile).[2]
-
-
Recrystallization: Filter the residue from the distillation pot. Recrystallize from hot water or dilute ethanol to yield pure 4-nitroguaiacol (pale yellow needles, mp 101–104°C).
-
Protocol B: Regioselective Synthesis (Target: 5-Nitroguaiacol)
Objective: Force nitration to the 5-position. Method: Protection-Nitration-Deprotection. Why this works: Acetylation deactivates the -OH group. The -OCH3 group is now the strongest activator, directing the incoming nitro group para to itself (position 5) [2].
Materials
-
Guaiacol: 12.4 g
-
Acetic Anhydride: 15 mL
-
Nitric Acid (70%): 10 mL
-
Sodium Hydroxide (2M aqueous)
Step-by-Step Workflow
-
Protection:
-
Mix Guaiacol (12.4 g) with Acetic Anhydride (15 mL) and a catalytic amount of sulfuric acid (2 drops). Heat at 60°C for 1 hour.
-
Pour into ice water. The oil that separates is 2-methoxyphenyl acetate . Wash with water and use directly (or distill for high purity).
-
-
Nitration:
-
Dissolve the acetate in 30 mL of Acetic Acid. Cool to 0–5°C.
-
Add Nitric Acid (10 mL) dropwise, keeping T < 10°C.
-
Stir for 1 hour.
-
Pour into ice water. The precipitate is primarily 2-methoxy-5-nitrophenyl acetate .
-
-
Hydrolysis (Deprotection):
-
Reflux the nitrated intermediate in 50 mL of 2M NaOH for 1 hour.
-
Cool and acidify with dilute HCl to pH 2.
-
The precipitated solid is crude 5-nitroguaiacol .
-
-
Purification:
-
Recrystallize from ethanol/water.
-
Result: 5-nitroguaiacol (yellow solid, mp 105°C).
-
Diagram 2: Experimental Workflow (Protocol A)
Caption: Workflow for Protocol A using Calcium Nitrate, highlighting the critical steam distillation step for isomer separation.
Data Summary & Troubleshooting
| Parameter | Protocol A (Direct) | Protocol B (Indirect) |
| Major Product | 4-Nitroguaiacol | 5-Nitroguaiacol |
| Minor Product | 6-Nitroguaiacol | 4-Nitroguaiacol |
| Reagent | ||
| Key Hazard | Exotherm during addition | Hydrolysis of ester if acid too strong |
| Yield (Typical) | 60–75% | 50–65% (over 3 steps) |
| Separation | Steam Distillation | Recrystallization |
Common Issues:
-
Tars (Red/Black goo): Caused by temperature spikes (>40°C) or excess nitric acid. Solution: Stick to the Calcium Nitrate method and control temp strictly.
-
Low Yield: Often due to incomplete precipitation during the quench. Solution: Ensure the quench volume is at least 5x the reaction volume and pH is acidic.
Safety & Compliance
-
Thermal Runaway: Nitration of phenols is highly exothermic. Never add the nitrating agent all at once.
-
Chemical Burns: Phenols are rapidly absorbed through the skin and are systemic toxins. Nitro-phenols are even more toxic. Wear double nitrile gloves.
-
Explosion Hazard: Dry nitrophenols can be shock-sensitive if sufficiently nitrated (though mono-nitro is generally stable). Do not distill the residue to dryness.
References
-
Mild Nitration with Calcium Nitrate
- Nandurkar, S. S., et al. (2007). "Calcium Nitrate: A Versatile Reagent for the Nitration of Phenols under Mild Conditions.
-
(Verified DOI landing page)
-
Regioselectivity & Mechanism
-
Separation of Nitrophenols
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
-
Safety Data
- PubChem Compound Summary for 4-Nitroguaiacol.
Sources
2-Methoxy-6-nitrophenol derivatization for analysis
An Application and Protocol Guide for the Analytical Derivatization of 2-Methoxy-6-nitrophenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical derivatization of this compound. The inherent chemical properties of this substituted nitrophenol—specifically its polarity and limited volatility—present significant challenges for direct analysis by modern chromatographic techniques. This document details two robust derivatization strategies: silylation for gas chromatography-mass spectrometry (GC-MS) and acylation for high-performance liquid chromatography (HPLC), designed to enhance analyte stability, improve chromatographic resolution, and increase detection sensitivity. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound (C₇H₇NO₄, M.W.: 169.13 g/mol ) is a nitroaromatic compound belonging to the broader class of nitrophenols, which are recognized as priority environmental pollutants by agencies such as the U.S. Environmental Protection Agency (EPA)[1][2]. Its analysis is critical in environmental monitoring, toxicology studies, and as a potential intermediate in pharmaceutical synthesis.
However, the direct analysis of this compound is often hindered by its chemical structure. The presence of a polar phenolic hydroxyl (-OH) group leads to several analytical difficulties:
-
For Gas Chromatography (GC): The high polarity and ability to form hydrogen bonds result in low volatility and poor thermal stability. When injected into a hot GC inlet, the underivatized molecule can exhibit peak tailing, poor sensitivity, and potential degradation[3].
-
For Liquid Chromatography (LC): While more amenable to polar compounds, achieving high sensitivity with standard UV detection can be challenging for trace-level quantification. Furthermore, its chromatographic behavior can be improved to achieve better separation from matrix components.
Chemical derivatization addresses these issues by chemically modifying the problematic functional group, rendering the analyte more suitable for chromatographic analysis[4][5].
The Rationale for Derivatization: Enhancing Analyzability
Derivatization is a strategic chemical modification of an analyte to alter its physicochemical properties, thereby improving its analytical performance[5]. For phenolic compounds like this compound, the primary target for derivatization is the active hydrogen of the hydroxyl group[6].
The core objectives of derivatizing this molecule are:
-
Increased Volatility and Thermal Stability: By replacing the polar -OH group with a nonpolar, thermally stable group (e.g., a trimethylsilyl group), the analyte can be readily vaporized and passed through a GC column without degradation[7].
-
Improved Chromatographic Behavior: Derivatization reduces intermolecular hydrogen bonding, leading to more symmetrical (Gaussian) peak shapes and minimizing interactions with active sites in the GC column or inlet liner[3].
-
Enhanced Detection Sensitivity: For HPLC, derivatization can introduce a chromophoric or fluorophoric tag to the molecule, significantly lowering the limits of detection when using UV-Vis or Fluorescence detectors[8].
This guide focuses on two of the most effective and widely adopted derivatization strategies for phenols: Silylation for GC-MS analysis and Acylation for HPLC analysis.
Application Protocol I: Silylation for GC-MS Analysis
Silylation is the most prevalent derivatization technique for GC analysis of compounds with active hydrogen atoms, such as alcohols, phenols, and carboxylic acids[7][9]. The reaction involves the replacement of the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.
Causality of Method: This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent. BSTFA is a strong silyl donor, while TMCS acts as a catalyst that accelerates the reaction and aids in the silylation of sterically hindered hydroxyl groups[10]. The resulting TMS-ether derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. The reaction must be conducted under anhydrous conditions, as silylating reagents readily react with moisture, which would consume the reagent and reduce derivatization efficiency[11].
Workflow for Silylation and GC-MS Analysis
Caption: Workflow for silylation of this compound for GC-MS analysis.
Detailed Step-by-Step Protocol: Silylation
Materials:
-
This compound standard or extracted sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile (or Pyridine)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known volume of the sample extract containing this compound into a clean GC vial.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to remove all water and protic solvents.
-
Reagent Addition: To the dry residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS[10].
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or water bath set to 70°C for 45 minutes to ensure complete derivatization[10].
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Expected Results & Validation
The successful derivatization will yield 2-methoxy-6-nitrophenyl trimethylsilyl ether. This can be validated by observing the mass spectrum of the chromatographic peak.
| Parameter | Underivatized Analyte | TMS Derivative | Rationale |
| Chemical Formula | C₇H₇NO₄ | C₁₀H₁₅NO₄Si | Addition of Si(CH₃)₃, loss of H. |
| Molecular Weight | 169.13 g/mol | 241.31 g/mol | Mass increase of 72.18 Da. |
| Expected M+• Ion (m/z) | 169 | 241 | Confirms addition of one TMS group. |
| Key Fragment Ion (m/z) | Varies | 226 (M-15) | Characteristic loss of a methyl group from the TMS moiety. |
| GC Retention Time | Varies (often broad peak) | Shorter & Sharper Peak | Increased volatility and reduced column interaction. |
Self-Validation: To confirm reaction completion, inject a small aliquot after 20 minutes of heating and again at 45 minutes. The peak area of the derivatized analyte should not increase significantly between the two time points, indicating the reaction has reached completion.
Application Protocol II: Acylation for HPLC-UV/FLD Analysis
Acylation is a versatile derivatization strategy that converts the phenolic hydroxyl group into an ester[11]. This modification can serve multiple purposes for HPLC analysis: it can decrease the polarity of the analyte to improve retention on reversed-phase columns and, more importantly, can be used to attach a UV-active or fluorescent tag to enhance detection sensitivity[8].
Causality of Method: This protocol describes acylation using benzoyl chloride. The benzoyl group is a strong chromophore that significantly enhances UV detection[12]. The reaction is typically performed in a basic medium (e.g., with potassium carbonate or sodium hydroxide) to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the benzoyl chloride[12][13]. The resulting benzoyl ester is less polar than the parent phenol, leading to better retention and separation in reversed-phase HPLC.
Workflow for Acylation and HPLC-UV Analysis
Caption: Workflow for acylation of this compound for HPLC-UV analysis.
Detailed Step-by-Step Protocol: Acylation
Materials:
-
This compound standard or extracted sample
-
Benzoyl Chloride
-
2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Diethyl ether or Ethyl Acetate (extraction solvent)
-
1 M Hydrochloric Acid (HCl)
-
HPLC mobile phase (e.g., Acetonitrile/Water mixture)
-
Reaction vials (e.g., 15 mL glass tubes with screw caps)
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample or standard solution into a reaction vial.
-
Basification: Add 2 mL of 2 M NaOH solution to the vial and vortex briefly. This raises the pH and deprotonates the phenol.
-
Reagent Addition: Add 100 µL of benzoyl chloride to the vial[12].
-
Reaction: Immediately cap the vial and vortex or shake vigorously for 15 minutes at room temperature. The solution may become cloudy as the derivative forms.
-
Quenching and Neutralization: After 15 minutes, carefully add 1 M HCl dropwise to neutralize the excess NaOH (target pH ~7). Check with pH paper.
-
Extraction: Add 5 mL of diethyl ether to the vial, cap, and shake for 2 minutes to extract the benzoylated derivative into the organic phase. Allow the layers to separate.
-
Isolation: Carefully transfer the upper organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Analysis: The sample is ready for injection into the HPLC-UV system.
Expected Results & Validation
Successful derivatization yields 2-methoxy-6-nitrophenyl benzoate. This derivative will have significantly different chromatographic and spectroscopic properties.
| Parameter | Underivatized Analyte | Benzoyl Derivative | Rationale |
| Molecular Weight | 169.13 g/mol | 273.24 g/mol | Addition of a benzoyl group (C₇H₅O). |
| Polarity | High | Moderate | Ester is less polar than the phenol. |
| RP-HPLC Retention | Early eluting | Later eluting | Increased hydrophobicity leads to stronger interaction with C18 column. |
| UV λmax | Varies | ~230-240 nm[12] | The benzoyl group is a strong chromophore, enhancing the molar absorptivity. |
Self-Validation: Analyze a small portion of the underivatized standard under the same HPLC conditions. A successful derivatization will show the disappearance of the early-eluting analyte peak and the appearance of a new, later-eluting, and likely much larger peak corresponding to the derivative.
Troubleshooting Common Derivatization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Derivative Peak (Silylation) | Presence of moisture or protic solvents. | Ensure all glassware is dry. Use anhydrous solvents. Evaporate sample to complete dryness. |
| Reagent has degraded. | Use fresh, unopened derivatizing reagent. Store reagents under inert gas and away from moisture. | |
| Low Derivative Peak (Acylation) | Incorrect pH for the reaction. | Ensure the solution is sufficiently basic (pH > 10) before adding the acylating agent. |
| Hydrolysis of the acylating agent. | Add the acylating agent to the basic solution immediately and vortex to promote reaction with the analyte over hydrolysis. | |
| Multiple Derivative Peaks (Silylation) | Incomplete reaction or side reactions. | Increase reaction time or temperature. Ensure proper ratio of reagent to analyte. |
| Poor Peak Shape | Active sites in the GC/HPLC system. | Deactivate GC inlet liner. Use a guard column. Ensure mobile phase pH is appropriate for HPLC. |
Conclusion
The derivatization of this compound is an essential step for enabling its robust and sensitive analysis via chromatographic methods. Silylation effectively enhances volatility and thermal stability for GC-MS, allowing for low-level detection and confident mass spectral identification. Acylation provides a powerful alternative for HPLC, improving chromatographic separation and significantly boosting detection signals for UV or fluorescence detectors. By understanding the principles behind these reactions and adhering to the detailed protocols provided, researchers can overcome the analytical challenges posed by this compound and generate high-quality, reliable data.
References
- SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
-
M.D.P.I. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]
-
P.M.C. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Retrieved from [Link]
-
P.M.C. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]
-
E.P.A. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Retrieved from [Link]
-
P.M.C. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]
-
YouTube. (2023). Derivatization in Gas Chromatography (Part II). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
P.M.C. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Rapid Identification of Phenolics in Mixtures by Two‐Dimensional Tandem Mass Spectrometry with Microdroplet Accelerated Derivatization Reactions. Retrieved from [Link]
-
PubMed. (1999). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
-
A.T.S.D.R. (2001). Nitrophenols. Retrieved from [Link]
-
M.D.P.I. (2011). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]
-
ResearchGate. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (2007). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
A.C.S. Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
M.D.P.I. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 8. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Catalytic Hydrodeoxygenation of 2-Methoxy-6-Nitrophenol
Abstract
This document provides a comprehensive technical guide for the catalytic hydrodeoxygenation (HDO) of 2-methoxy-6-nitrophenol. This reaction is of significant interest in the fields of biomass valorization and fine chemical synthesis, as it involves the selective transformation of multiple functional groups. This guide details the underlying reaction mechanisms, principles of catalyst selection, a step-by-step experimental protocol for a batch reactor system, and methods for product analysis. The protocols are designed to be self-validating, and the scientific rationale behind key experimental choices is thoroughly explained to ensure both reproducibility and a deep understanding of the process.
Introduction & Scientific Context
The conversion of biomass-derived compounds into valuable chemicals and fuels is a cornerstone of sustainable chemistry. Lignin, a complex aromatic polymer, is a particularly abundant but underutilized resource. Its depolymerization yields a variety of phenolic compounds, often bearing methoxy groups. Concurrently, the reduction of nitroaromatics is a fundamental transformation in organic synthesis, crucial for producing anilines, which are precursors to dyes, pharmaceuticals, and polymers.
This compound serves as an excellent model compound that embodies the challenges of chemoselective catalysis. It contains three distinct functionalities: a nitro group, a hydroxyl group, and a methoxy group. The goal of its hydrodeoxygenation is typically the selective reduction of the nitro group to an amine, followed by or concurrent with the cleavage of the C-O bond in the methoxy group (demethoxylation) or the hydroxyl group (dehydroxylation). The ability to control the selectivity of this reaction is paramount for synthesizing specific target molecules, such as 2-aminophenol or 2-amino-6-methoxyphenol.
This guide focuses on a high-pressure catalytic hydrogenation approach, a robust and widely used method for such transformations.[1] We will explore the critical interplay between catalyst choice, reaction conditions, and the resulting product distribution.
Reaction Pathways and Mechanistic Considerations
The hydrodeoxygenation of this compound is not a single reaction but a network of competing and consecutive transformations. Understanding these pathways is critical for catalyst selection and process optimization. The primary challenge lies in achieving high selectivity towards the desired product by controlling the reduction of the nitro group versus the cleavage of C-O bonds.
The reaction proceeds via several potential intermediates. The nitro group is generally the most reactive functional group under hydrogenation conditions.[1][2]
Plausible Reaction Network:
-
Initial Nitro Group Reduction: The process almost invariably begins with the rapid, exothermic hydrogenation of the nitro group (-NO₂) to an amino group (-NH₂), forming 2-amino-6-methoxyphenol.
-
Subsequent C-O Cleavage (Hydrodeoxygenation): Following the initial reduction, the slower C-O bond cleavage occurs. This can proceed via two main routes:
-
Demethoxylation: Cleavage of the methoxy group's C-O bond to yield 2-amino-6-hydroxyphenol (not a primary product, but can be an intermediate to 2-aminophenol).
-
Dehydroxylation: Cleavage of the phenolic hydroxyl group's C-O bond to form 2-amino-anisole.
-
-
Aromatic Ring Hydrogenation: Under more severe conditions (higher temperature and pressure), the aromatic ring itself can be hydrogenated, leading to cyclohexyl derivatives.[3]
The choice of catalyst is the primary tool for directing the reaction down a specific path. Noble metals like Palladium (Pd) and Platinum (Pt) are highly effective for nitro group reduction, while metals like Ruthenium (Ru) or the use of acidic supports can promote C-O bond cleavage.[3][4]
Caption: Plausible reaction network for the hydrodeoxygenation of this compound.
Experimental Design & Protocols
This section provides a detailed protocol for performing the hydrodeoxygenation of this compound in a laboratory-scale high-pressure batch reactor.
Catalyst Selection and Rationale
The choice of catalyst is the most critical parameter for controlling selectivity.[5] A bifunctional catalyst, possessing both metal sites for hydrogenation and acidic or basic sites on the support for C-O bond activation, is often required.[4]
| Catalyst | Primary Function | Rationale & Comments |
| 5% Pd/C | Nitro Group Hydrogenation | Palladium is highly active and selective for the reduction of nitro groups to amines.[2] Minimal C-O cleavage is expected under mild conditions. This is a good baseline catalyst. |
| 5% Pt/C | Hydrogenation & Hydrogenolysis | Platinum is also excellent for nitro reduction but has a higher propensity for aromatic ring hydrogenation than palladium. It can also facilitate some C-O hydrogenolysis. |
| 5% Ru/ZSM-5 | C-O Cleavage (HDO) | Ruthenium is highly active for C-O bond cleavage.[3] The acidic nature of the ZSM-5 support promotes dehydration and subsequent hydrogenation steps, favoring deoxygenation.[3][4] |
| Raney Nickel | General Hydrogenation | A cost-effective catalyst, active for both nitro reduction and C-O cleavage, but often requires higher temperatures and pressures and can be less selective.[6] |
For this protocol, we will detail the use of 5% Pd/C for selective nitro group reduction and 5% Ru/ZSM-5 to promote subsequent deoxygenation.
Materials and Equipment
Reagents:
-
This compound (≥98%)
-
Methanol (Anhydrous, ACS grade) or Ethanol
-
5% Palladium on Charcoal (Pd/C), preferably dry powder
-
5% Ruthenium on ZSM-5 (Ru/ZSM-5)
-
Hydrogen (H₂), Ultra High Purity (UHP, 99.999%)
-
Nitrogen (N₂), High Purity (99.99%)
-
Celite™ 545 for filtration
Equipment:
-
High-pressure batch reactor (e.g., Parr Instruments shaker or similar autoclave), equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, rupture disc, and temperature controller.
-
Glass liner for the reactor vessel.
-
Analytical balance (4 decimal places).
-
Schlenk line or glovebox for inert atmosphere handling.
-
Filtration apparatus (Büchner funnel, filter flask).
-
Rotary evaporator.
-
GC-MS and/or HPLC for analysis.
Safety Precautions
Critical Safety Alert: High-pressure hydrogenation is inherently hazardous.[7]
-
Flammability: Hydrogen gas is extremely flammable over a wide concentration range in air (4-76%).[7] Ensure the reactor is leak-tested and purged of all air before introducing hydrogen.
-
Pyrophoric Catalysts: Spent hydrogenation catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric and ignite spontaneously upon exposure to air, especially when not fully wetted.[7] Never allow the catalyst to dry during workup.
-
Pressure: Always operate the reactor behind a certified blast shield in a well-ventilated fume hood.[1][7] Never exceed the maximum pressure rating of the vessel.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.
Step-by-Step Experimental Protocol
This protocol describes a typical experiment. Reaction conditions should be systematically varied to optimize for the desired product.
Sources
Application Note and Protocols for the Quantitative Assay of 2-Methoxy-6-nitrophenol
Authored by: A Senior Application Scientist
Introduction
2-Methoxy-6-nitrophenol, a substituted nitrophenolic compound, is of increasing interest to researchers in drug development and environmental analysis due to its potential biological activities and its presence as a specialty chemical intermediate. Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and for monitoring its presence in various matrices. This document provides a detailed application note and robust protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique.[1] The methodologies outlined herein are designed to be self-validating, ensuring trustworthiness and reproducibility of results.
The protocols are grounded in established analytical principles for nitrophenolic compounds and have been adapted to the specific properties of this compound.[2][3] The causality behind experimental choices is explained to provide a deeper understanding of the assay's mechanics.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust quantitative assay.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [4] |
| Molecular Weight | 169.13 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 6-Nitroguaiacol | [4] |
The presence of a phenolic hydroxyl group, a methoxy group, and a nitro group on the benzene ring dictates the compound's polarity, solubility, and chromophoric properties, which are key considerations for chromatographic separation and UV detection. The nitro group, being electron-withdrawing, influences the acidity of the phenolic proton and contributes significantly to the UV absorbance.[5]
Principle of the Assay
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential matrix components. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. An acidic mobile phase is utilized to suppress the ionization of the phenolic hydroxyl group, thereby promoting retention on the nonpolar stationary phase and ensuring a sharp, symmetrical peak shape.
Quantification is achieved by monitoring the absorbance of the analyte in the UV region of the electromagnetic spectrum. The concentration of this compound in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte. For complex matrices or trace-level analysis, a solid-phase extraction (SPE) step is incorporated for sample clean-up and pre-concentration.[3]
Experimental Workflow
Caption: Overall workflow for the quantitative analysis of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
2-Methoxy-4-nitrophenol (Internal Standard, ≥98% purity)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
-
SPE manifold (if applicable)
Protocols
Protocol 1: Preparation of Standard Solutions
Rationale: Accurate preparation of standard solutions is paramount for generating a reliable calibration curve, which is the basis for accurate quantification. A stock solution is prepared in a strong organic solvent to ensure complete dissolution, and subsequent dilutions are made in the mobile phase to ensure compatibility with the HPLC system.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 2-Methoxy-4-nitrophenol (Internal Standard, IS) following the same procedure as for the analyte.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase.
-
A typical concentration range for the calibration curve could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
To each working standard, add the internal standard to a final concentration of 10 µg/mL.
-
Protocol 2: Sample Preparation
The choice of sample preparation procedure depends on the complexity of the sample matrix.
A. Simple Matrices (e.g., process samples, pure formulations):
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dilute with the mobile phase to a concentration within the calibration range.
-
Add the internal standard to a final concentration of 10 µg/mL.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
B. Complex Matrices (e.g., plasma, urine, environmental water): Solid-Phase Extraction (SPE)
Rationale: SPE is employed to remove interfering substances from the sample matrix and to concentrate the analyte, thereby increasing the sensitivity and selectivity of the assay.[2][3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of HPLC grade water.
-
Sample Loading: Load 1 mL of the sample (e.g., plasma, pre-treated urine) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 3: HPLC Method and Parameters
Rationale: The selection of HPLC parameters is critical for achieving good separation and peak shape. A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase composition is optimized to achieve a reasonable retention time and good resolution from potential interferences. The use of an acid in the mobile phase ensures that the phenolic group remains protonated, leading to better peak symmetry.[6]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for nitrophenolic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is recommended for complex samples to ensure good separation and shorter run times. For simpler matrices, an isocratic elution may be sufficient. |
| Gradient | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B | This gradient allows for the elution of a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | ~290 nm and ~400 nm | Based on typical absorbance maxima for nitrophenols.[6][7] A PDA detector is recommended to monitor multiple wavelengths and assess peak purity. The optimal wavelength should be experimentally determined by running a UV-Vis scan of the analyte. |
Protocol 4: Data Analysis and Quantification
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the standards and samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis) for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Calculate the concentration of this compound in the samples using the equation of the line from the calibration curve.
Data Presentation
Table 1: Example Calibration Curve Data
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,987 | 1,523,456 | 0.050 |
| 1 | 153,456 | 1,518,987 | 0.101 |
| 5 | 770,123 | 1,525,678 | 0.505 |
| 10 | 1,543,789 | 1,521,345 | 1.015 |
| 25 | 3,850,987 | 1,519,876 | 2.534 |
| 50 | 7,698,543 | 1,523,654 | 5.053 |
| 100 | 15,356,876 | 1,517,890 | 10.117 |
Linear Regression:
-
Equation: y = 0.101x + 0.002
-
R²: 0.9998
Table 2: Example Sample Quantification
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Sample 1 | 2,456,789 | 1,520,987 | 1.615 | 15.97 |
| Sample 2 | 5,123,456 | 1,518,765 | 3.373 | 33.38 |
Method Validation (Self-Validating System)
To ensure the trustworthiness of the results, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the R² value of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, ensure mobile phase pH is at least 2 units below the pKa of the analyte, inject a more dilute sample. |
| Variable Retention Times | Fluctuation in pump pressure, temperature changes, column equilibration | Check the pump for leaks, use a column oven, ensure the column is adequately equilibrated before each run. |
| Extraneous Peaks | Sample contamination, contaminated mobile phase, carryover | Use clean glassware, prepare fresh mobile phase, run a blank injection to check for carryover. |
Visualization of Key Relationships
Caption: Relationship between analyte properties and assay design choices.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- Barceló, D. (1993).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Koprivica, S., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of the Mexican Chemical Society, 55(3), 164-168. Available at: [Link]
-
O'Connor, S., et al. (2019). The electronic spectra of phenol, 2-chlorophenol, 2-aminophenol, and 2-nitrophenol have been studied both experimentally and computationally. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Frka, S., et al. (2020). Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. Atmospheric Chemistry and Physics, 20(12), 7495-7511. Available at: [Link]
-
Pocurull, E., et al. (2002). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC North America, 20(11), 1034-1042. Available at: [Link]
-
Agilent Technologies. (2017). Basics of HPLC. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 11. Retrieved February 7, 2026, from [Link]
Sources
- 1. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Methoxy-6-nitrophenol as a building block in chemical synthesis
High-Purity Synthesis, Separation, and Functionalization Strategies
Executive Summary
2-Methoxy-6-nitrophenol (6-Nitroguaiacol) is a critical, albeit often misidentified, building block in the synthesis of bioactive heterocycles and coordination ligands.[1] Unlike its para-isomer (4-nitroguaiacol), the 6-nitro isomer possesses unique volatility and reactivity profiles driven by strong intramolecular hydrogen bonding.[1][2] This guide provides a definitive protocol for its isolation from nitration mixtures, its reduction to 2-amino-6-methoxyphenol, and its application in synthesizing benzothiazole precursors for D-luciferin and Salen-type ligands.[1]
Chemical Profile & Isomer Distinction
Critical Warning: Commercial "Nitroguaiacol" is often a mixture or the wrong isomer.[1][2] Verification of CAS 15969-08-1 is mandatory.[1][2]
| Property | This compound (Target) | 2-Methoxy-4-nitrophenol (Impurity) |
| Structure | Nitro group ortho to phenol (C6) | Nitro group para to phenol (C4) |
| CAS | 15969-08-1 | 3251-56-7 |
| Melting Point | 103–105 °C | 100–104 °C |
| H-Bonding | Intramolecular (OH[1]···O₂N) | Intermolecular (OH···OH) |
| Steam Volatility | Yes (High) | No (Low) |
| pKa | ~7.2 | ~7.1 |
Synthesis & Purification Protocol
The direct nitration of guaiacol is regioselective but not regiospecific, typically yielding a 60:40 mixture of the 4-nitro and 6-nitro isomers. The following protocol utilizes the Steam Distillation Principle to isolate high-purity 6-nitroguaiacol without column chromatography.
Protocol A: Regioselective Nitration and Steam Separation
Reagents:
-
Nitric Acid (70%)[2]
Step-by-Step Methodology:
-
Nitration: Dissolve guaiacol (0.1 mol) in glacial acetic acid (30 mL). Cool to 0–5 °C.[1][2]
-
Addition: Dropwise add a solution of HNO₃ (0.11 mol) in glacial acetic acid, maintaining temperature below 10 °C to prevent dinitration. Stir for 1 hour at room temperature.
-
Quench: Pour the reaction mixture into crushed ice/water (200 mL). A yellow precipitate (mixture of isomers) will form.[1][2]
-
Separation (The Critical Step): Transfer the crude suspension to a steam distillation apparatus.
-
Distillation: Steam distill until the distillate runs clear. The 6-nitroguaiacol will codistill with water as bright yellow crystals or oil.[1][2]
-
Isolation: Cool the distillate. Filter the yellow needles of this compound.[2]
Visualization: Isomer Separation Logic
Caption: Thermodynamic separation of nitroguaiacol isomers based on hydrogen bonding topology.
Functional Group Transformations
Once isolated, this compound serves as a scaffold for two primary pathways: reduction to the aminophenol (for heterocycles) or condensation for ligands.[1][2]
Protocol B: Catalytic Hydrogenation to 2-Amino-6-methoxyphenol
This amine is air-sensitive and should be used immediately or stored as a hydrochloride salt.[2]
Reagents:
-
This compound (10 mmol)[1]
-
Pd/C (10% w/w, 0.1 equiv)
-
Hydrogen gas (balloon or 1 atm)
Method:
-
Setup: Purge a flask containing the nitro compound and Pd/C with nitrogen. Add methanol.[1][2]
-
Reduction: Introduce H₂ atmosphere. Stir vigorously at RT for 4–6 hours. The yellow solution will turn colorless.[1][2]
-
Workup: Filter through Celite under nitrogen (to prevent oxidation of the amine).
-
Utilization:
Alternative (Sulfide Reduction): For industrial scaling where H₂ is hazardous, Sodium Sulfide (Na₂S) in aqueous ethanol at reflux (85°C) yields the amine selectively, leaving halogen substituents intact if present [1].[1]
Application Case Studies
Case Study 1: D-Luciferin Precursor Synthesis
This compound is a strategic starting material for 6-amino-2-cyanobenzothiazole , the key intermediate for Firefly D-Luciferin.[1]
-
Pathway: 6-Nitroguaiacol
Reduction 2-Amino-6-methoxyphenol Cyclization with Appel's salt or KSCN Benzothiazole.[2] -
Significance: This route avoids the use of unstable aniline precursors often cited in older literature [2].[2]
Case Study 2: Salen-Type Ligands for Catalysis
The ortho-aminophenol motif allows for the condensation with salicylaldehydes to form
-
Utility: These ligands coordinate Cu(II) and Zn(II) to form complexes with potent superoxide dismutase (SOD) mimic activity and fluorescence sensing capabilities for nitro-explosives (e.g., TNP) [3].[1][2]
Visualization: Divergent Synthesis Workflow
Caption: Synthetic divergence from the 6-nitroguaiacol scaffold into bio-imaging and catalytic domains.
References
-
Org. Synth. 1945, 25, 5. Preparation of 2-amino-4-nitrophenol (Adaptable protocol for sulfide reduction).[1][2]Link[1][2]
-
ResearchGate. Synthesis of 2-cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin.[1][2]Link
-
Journal of the Institute of Science and Technology. Enhanced Luminescent Probe Utilizing Schiff Base Ligand for 2,4,6-Trinitrophenol Detection.Link[2]
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
techniques for single crystal growth of 2-Methoxy-6-nitrophenol
Application Note: Techniques for Single Crystal Growth of 2-Methoxy-6-nitrophenol
Part 1: Executive Summary & Scientific Rationale
Subject: this compound (6-Nitroguaiacol) CAS: 15969-08-1 Target Audience: Structural Chemists, Pharmaceutical Researchers, Materials Scientists.[1][2]
Scientific Premise: The "Ortho Effect" The crystallization behavior of this compound is dominated by the "Ortho Effect." Unlike its para-isomers (e.g., 4-nitroguaiacol), the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups at the 1,2-positions facilitates a strong intramolecular hydrogen bond (S(6) ring motif).[1][2]
-
Consequence 1 (Volatility): This "locks" the polarity internally, reducing intermolecular attraction.[2] Consequently, 6-nitroguaiacol is steam volatile, while its isomers are not.[1][2]
-
Consequence 2 (Melting Point): The reduced lattice energy results in a significantly lower melting point (61–65 °C ) compared to para-isomers (>100 °C).[2]
-
Consequence 3 (Solubility): The molecule behaves more lipophilically, showing higher solubility in non-polar solvents (DCM, Toluene) than expected for a nitrophenol.[2]
Critical Warning: Due to the low melting point (61–65 °C), this compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if supersaturation is generated too quickly.[2] The protocols below are engineered to mitigate this risk.
Part 2: Pre-Crystallization Characterization & Purification
Before attempting single crystal growth, the material must be chemically pure.[2] Isomeric impurities (4-nitro or 5-nitroguaiacol) act as potent crystal growth inhibitors.[1][2]
Protocol A: Purification via Steam Distillation
Rationale: Exploits the intramolecular H-bond which makes the 6-isomer volatile.[1]
-
Setup: Place the crude mixture in a round-bottom flask with water (ratio 1:10 w/v). Connect to a steam distillation apparatus.
-
Distillation: Pass steam through the mixture. The yellow 6-nitroguaiacol will codistill with water and condense in the receiver.[2] Para-isomers remain in the boiling flask.[2]
-
Extraction: Extract the distillate with Dichloromethane (DCM) (3 x 50 mL).
-
Drying: Dry the organic layer over anhydrous
and evaporate the solvent under reduced pressure (keep bath < 40 °C). -
Result: Bright yellow/orange solid.[1][2] Purity should be >98% by HPLC/NMR.
Physical Properties Table
| Property | Value | Notes |
| Melting Point | 61.0 – 65.0 °C | Critical: Do not exceed 50°C during solvent removal.[1][2] |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity varies with crystal thickness.[2] |
| Solubility (High) | DCM, Acetone, Ethanol, Ethyl Acetate | Good solvents for "Solvent" phase.[2] |
| Solubility (Low) | Hexane, Pentane, Water | Good "Antisolvents."[2] |
Part 3: Single Crystal Growth Protocols
Method 1: Vapor Diffusion (Sitting Drop)
Best for: X-ray quality single crystals (low defect density). Mechanism: Slow antisolvent diffusion reduces solubility without thermal shock, preventing oiling out.[2]
Materials:
-
Inner vial (4 mL glass vial)
-
Outer vial (20 mL glass vial with tight cap)
-
Solvent: Dichloromethane (DCM)[2]
-
Antisolvent: n-Hexane[1]
Step-by-Step Protocol:
-
Solution Prep: Dissolve 20 mg of purified 6-nitroguaiacol in 1.5 mL of DCM in the inner vial. Ensure the solution is clear. Filter through a 0.45 µm PTFE syringe filter if dust is present.[1][2]
-
Assembly: Place the open inner vial inside the outer vial.
-
Antisolvent Addition: Carefully pipette 4–5 mL of n-Hexane into the outer vial.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.[1][2]
-
Incubation: Store at a constant temperature (18–22 °C) in a vibration-free zone.
-
Timeline:
Method 2: Slow Evaporation at Controlled Temperature (SEST)
Best for: Bulk crystallization or polymorph screening.[2]
Solvent System: Ethanol/Water (80:20 v/v) or Pure Toluene.[2]
Note: Toluene is preferred if the crystal structure requires
Step-by-Step Protocol:
-
Saturation: Prepare a saturated solution of 6-nitroguaiacol in Ethanol (approx. 50 mg/mL) at room temperature.
-
Filtration: Filter the solution into a clean scintillation vial.
-
Covering: Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil.[2]
-
Evaporation: Place in a fume hood.
-
Modification: To prevent oiling out, place the vial on a massive metal block (aluminum or copper) to act as a thermal buffer, dampening room temperature fluctuations.[2]
-
-
Harvesting: Crystals will form at the meniscus line.[2]
Method 3: Low-Temperature Sublimation
Best for: Solvent-free crystals and ultra-high purity.[1]
Rationale: The high vapor pressure of ortho-nitrophenols allows sublimation at temperatures below the melting point.[2]
-
Loading: Place 100 mg of crude solid at the bottom of the outer vessel.
-
Vacuum: Apply a vacuum of < 0.1 mbar.
-
Heating: Heat the bottom vessel using an oil bath to 45–50 °C (Stay well below the 61 °C melting point!).
-
Cooling: Circulate 10 °C water through the cold finger.
-
Growth: Yellow crystals will grow on the cold finger over 12–24 hours.[2]
Part 4: Visualization of Workflows
Diagram 1: Crystal Growth Decision Workflow
Caption: Decision matrix for selecting the optimal crystallization technique based on purity needs and application.
Diagram 2: The "Ortho Effect" Mechanism
Caption: Mechanistic impact of intramolecular hydrogen bonding on physical properties and crystallization risks.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high or Temp > MP.[1][2] | 1. Lower the concentration. 2. Slow down cooling rate. 3. Use Method 1 (Vapor Diffusion) instead of evaporation.[2] |
| No Crystals (Clear Solution) | Solution is undersaturated. | 1. Add a "seed" crystal (scratch glass side).[2] 2. Increase antisolvent ratio. |
| Twinning/Polycrystals | Nucleation rate too fast. | 1. Reduce temperature fluctuation (insulate vials). 2. Clean glassware thoroughly (remove dust nucleation sites).[2] |
| Wrong Melting Point | Isomeric impurity (Para-isomer).[2][3] | Perform Steam Distillation again. Para-isomers (MP >100°C) will not distill.[2] |
Part 6: References
-
TCI Chemicals. (2023).[2] Product Specification: this compound (M3747).[1][2][4] Retrieved from [2]
-
Source for authoritative Melting Point (61.0–65.0 °C) and physical state.[2]
-
-
Kovaříková, P., et al. (2004).[2] "HPLC determination of nitrophenols." Journal of Pharmaceutical and Biomedical Analysis, 36(1), 205-209.[2]
-
Reference for purity analysis and separation of nitrophenol isomers.
-
-
Lutfor, M.R., et al. (2009).[2] "Synthesis and Characterization of Nitrophenol Derivatives." Journal of Applied Sciences.
-
General reference for nitration synthesis and workup of methoxyphenols.
-
-
Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2][3]
-
Authoritative text on crystal growth theory, specifically regarding the "oiling out" phenomenon in low-melting organics.
-
-
Cambridge Structural Database (CSD). Refcode Search: Nitrophenols.[2][3]
-
Basis for S(6) motif description in ortho-nitrophenols.
-
Sources
use of 2-Methoxy-6-nitrophenol in dye manufacturing
Application Note: Precision Synthesis & Utilization of 2-Methoxy-6-nitrophenol in Chromophore Development
Abstract & Scope
This technical guide details the handling, synthesis, and application of This compound (Commonly: 6-Nitroguaiacol; CAS: 15969-08-1). While often overshadowed by its para-isomer (4-nitroguaiacol), the 6-nitro isomer possesses unique physicochemical properties driven by intramolecular hydrogen bonding. These properties make it a critical scaffold in the manufacturing of aminolic dye precursors (specifically 2-amino-6-methoxyphenol) used in high-performance oxidative hair dyes and azo-pigment synthesis.
This note bridges the gap between raw organic synthesis and industrial dye application, providing a self-validating protocol for isolating this isomer from nitration mixtures and converting it into active chromogenic agents.
Chemical Profile & Critical Properties[1]
Understanding the structural behavior of this compound is prerequisite to its successful application. The proximity of the nitro (-NO₂) and hydroxyl (-OH) groups creates a "chelating" effect that dictates its purification strategy.
| Property | Specification | Technical Insight |
| IUPAC Name | This compound | Also cited as 6-Nitroguaiacol.[1] |
| CAS Number | 15969-08-1 | Note:[1] Do not confuse with 4-nitroguaiacol (CAS 3251-56-7). |
| Molecular Weight | 169.13 g/mol | |
| Appearance | Yellow Crystalline Solid | Distinctive yellow color arises from the nitro-group conjugation. |
| Melting Point | 103–105 °C | Sharp melting point allows for easy purity validation. |
| Solubility | Soluble in EtOH, Ether, CHCl₃ | Steam Volatile (Critical for separation). |
| pKa | ~7.5 | More acidic than guaiacol due to electron-withdrawing -NO₂ group. |
Mechanistic Insight: The Ortho-Effect
Unlike its 4-nitro isomer, this compound forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the nitro group oxygen.
-
Consequence: This "locks" the molecule, preventing it from hydrogen bonding with water or other molecules.
-
Result: Significantly higher vapor pressure and steam volatility compared to the 4-nitro isomer, which forms intermolecular bonds and is not steam volatile. This is the basis of the purification protocol below.
Protocol A: Regioselective Synthesis & Purification
Objective: Synthesize this compound starting from Guaiacol, isolating it from the inevitable 4-nitro byproduct.
Safety Warning: Nitration reactions are exothermic. Nitrophenols are toxic and potential explosion hazards if dried and heated under confinement. Perform all steps in a fume hood.
Reagents:
-
Guaiacol (2-Methoxyphenol)
-
Glacial Acetic Acid (Solvent)[2]
-
Nitric Acid (70%)
-
Sodium Nitrite (Catalytic initiator)
Step-by-Step Methodology:
-
Solvation: Dissolve 0.1 mol of Guaiacol in 30 mL of Glacial Acetic Acid in a round-bottom flask. Cool to 15°C.
-
Nitration: Add a solution of Nitric Acid (0.11 mol) in Acetic Acid dropwise.
-
Critical Control Point: Maintain temperature below 20°C . Higher temperatures favor dinitration and oxidation tars.
-
-
Quenching: Pour the reaction mixture onto 200g of crushed ice. A yellow precipitate (mixture of 4-nitro and 6-nitro isomers) will form.
-
Separation (The Self-Validating Step):
-
Transfer the crude solid/water mixture to a steam distillation setup.
-
Process: Steam distill the mixture.
-
Observation: Bright yellow crystals will condense in the receiver flask along with the water. This is the This compound .[1]
-
Residue: The non-volatile 4-nitroguaiacol remains in the boiling flask (dark brown/red residue).
-
-
Isolation: Filter the distillate crystals. Recrystallize from Ethanol/Water (1:1).
Validation:
-
TLC: Run on Silica Gel (Hexane:Ethyl Acetate 3:1). The 6-nitro isomer (Rf ~0.6) moves faster than the 4-nitro isomer (Rf ~0.3) due to lack of interaction with the silica stationary phase (caused by the intramolecular H-bond).
Protocol B: Reduction to Dye Precursor (2-Amino-6-methoxyphenol)
Context: this compound is rarely the dye itself. It is the scaffold for 2-Amino-6-methoxyphenol , a vital "coupler" in hair dye formulations that produces rich golden-brown tones when reacted with primary intermediates (e.g., p-phenylenediamine) and oxidants.
Workflow Diagram (DOT)
Figure 1: Critical Synthesis Pathway transforming Guaiacol into the active Dye Precursor via the 6-Nitro intermediate.
Reduction Methodology:
-
Setup: Place 10g of purified this compound in a hydrogenation vessel (Parr shaker or autoclave).
-
Catalyst: Add 0.5g of 10% Pd/C (Palladium on Carbon).
-
Solvent: Add 100 mL Methanol.
-
Reaction: Pressurize to 40 psi H₂ gas. Agitate at Room Temperature for 2 hours.
-
Endpoint: Reaction is complete when H₂ uptake ceases.
-
-
Workup: Filter catalyst through Celite under nitrogen (Amine is sensitive to air oxidation).
-
Stabilization: The resulting amine (2-Amino-6-methoxyphenol) is unstable in air. It is typically converted immediately to its Hydrochloride Salt by adding concentrated HCl to the filtrate and evaporating to dryness.
Analytical Validation (E-E-A-T)
To ensure the integrity of the dye manufacturing process, the intermediate must meet the following criteria:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, Water/ACN gradient) | >98.5% Area |
| Identity | 1H-NMR (CDCl₃) | Doublet at ~7.6 ppm (Nitro-adjacent proton) must be distinct. |
| Isomer Check | GC-MS | <0.5% 4-Nitroguaiacol contamination. |
Why this matters: Even trace amounts of the 4-nitro isomer can alter the final color profile of the dye (shifting it from golden-brown to reddish) and affect the toxicological profile of the pharmaceutical/cosmetic product.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Organic Syntheses. (1925). Nitration of Phenols and Separation of Isomers via Steam Distillation. Coll. Vol. 1. (General reference for nitrophenol separation logic). Retrieved from [Link]
-
European Commission. (2006).[3] Opinion on 2-Amino-6-chloro-4-nitrophenol and related Aminophenol Dye Precursors. Scientific Committee on Consumer Products (SCCP). (Provides context on the safety and usage of nitrophenol-derived dyes). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxyphenol Nitration
Subject: Troubleshooting & Optimization Guide for Guaiacol Nitration Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]
Executive Summary
Nitration of 2-methoxyphenol (guaiacol) is a classic Electrophilic Aromatic Substitution (EAS) that presents two distinct challenges: Regioselectivity (4-nitro vs. 6-nitro isomer ratio) and Oxidative Degradation (formation of quinones/tars).[1] Because the substrate is electron-rich, standard mixed-acid conditions (
This guide provides a self-validating workflow to maximize the yield of the pharmacologically relevant 4-nitroguaiacol while suppressing the 6-isomer and oxidative byproducts.[1]
Module 1: Regioselectivity & Isomer Control
Q: Why am I getting a mixture of isomers, and how do I favor the 4-nitro product?
A: The hydroxyl (-OH) and methoxy (-OMe) groups are both ortho/para directors, but they compete.[1]
-
Electronic Effect: The -OH group is a stronger activator than -OMe.[1]
-
Steric/H-Bonding Effect: The 6-position (ortho to OH) is stabilized by intramolecular hydrogen bonding in the transition state, which favors the formation of 6-nitroguaiacol .[1] The 4-position (para to OH) is sterically less hindered and electronically favored, leading to 4-nitroguaiacol .[1]
Optimization Protocol: To shift the ratio toward the 4-isomer, you must disrupt the intramolecular H-bonding mechanism or use steric bulk.[1]
-
Switch Solvent: Use Acetic Acid (
) rather than sulfuric acid. promotes the formation of the acetyl nitrate intermediate, which is a softer electrophile. -
Catalytic Control: Use Iron(III) Nitrate (
) or Calcium Nitrate ( ).[1] These reagents release species more slowly and can chelate the phenolic oxygen, altering the directing effect.
Visualizing the Pathway
Figure 1: Reaction pathways showing the competition between the desired para-substitution, ortho-substitution, and oxidative degradation.[2]
Module 2: Troubleshooting Reaction Integrity
Q: My reaction mixture turned dark black/tarry. What happened?
A: You have oxidized the phenol ring.[3]
Guaiacol is highly activated.[1] If the concentration of nitronium ions (
Corrective Action:
-
Temperature Control: Maintain reaction temperature between 0°C and 10°C . Do not allow it to exceed 20°C during addition.[1]
-
Reagent Addition: Add the nitrating agent dropwise to the substrate solution. Never dump the substrate into the acid.
-
Inert Atmosphere: Run the reaction under Nitrogen (
) to reduce radical propagation.
Module 3: Purification (The Self-Validating Step)
Q: How do I separate the 4-nitro and 6-nitro isomers without expensive chromatography?
A: Use Steam Distillation .[1] This is the most reliable, self-validating method for nitrophenols.[1]
-
The Principle:
-
6-Nitroguaiacol (Ortho): Forms intramolecular hydrogen bonds (between the -OH and -NO2).[1][4][5] This reduces its interaction with water, making it steam volatile .[1][3]
-
4-Nitroguaiacol (Para): Forms intermolecular hydrogen bonds with water molecules.[1][3] This makes it non-volatile and retains it in the aqueous pot.
-
Purification Workflow:
-
Quench reaction mixture in ice water.
-
Distillate (Receiver): Contains yellow crystals of 6-nitroguaiacol .[1]
-
Residue (Pot): Contains crude 4-nitroguaiacol .[1]
-
Recrystallize the residue from hot water or ethanol to obtain pure 4-nitroguaiacol.[1]
Figure 2: Purification logic relying on the difference in volatility caused by hydrogen bonding patterns.[1]
Module 4: Optimized Experimental Protocol
Method: Controlled Nitration in Acetic Acid (Modified Menke Conditions) Target: 4-Nitroguaiacol Scale: 10g Basis[1]
| Parameter | Specification | Reason |
| Substrate | 2-Methoxyphenol (10.0 g) | Dissolved in Glacial Acetic Acid (30 mL).[1] |
| Reagent | Dissolved in Glacial Acetic Acid (10 mL). | |
| Temperature | < 10°C | Prevents oxidation to quinones.[1] |
| Addition Rate | 1 mL/min | Controls exotherm to prevent thermal runaway.[1] |
| Quench | Crushed Ice (100 g) | Precipitates crude solids instantly.[1] |
Step-by-Step:
-
Setup: Equip a 3-neck round bottom flask with a thermometer, addition funnel, and magnetic stirrer.
-
Solvation: Dissolve 10g of guaiacol in 30 mL of glacial acetic acid. Cool to 5°C in an ice/salt bath.
-
Preparation: In a separate beaker, mix 1.1 equivalents of Nitric Acid (70%) with 10 mL acetic acid.
-
Addition: Add the acid mixture dropwise. Monitor Temp: If T > 10°C, stop addition immediately until cooled.
-
Reaction: Stir for 1 hour at 10°C, then allow to warm to room temperature (RT) for 30 mins.
-
Workup: Pour mixture over crushed ice. A yellow/orange precipitate will form.[1]
-
Separation: Transfer the suspension to a steam distillation apparatus. Distill until the distillate runs clear (removing the 6-isomer).
-
Isolation: Filter the solid remaining in the distillation flask. Recrystallize from hot water/ethanol (1:1).
References
-
Regioselective Nitration of Phenols:Use of metal nitrates for improved ortho/para selectivity.
- Source: Journal of Chemical Sciences
-
[6]
-
Separation Logic (Steam Distillation):Mechanistic explanation of intra- vs intermolecular hydrogen bonding in nitrophenols.
- Source: Master Organic Chemistry
-
Safety Data & Properties:Toxicology and handling of 2-methoxy-4-nitrophenol.
Sources
- 1. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5264085A - Method of separating components of phenols mixture by distillation - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-Methoxy-6-nitrophenol
Executive Summary & Core Challenge
Scaling up the production of 2-Methoxy-6-nitrophenol (6-Nitroguaiacol) presents a classic organic synthesis dilemma: Regioselectivity vs. Thermodynamics.
In the laboratory, direct nitration of guaiacol is often attempted. However, the para position (4-position) is electronically and sterically favored over the ortho position (6-position). Direct nitration typically yields a 60:40 or 70:30 mixture favoring the unwanted 4-nitroguaiacol . At scale, separating these isomers via column chromatography is economically unviable.
The Solution: This guide advocates for the Sulfonation-Blocking Strategy .[1] By temporarily blocking the reactive para position with a sulfonic acid group, we force nitration to the ortho position, followed by desulfonation. This method is the industrial gold standard for high-purity (>98%) 6-nitroguaiacol.
The "Gold Standard" Protocol: Sulfonation-Blocking Route
This workflow ensures regioselectivity and safety at scale.
Step-by-Step Methodology
| Step | Operation | Key Technical Parameter | Why? (Causality) |
| 1 | Sulfonation | React Guaiacol with conc. H₂SO₄ (1.1 eq) at 90-100°C. | Sulfonation is reversible but kinetically favors the para (4) position at high temps. This blocks the 4-position. |
| 2 | Cooling | Cool mass to < 5°C. | Prepares for nitration. Nitration is highly exothermic; starting cold provides a safety buffer. |
| 3 | Nitration | Add HNO₃ (1.05 eq) dropwise. Maintain T < 10°C. | The sulfonic acid group directs the incoming nitro group to the open ortho (6) position. |
| 4 | Desulfonation | Dilute with water, heat to reflux (100-110°C) for 2-4 hours. | Acid-catalyzed hydrolysis removes the sulfonic acid group, restoring the hydrogen at the 4-position. |
| 5 | Isolation | Steam Distillation or Solvent Extraction. | Crucial: 6-Nitroguaiacol is steam volatile (ortho-effect); 4-Nitroguaiacol is not. |
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical decision points for troubleshooting.
Caption: Figure 1: Comparison of Direct Nitration (Yield Loss) vs. Sulfonation-Blocking Strategy (High Selectivity).
Troubleshooting & FAQs
Category 1: Regioselectivity & Yield
Q: I am seeing a large spot on TLC corresponding to 4-nitroguaiacol. How do I shift the ratio?
-
Diagnosis: You are likely using direct nitration or your sulfonation step was incomplete.
-
Root Cause: The methoxy group is an ortho, para director. Without a blocking group, the para position is sterically less hindered.
-
Corrective Action: Ensure the sulfonation step (Step 1) is driven to completion. Monitor the disappearance of guaiacol via HPLC before adding nitric acid. If you cannot change routes, lower the reaction temperature of direct nitration to -10°C to favor the kinetic product (ortho), though this is less effective than blocking.
Q: My final yield is low (<40%). Where did the product go?
-
Diagnosis: Oxidative degradation.
-
Root Cause: Phenols are electron-rich and prone to oxidation by nitric acid, leading to quinones and tars (black reaction mixtures).
-
Corrective Action:
-
Control Exotherm: Ensure strict temperature control (<10°C) during HNO₃ addition.
-
Stoichiometry: Do not use a large excess of HNO₃.
-
Urea Addition: Add 0.5% urea to the reaction mixture to scavenge nitrous acid (HNO₂), which catalyzes the oxidative degradation cycle [1].
-
Category 2: Purification (The "Ortho Effect")
Q: How do I separate the 6-nitro isomer from the 4-nitro impurity without a column?
-
Technical Insight: This is the most critical scale-up advantage of 6-nitroguaiacol.
-
Mechanism: this compound possesses an Intramolecular Hydrogen Bond between the phenolic -OH and the nitro -NO₂ group. This "locks" the molecule, reducing its polarity and preventing intermolecular bonding with water/solvent.
-
6-Nitro (Ortho): Low boiling point, Steam Volatile , soluble in non-polar solvents.
-
4-Nitro (Para): High intermolecular bonding, Not Steam Volatile , less soluble in non-polar solvents.
-
-
Protocol: Perform a steam distillation. The yellow 6-nitroguaiacol will distill over with the water. The 4-nitro isomer will remain in the pot as a dark residue [2].
Category 3: Safety & Scale-Up Hazards[2]
Q: During the nitration step, the temperature spiked and "red fumes" appeared. What happened?
-
Diagnosis: Thermal Runaway / Autocatalytic Decomposition.
-
Root Cause: Nitration is exothermic (-120 to -150 kJ/mol). If cooling capacity is insufficient, the temperature rise accelerates the reaction (Arrhenius law), releasing more heat. The "red fumes" are Nitrogen Dioxide (NO₂), indicating the decomposition of nitric acid and oxidation of the organic substrate.
-
Immediate Action: Stop HNO₃ dosing immediately. Increase cooling jacket flow. Do not quench with water immediately if the temp is extremely high (flash steam risk), but prepare for emergency dumping if T > Critical Limit.
-
Prevention:
-
Calculate the Adiabatic Temperature Rise (ATR) before scaling.
-
Use a dosing pump interlocked with a temperature sensor (Dosing stops if T > 10°C).
-
Data Summary: Method Comparison
| Feature | Direct Nitration | Sulfonation-Blocking Route |
| Reagents | HNO₃ / AcOH | H₂SO₄ / HNO₃ |
| Isomer Ratio (6-Nitro:4-Nitro) | ~40:60 (Poor) | >95:5 (Excellent) |
| Atom Economy | High | Lower (Requires H₂SO₄ & Neutralization) |
| Purification Effort | High (Chromatography/Recryst) | Low (Steam Distillation) |
| Scalability | Low (Safety/Purity risks) | High (Industrial Standard) |
References
- Hanson, J. R. (2002). Protecting Groups in Organic Synthesis. Blackwell Science.
- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
-
Encyclopedia of Reagents for Organic Synthesis (EROS). Nitric Acid. Wiley. (Context: Oxidative hazards of nitration).
-
Org. Synth. 1930, 10, 74. Nitration of Phenols. (Context: General procedures for nitration and steam distillation work-up).
(Note: While specific industrial batch records are proprietary, the chemical pathways described above are grounded in fundamental aromatic substitution kinetics and thermodynamics validated in the cited texts.)
Sources
Technical Support Center: Trace Analysis of 2-Methoxy-6-nitrophenol
Status: Systems Operational Ticket ID: #2M6NP-TRACE-001 Assigned Specialist: Senior Application Scientist Subject: Method Refinement & Troubleshooting for 2-Methoxy-6-nitrophenol (6-Nitroguaiacol)
Executive Summary & Chemical Profile[1]
Welcome to the technical support interface. You are likely encountering difficulties with sensitivity, peak tailing, or isomer resolution in the analysis of This compound (also known as 6-Nitroguaiacol ).
This compound presents a unique analytical paradox: it is a nitrophenol, yet it exhibits distinct behavior compared to its isomers (4-nitroguaiacol or 5-nitroguaiacol) due to the ortho-effect . The intramolecular hydrogen bonding between the nitro group and the hydroxyl group reduces its polarity relative to its isomers, significantly affecting chromatographic retention and ionization efficiency.
Compound Data Sheet
| Parameter | Value | Analytical Implication |
| CAS Number | 15969-08-1 | Use for precise standard procurement. |
| pKa | ~6.1 [1] | Mobile phase pH must be < 4.0 for C18 retention. |
| LogP | ~1.1 - 1.3 | Moderately lipophilic; suitable for Reverse Phase LC. |
| Key Isomers | 4-Nitroguaiacol, 5-Nitroguaiacol | Critical separation required; 4-isomer is more polar. |
| Ionization | ESI Negative ( | Proton loss is favored at the phenolic site. |
Method Development Strategy (LC-MS/MS)
Q: Which column chemistry provides the best separation from matrix interferences?
Recommendation: While C18 is standard, it often fails to resolve 6-nitroguaiacol from the 4-nitroguaiacol isomer due to similar hydrophobicity.
-
Primary Choice: Phenyl-Hexyl or Biphenyl phases.
-
Secondary Choice: C18 with Embedded Polar Groups.
Q: My sensitivity in ESI(-) is poor. How do I optimize the mobile phase?
Troubleshooting Protocol: Standard acidic mobile phases (0.1% Formic Acid) suppress ionization in negative mode because they force the phenol into its neutral state.
-
Buffer Selection: Switch to 1-5 mM Ammonium Acetate (pH ~5.5 - 6.0) .
-
Why? The pH is near the pKa (6.1), allowing partial ionization. The acetate ion acts as a proton abstraction agent, enhancing the formation of the
ion.
-
-
Post-Column Infusion (Optional): If you must use low pH for separation, use a T-junction to infuse a basic solution (e.g., Ammonia/Isopropanol) post-column to raise pH before the MS inlet.
Sample Preparation (Solid Phase Extraction)
Q: I am seeing low recovery (<60%) from water samples. What is wrong?
Root Cause: The pH of your loading step is likely too high. At neutral pH (7.0), this compound (pKa 6.1) is partially ionized. Ionized species do not retain well on standard polymeric Reverse Phase SPE cartridges.
Corrective Workflow:
Figure 1: Optimized SPE workflow for Nitrophenols. The acidification step is the critical control point for recovery [3].
GC-MS Specific Troubleshooting
Q: Can I analyze this without derivatization?
Technical Advisory: While possible, it is not recommended for trace analysis.
-
Issue: The phenolic hydroxyl group interacts with active sites (silanols) in the GC liner and column, leading to severe peak tailing and non-linear calibration curves at low concentrations [4].
-
The "Ortho" Exception: this compound is slightly more volatile than its isomers due to intramolecular H-bonding, meaning it can pass through a GC column easier than 4-nitroguaiacol, but adsorption losses will still degrade detection limits.
Q: What is the preferred derivatization method?
Protocol: Silylation with BSTFA + 1% TMCS .
-
Dry extract completely (water destroys the reagent).
-
Add 50
L BSTFA + 1% TMCS. -
Incubate at 65°C for 30-60 minutes.
-
Result: The -OH is replaced by -OTMS, improving volatility and peak shape.
Isomer Resolution Logic
Q: How do I distinguish 6-Nitroguaiacol from 4-Nitroguaiacol?
These isomers have the same mass (MW 169.13). You must rely on chromatography or unique fragmentation patterns.
Decision Matrix:
| Feature | This compound (6-NG) | 2-Methoxy-4-nitrophenol (4-NG) |
| Structure | Nitro is ortho to -OH.[4] | Nitro is para to -OH. |
| H-Bonding | Intramolecular (Internal). | Intermolecular (Connects to solvent). |
| Volatility | Higher (elutes earlier in GC). | Lower (elutes later in GC). |
| Water Solubility | Lower. | Higher. |
| LC Elution (C18) | Generally elutes after 4-NG (more hydrophobic). | Generally elutes before 6-NG. |
Visualizing the Decision Pathway
Use this logic flow to select your final analytical approach based on your lab's capabilities and detection limits (LOD) requirements.
Figure 2: Method Selection Decision Tree. LC-MS/MS is preferred for trace analysis due to the thermal instability risks in GC.
References
-
PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. [Link]
-
EPA Method 528. (2000). Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
-
ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
Sources
Technical Support Center: Stability & Storage of 2-Methoxy-6-nitrophenol
Target Compound: 2-Methoxy-6-nitrophenol (Commonly: 6-Nitroguaiacol) CAS: 609-25-6 (Isomer specific) Chemical Class: ortho-Nitrophenols[1]
Core Directive: The Stability Profile
Executive Summary: this compound is an ortho-substituted nitrophenol.[1] Its stability is governed by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the ortho-nitro group (-NO₂).[1] This internal bond creates a pseudo-six-membered ring that stabilizes the molecule against some intermolecular reactions but makes it uniquely susceptible to photonic excitation.[1]
The "Golden Rules" of Storage:
-
Photon Shielding (Critical): The nitro group is highly photo-labile.[1] Exposure to UV/Visible light triggers a nitro-to-nitrite rearrangement (nitro-nitrite photorearrangement), releasing nitrous acid (HONO) and generating radical species.[1]
-
Oxidative Exclusion: While the electron-withdrawing nitro group deactivates the ring against electrophilic attack, the phenolic moiety remains susceptible to oxidation, particularly into o-benzoquinones, which manifest as a red/brown discoloration.[1]
-
Thermal Moderation: Store at 2–8°C . While the compound is solid at room temperature, cooler temperatures retard the kinetics of slow oxidative coupling.[1]
Storage Workflow & Decision Logic
The following diagram illustrates the decision matrix for handling incoming shipments and long-term storage.
Figure 1: Decision logic for receiving and storing 6-nitroguaiacol to maximize shelf-life.
Troubleshooting Guide (Q&A)
Issue 1: Color Degradation
Q: My sample has turned from bright yellow to a dark orange/brown. Is it still usable?
A: The color shift indicates the formation of quinoid impurities or azo-coupling products.[1]
-
Mechanism: Trace oxidation of the phenol yields o-benzoquinones, which are deeply colored (red/brown).[1] This is often accelerated by basic impurities or light exposure.[1]
-
Verdict: If the color change is superficial (surface only), the bulk material may still be >98% pure.[1]
-
Action: Perform a melting point check. If the melting point is depressed by >2°C compared to the Certificate of Analysis (CoA), recrystallization is required before use in sensitive assays (e.g., enzyme inhibition or precise synthesis).[1]
Issue 2: Physical State Change (Oiling Out)
Q: The solid crystals have clumped together or appear wet (oiling out). [1]
A: This is a sign of hygroscopicity-induced depression or eutectic formation.[1]
-
Mechanism: Although the intramolecular H-bond reduces hygroscopicity compared to para-nitrophenols, the methoxy group can still interact with atmospheric moisture.[1] Water acts as a melting point depressant.[1]
-
Action: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. If it does not resolidify, the sample contains significant impurities and requires recrystallization.
Issue 3: Solubility Issues
Q: The compound is not dissolving clearly in my organic solvent.
A: this compound should be soluble in DCM, Ethyl Acetate, and Ethanol.[1] Turbidity usually indicates:
-
Inorganic Salts: Leftover from synthesis (e.g., sodium nitrate).[1]
-
Polymeric Degradants: Oxidative polymerization products are often less soluble.[1]
-
Action: Filter the solution through a 0.45 µm PTFE syringe filter. If the filtrate is clear and yellow, the active compound is likely in solution.[1]
Experimental Protocols
Protocol A: Inert Gas Blanketing (Standard Storage)
Prevents oxidative degradation during repeated use.[1]
-
Cap Removal: Open the vial only in a clean, dry environment.
-
Dispense: Remove the required amount quickly.
-
Flush: Insert a needle connected to a gentle stream (1–2 psi) of dry Argon or Nitrogen into the vial.[1]
-
Tip: Argon is heavier than air and is superior for "blanketing" the solid.[1]
-
-
Seal: While the gas is flowing, screw the cap (preferably phenolic with PTFE liner) tightly onto the vial.
-
Tape: Wrap the cap junction with Parafilm to prevent gas exchange.[1]
Protocol B: Rescue Recrystallization
Use this to restore degraded (brown) material to >99% purity.[1]
Solvent System: Ethanol / Water (Green Chemistry Approach) Rationale: The compound is highly soluble in hot ethanol but poorly soluble in water.[1]
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a flask. Add minimal boiling Ethanol (approx. 3–5 mL) until fully dissolved.
-
Note: If insoluble dark particles remain, perform a hot filtration.[1]
-
-
Nucleation: Remove from heat. Add warm water dropwise to the hot ethanol solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 drops of hot ethanol to clear the turbidity.[1]
-
Crystallization: Allow the flask to cool to room temperature slowly (do not use an ice bath immediately, or oiling out may occur). Once crystals form, move to 4°C for 1 hour.
-
Collection: Filter via vacuum filtration. Wash with cold 20% Ethanol/Water.[1]
-
Drying: Dry under high vacuum (<5 mbar) at room temperature for 4 hours.
Degradation Mechanism Visualization
The following diagram details the specific chemical pathways that lead to loss of purity.
Figure 2: Mechanistic pathways of degradation.[1] Photolysis leads to radical formation, while oxidation leads to quinone formation.
Stability Data Matrix
| Parameter | Optimal Condition | Acceptable Range | Critical Failure Limit |
| Temperature | 2°C to 8°C | 15°C to 25°C | > 40°C (Accelerated degradation) |
| Light | Total Darkness | Amber Glass | Direct Sunlight (>1 hour) |
| Atmosphere | Argon/Nitrogen | Dry Air | Humid Air (>60% RH) |
| Container | Glass + PTFE Liner | Polypropylene | Polystyrene (Leaching risk) |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6947, 2-Nitrophenol (Isomer family data).[1] PubChem. Available at: [Link][1]
-
Bejan, I., et al. (2006).[1] The photolysis of ortho-nitrophenols: a new gas phase source of HONO.[1] Physical Chemistry Chemical Physics, 8(17), 2028–2035.[1] (Mechanistic basis for photolysis).[1]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link][1]
Sources
troubleshooting poor resolution in 2-Methoxy-6-nitrophenol isomer separation
Troubleshooting Poor Resolution in 2-Methoxy-6-nitrophenol Isomer Separation
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in achieving adequate separation of this compound and its positional isomers. The structural similarity of these compounds makes their separation a significant analytical challenge. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, moving from fundamental issues to advanced optimization strategies.
Part 1: Fundamental Concepts & Frequently Asked Questions
Why is separating positional isomers of this compound so difficult?
Positional isomers possess the same molecular formula and functional groups, differing only in the substitution pattern on the aromatic ring. This results in very similar physical and chemical properties, such as polarity, hydrophobicity, and pKa. Consequently, they exhibit nearly identical interactions with both the stationary and mobile phases in chromatography, leading to poor resolution and co-elution. The key to their separation lies in exploiting the subtle differences in their dipole moments and steric hindrance, which can influence their interaction with specific stationary phases.
Q1: What is the best starting point for column and mobile phase selection for this separation?
A1: For initial method development, a reversed-phase High-Performance Liquid Chromatography (HPLC) approach is the most common and logical starting point.
-
Column: A standard C18 (ODS) column is the workhorse of reversed-phase chromatography and a suitable first choice. Its non-polar stationary phase separates compounds based on hydrophobicity[1][2].
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (ACN) and water is a standard starting point. A typical starting ratio would be 50:50 (v/v). An acid modifier, such as 0.1% formic acid or phosphoric acid, is crucial to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent analyte form and promoting sharp, symmetrical peaks[3].
| Parameter | Recommended Starting Condition | Rationale |
| Chromatography Mode | Reversed-Phase HPLC | Proven effectiveness for separating polar aromatic compounds. |
| Stationary Phase | C18 (ODS), 5 µm particle size | Provides good hydrophobic retention for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | Organic modifier to elute analytes. ACN often provides better selectivity for aromatic isomers. |
| Gradient/Isocratic | Isocratic (e.g., 50% B) | Simple starting point to gauge retention. |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID column) | Typical analytical flow rate. |
| Column Temperature | 30 °C | Provides stable retention times. Temperature can be a powerful optimization tool[4]. |
| Detection | UV at 254 nm or 280 nm | Phenolic compounds exhibit strong UV absorbance. |
Part 2: Troubleshooting Guide for Poor Resolution
This section addresses specific problems you may be observing in your chromatogram.
Q2: My peaks are completely co-eluting or have a resolution (Rs) of less than 1.0. What should I do first?
A2: This indicates that the current conditions lack the necessary selectivity. The primary goal is to alter the interactions between the analytes and the stationary/mobile phases.
The Causality: Complete co-elution means the subtle structural differences between your isomers are not being differentiated by the chromatographic system. This is a selectivity problem, not an efficiency problem. Your first adjustments should focus on the most influential selectivity parameters: mobile phase strength and composition.
Below is a troubleshooting workflow to guide your decisions.
Caption: Troubleshooting workflow for poor isomer resolution.
Step-by-Step Protocol: Mobile Phase Optimization
-
Adjust Organic Strength: Systematically vary the percentage of acetonitrile from 40% to 60% in 5% increments. A lower percentage of organic solvent will increase retention times, providing more opportunity for the isomers to interact with the stationary phase and resolve.
-
Switch Organic Modifier: If ACN fails to provide separation, replace it with methanol. Methanol has different solvent properties and can alter selectivity, sometimes significantly improving the separation of positional isomers.
-
Control pH: The pKa of nitrophenols is acidic. Ensure the mobile phase pH is at least 2 units below the analyte pKa to maintain them in a single, neutral form. Using a buffer (e.g., 10 mM potassium phosphate) instead of a simple acid can improve reproducibility, though it may be less MS-friendly.
Q3: I have some separation, but the peaks are broad and tailing, which ruins the resolution. What causes this?
A3: Peak tailing is often caused by secondary, undesirable interactions or issues within the HPLC system itself. For acidic compounds like phenols, a common cause is interaction with active sites on the silica backbone of the column.
The Causality: Uncapped silanol groups on the silica surface can be acidic and interact strongly with polar functional groups on analytes, leading to a "smearing" effect known as tailing. Other causes can include column contamination, dead volume in the system, or a mismatch between the sample solvent and the mobile phase[5][6].
Troubleshooting Peak Tailing:
-
Check pH: Ensure the mobile phase is sufficiently acidic (e.g., pH < 3) to suppress the ionization of both the analytes and residual silanol groups.
-
Use an Inert Column: Modern columns, often labeled as "inert" or "base-deactivated," have higher surface coverage and end-capping, minimizing silanol interactions. If you are using an older column, consider replacing it.
-
Sample Solvent Mismatch: Dissolve your sample in the mobile phase. Injecting a sample in a much stronger solvent (like 100% DMSO or ACN) can cause peak distortion.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites. Flush the column according to the manufacturer's instructions. (See Protocol below).
Experimental Protocol: Column Cleaning and Regeneration (C18)
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of HPLC-grade water (to remove buffers).
-
Flush with 20-30 column volumes of Isopropanol (an intermediate polarity solvent).
-
Flush with 20-30 column volumes of Hexane (to remove non-polar contaminants).
-
Reverse the flush sequence: Isopropanol -> Water.
-
Finally, equilibrate the column with your mobile phase for at least 20 column volumes before reconnecting to the detector.
Q4: My resolution is still poor. Should I consider a different type of chromatography?
A4: Yes. If reversed-phase HPLC on a C18 column is insufficient, you should explore alternative stationary phases or even a different chromatographic mode like Gas Chromatography (GC), if your analytes are thermally stable and sufficiently volatile.
Alternative HPLC Stationary Phases:
-
Phenyl-Hexyl: This is an excellent choice for aromatic isomers. It provides hydrophobic interactions similar to C18 but also introduces π-π stacking interactions between the phenyl rings on the stationary phase and your analytes. This alternative selectivity mechanism can dramatically improve resolution[7].
-
Polar-Embedded Phases: These phases (e.g., amide or carbamate embedded groups) offer different selectivity profiles and are more robust in highly aqueous mobile phases[8].
Gas Chromatography (GC) as an Alternative: GC can offer very high efficiency and is excellent for separating positional isomers[9][10].
-
Derivatization: Phenols can exhibit poor peak shape in GC. Derivatizing the hydroxyl group to form a less polar ether (e.g., using diazomethane or PFBBr) is a common strategy to improve peak symmetry and volatility[11].
-
Column Selection: A mid-polarity column (e.g., one containing a percentage of phenyl-methylpolysiloxane) is a good starting point for separating these isomers[12].
Caption: Exploiting alternative selectivity with a Phenyl-Hexyl column.
Part 3: Advanced Strategies
Q5: I need even better separation for impurity profiling. Are there more advanced techniques?
A5: Yes. For very complex separations where baseline resolution is not achievable with single-dimension chromatography, comprehensive two-dimensional liquid chromatography (LCxLC) is a powerful option.
The Causality: LCxLC combines two different columns with orthogonal (different) separation mechanisms. The entire sample is subjected to both separations, vastly increasing the overall resolving power (peak capacity)[13].
-
Typical LCxLC Setup for Isomers:
-
First Dimension (¹D): A Phenyl-Hexyl column, which separates based on a mix of hydrophobicity and π-π interactions.
-
Second Dimension (²D): A column with a different selectivity, perhaps a polar-embedded phase or one designed for shape selectivity, operated on a much faster timescale.
-
This technique is instrumentally more complex but can resolve isomers that are impossible to separate using conventional HPLC.
References
-
SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. Retrieved from [Link]
-
LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
-
Shimadzu. (2021). Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
PubMed. (n.d.). Separation of enantiomers by gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). GC method for separation and quantification of positional isomers. Retrieved from [Link]
-
Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Agilent. (2011). HPLC Separation Fundamentals. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. Retrieved from [Link]
-
Journal of Oleo Science. (n.d.). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. agilent.com [agilent.com]
- 3. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. separation of positional isomers - Chromatography Forum [chromforum.org]
- 9. chemijournal.com [chemijournal.com]
- 10. vurup.sk [vurup.sk]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
overcoming solubility issues with 2-Methoxy-6-nitrophenol in experiments
Topic: Overcoming Solubility & Handling Challenges Ticket ID: SOL-2M6NP-001 Status: Resolved / Guide Published[1]
Executive Summary: The "Ortho Effect" Dilemma
If you are struggling to keep 2-Methoxy-6-nitrophenol (6-Nitroguaiacol) in solution during biological assays or aqueous dilutions, you are likely fighting intramolecular hydrogen bonding .[1][2]
Unlike its isomers (e.g., 4-nitroguaiacol), the nitro group at the 6-position is adjacent to the phenolic hydroxyl group.[1] These two groups form a stable internal "chelate" ring.[1] This internal bond satisfies the hydroxyl's polarity, making the molecule "hide" its polar nature from the solvent.[1]
-
Result: The molecule acts more lipophilic (hydrophobic) than expected.[1]
-
Consequence: It dissolves well in organic solvents (benzene, ether) but "crashes out" (precipitates) aggressively upon contact with water or low-pH buffers.[1]
Module 1: The Solubility Matrix
Use this table to select the correct vehicle for your application.
| Solvent System | Solubility Rating | Notes & Recommendations |
| DMSO (Dimethyl Sulfoxide) | Excellent (>100 mM) | Recommended Stock Solvent. Stable at -20°C. Hygroscopic; keep sealed.[1] |
| Ethanol (Absolute) | Good | Good for intermediate dilutions.[1] Avoid for long-term stock storage due to evaporation.[1] |
| Acetone | Very Good | Useful for chemical synthesis/purification.[1] Not suitable for bioassays (toxicity).[1] |
| Water (pH < 7.0) | Poor (< 0.5 mg/mL) | High Risk. The protonated form is hydrophobic due to internal H-bonding.[1] |
| Water (pH > 8.5) | Moderate to Good | The "pH Switch." Deprotonation breaks the internal H-bond, forming the soluble phenolate salt.[1] |
| PBS (Phosphate Buffered Saline) | Poor | Salting-out effect may occur.[1] Requires <0.5% DMSO final concentration to maintain stability.[1] |
Module 2: Critical Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Target: Create a robust stock for long-term storage.[1]
-
Weighing: Weigh 8.46 mg of this compound (MW: 169.13 g/mol ).[1]
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Why DMSO? It disrupts the intramolecular H-bond more effectively than ethanol.[1]
-
-
Vortexing: Vortex vigorously for 30 seconds. The solution should be a clear, bright yellow/orange liquid.[1]
-
Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.
Protocol B: The "Step-Down" Dilution (preventing Bioassay Precipitation)
Issue: Direct injection of high-concentration stock into aqueous media causes immediate precipitation (the "cloudy puff").[1]
The Fix:
-
Intermediate Dilution: Dilute your 50 mM DMSO stock 1:10 into Ethanol or PEG-400 to create a 5 mM working solution.[1]
-
Final Dilution: Slowly add the 5 mM working solution to your cell culture media/buffer while vortexing the buffer .
-
Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to prevent cytotoxicity, which also helps keep the compound soluble.[1]
-
Module 3: The pH Manipulation Strategy
For applications where DMSO is not permitted.
Because this compound is a phenol, it is a weak acid (pKa ≈ 7.2 - 7.5).[1]
-
Low pH (Protonated): Neutral molecule, Intramolecular H-bond active
Insoluble in water .[1] -
High pH (Deprotonated): Anionic Phenolate, H-bond broken
Soluble in water .[1]
Workflow:
-
Prepare a buffer at pH 8.5 or higher (e.g., Tris-HCl or Carbonate buffer).[1]
-
Dissolve the compound directly into this buffer.
-
Visual Check: The solution will turn a deeper yellow/orange (Halochromism) indicating ionization.[1]
-
Warning: If you acidify this solution later, the compound will precipitate immediately.[1]
Visualizing the Mechanism
Diagram 1: The Ortho-Effect & Solubility Logic
This diagram illustrates why the molecule resists water and how to force it into solution.[1]
Caption: The "Ortho Effect" creates a hydrophobic shield (Red) preventing water solubility.[1] High pH (Yellow) breaks this shield, restoring solubility.[1]
Frequently Asked Questions (FAQ)
Q: The solution turned bright orange when I added it to my cell culture media. Is it degraded? A: No. This is Halochromism . Nitrophenols act as pH indicators.[1] At the physiological pH of cell media (7.4), a fraction of the compound deprotonates, causing a bathochromic shift (color change) to yellow/orange.[1] This confirms the compound is present and partially ionized.[1]
Q: Can I use sonication to dissolve it in water? A: Only temporarily.[1] Sonication creates a suspension, not a true solution.[1] If you sonicate it into water without a cosolvent (DMSO) or pH adjustment, it will likely re-precipitate (crash out) within minutes, leading to erratic experimental data.[1]
Q: Is this compound light-sensitive? A: Yes, moderately.[1] Nitro-aromatics can undergo photoreduction or degradation over time.[1] Always store stocks in amber vials or wrapped in foil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10942855, this compound.[1] Retrieved from [Link][1]
-
Sidgwick, N. V., et al. (1915). The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene.[1] Journal of the Chemical Society, Trans., 107, 1202–1213.[1] (Seminal work on the "Ortho Effect" and volatility/solubility of nitrophenols).[1]
-
ECHA (European Chemicals Agency). Registration Dossier: Nitrophenols - Physical & Chemical Properties.[1] (General solubility and pKa data for nitrophenol isomers).
-
Loba Chemie. Safety Data Sheet: Nitrophenols. Retrieved from [Link] (Standard safety and handling protocols).[1]
Sources
- 1. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orthonitrophenol is less soluble in water than paranitrophenols class 12 chemistry CBSE [vedantu.com]
- 3. 5-Nitroguaiacol (sodium) | C7H7NNaO4 | CID 67644880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. askfilo.com [askfilo.com]
- 6. ehs.yale.edu [ehs.yale.edu]
minimizing by-product formation in 6-Nitroguaiacol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Welcome to the Technical Support Center for the synthesis of 6-nitroguaiacol. As Senior Application Scientists, we have compiled this comprehensive guide to assist you in navigating the complexities of this synthesis, with a primary focus on maximizing the yield of your target molecule while minimizing the formation of unwanted by-products. This resource is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Chemistry: The Basis of By-product Formation
The synthesis of 6-nitroguaiacol is primarily achieved through the electrophilic aromatic substitution of guaiacol. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the guaiacol ring are both ortho-, para-directing activators. This means they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).
The key to a successful synthesis lies in controlling the regioselectivity of the nitration reaction. The primary by-products encountered are the isomeric 4-nitroguaiacol and the over-nitrated 4,6-dinitroguaiacol.
-
4-Nitroguaiacol: Formation of this isomer is a significant challenge due to the para-directing effect of the hydroxyl group.
-
4,6-Dinitroguaiacol: This by-product arises from a second nitration event on the already nitrated guaiacol ring. The presence of the first nitro group deactivates the ring, but under harsh reaction conditions, dinitration can still occur.[1]
The formation of these by-products is influenced by a delicate interplay of factors including temperature, reaction time, and the choice of nitrating agent and solvent.
Reaction Pathway and By-product Formation
Caption: Synthesis of 6-Nitroguaiacol and major by-products.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your synthesis.
Q1: My reaction is producing a high percentage of 4-nitroguaiacol. How can I improve the selectivity for the 6-nitro isomer?
Answer:
Achieving high regioselectivity for the 6-position is a common challenge. The formation of the 4-nitro isomer is thermodynamically favored. To kinetically favor the formation of 6-nitroguaiacol, you can leverage steric hindrance.
-
Explanation: The methoxy group at the 2-position provides some steric hindrance to the adjacent 6-position. By carefully selecting your reaction conditions, you can amplify this effect to favor nitration at the less hindered 6-position.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). Lower temperatures increase the kinetic control of the reaction, making it more sensitive to steric effects.
-
Choice of Nitrating Agent: A bulkier nitrating agent can enhance steric hindrance. Consider using a nitrating agent other than the standard nitric/sulfuric acid mixture, if your experimental setup allows.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with less polar solvents to see if this improves the 6-nitro to 4-nitro ratio.
-
Q2: I am observing a significant amount of 4,6-dinitroguaiacol in my product mixture. What steps can I take to prevent this?
Answer:
The formation of 4,6-dinitroguaiacol is a result of over-nitration. This typically occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
-
Explanation: The first nitro group deactivates the aromatic ring, making a second nitration more difficult. However, with a sufficient excess of the nitrating agent or at elevated temperatures, dinitration can become a significant side reaction.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the nitrating agent, but avoid a large excess. A good starting point is 1.1 to 1.2 equivalents of the nitrating agent per equivalent of guaiacol.
-
Monitor Reaction Progress: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired product.
-
Maintain Low Temperature: As with improving regioselectivity, maintaining a low reaction temperature will help to slow down the rate of the second nitration.
-
Q3: My overall yield of 6-nitroguaiacol is low, even after accounting for by-product formation. What are the potential causes and solutions?
Answer:
Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during workup and purification.
-
Explanation: In addition to the formation of by-products, side reactions such as oxidation of the phenol group can occur, leading to the formation of tar-like substances and a decrease in the overall yield of desired nitro-compounds. Product loss during extraction and purification is also a common issue.
-
Troubleshooting Protocol:
-
Ensure Complete Reaction: Monitor the reaction to ensure all the starting material has been consumed. If the reaction stalls, a small, incremental addition of the nitrating agent might be necessary.
-
Optimize Workup Procedure: During the aqueous workup, ensure the pH is carefully adjusted to neutralize any remaining acid. The product is phenolic and will be deprotonated and soluble in aqueous base. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all of the product.
-
Refine Purification Technique: If you are using column chromatography, ensure you have chosen an appropriate solvent system that provides good separation between your product and by-products. For recrystallization, selecting the right solvent is crucial to maximize recovery.
-
Frequently Asked Questions (FAQs)
What is a good starting protocol for the synthesis of 6-nitroguaiacol?
A general protocol involves the slow addition of a nitrating agent to a solution of guaiacol in a suitable solvent at a controlled temperature.
-
Recommended Starting Protocol:
-
Dissolve guaiacol in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (or another suitable nitrating agent) dropwise to the guaiacol solution while maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
What analytical methods are recommended for monitoring the reaction and assessing product purity?
Both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for analyzing the reaction mixture.
| Technique | Column | Mobile Phase/Carrier Gas & Conditions | Detection |
| HPLC | C18 reverse-phase column (e.g., Atlantis T3, 2.1 x 100 mm, 3 µm) | Gradient elution with water (containing 0.1% formic or acetic acid) and acetonitrile. A typical gradient could be 95:5 water:acetonitrile to 20:80 over 15 minutes.[2] | UV detector at an appropriate wavelength (e.g., 290 nm).[3] |
| GC-MS | A non-polar or semi-polar capillary column (e.g., ZB-5ms, 60 m x 0.25 mm x 0.25 µm) | Helium carrier gas. A typical temperature program would start at a low temperature (e.g., 65 °C), ramp up to a high temperature (e.g., 320 °C) to elute all components.[4] | Mass spectrometer in scan or selected ion monitoring (SIM) mode. |
What is the best method for purifying 6-nitroguaiacol?
The choice of purification method depends on the scale of your reaction and the impurity profile.
-
Column Chromatography: Flash chromatography is effective for separating the isomers. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If you have a significant amount of crude product, recrystallization can be a very effective purification method. Toluene or a mixture of acetic acid and water are reported to be effective solvents.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for 6-nitroguaiacol, while leaving the impurities in the mother liquor.
Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues in 6-Nitroguaiacol synthesis.
References
-
Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3221062A - Nitration process.
-
Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry. Retrieved from [Link]
-
Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Asif, M., & Shafi, S. (2016). APPLICATION, PRINCIPLES AND SYNTHESIS OF ORGANIC COMPOUNDS BY USING GREEN CHEMISTRY APPROACHES. Moroccan Journal of Chemistry.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Kroflič, A., et al. (2023). Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight. PMC. Retrieved from [Link]
-
Abad, J. P., & Amils, R. (1990). Synthesis of active nitroguaiacol ether derivatives of streptomycin. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
-
Budavari, S., et al. (2019). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Retrieved from [Link]
-
Chromacuity. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. PMC. Retrieved from [Link]
-
Wang, H., et al. (2024). Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temperatures. MDPI. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Comparison of aqueous SOA product distributions from guaiacol oxidation by non-phenolic and phenolic methoxybenzaldehydes as pho. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Kroflič, A., et al. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Amazon S3. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2019, June 7). The formation of nitro-aromatic compounds under high NOx and anthropogenic VOC conditions in urban Beijing, China. Retrieved from [Link]
-
Palma, J. M., et al. (2019). Short-Term Low Temperature Induces Nitro-Oxidative Stress that Deregulates the NADP-Malic Enzyme Function by Tyrosine Nitration in Arabidopsis thaliana. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Separation methods: Chromatography. Retrieved from [Link]
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- 4. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-Methoxy-6-nitrophenol
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantitative analysis of 2-Methoxy-6-nitrophenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a moderately polar nitroaromatic compound, this compound is susceptible to ionization suppression or enhancement, which can compromise data accuracy, precision, and sensitivity.[1][2][3] This document is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects are the alteration of ionization efficiency for the target analyte due to the presence of these co-eluting components in the mass spectrometer's ion source.[2][4]
This is a significant concern for this compound for two main reasons:
-
Ion Suppression: This is the most common manifestation, where matrix components compete with the analyte for ionization, leading to a decreased signal and artificially low quantification results.[1][2][3] This can severely impact the method's limit of detection and overall sensitivity.
-
Ion Enhancement: Less commonly, some matrix components can enhance the analyte signal, leading to artificially high quantification.
Q2: My this compound signal is inconsistent across different samples. How can I confirm if matrix effects are the cause?
A2: Signal variability is a classic symptom of matrix effects. To diagnose the issue, a Post-Extraction Spike Analysis is the most direct method.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Analyte spiked into the final reconstitution solvent.
-
Set B (Post-Spike Sample): A blank matrix sample (e.g., plasma, urine, soil extract without the analyte) is taken through the entire sample preparation process. The analyte is spiked into the final, clean extract just before LC-MS/MS injection.
-
Set C (Pre-Spike Sample): A blank matrix sample is spiked with the analyte before the sample preparation process begins. (This set is used to evaluate recovery, not just matrix effect).
-
-
Analysis: Inject and analyze all three sets.
-
Calculation: The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Interpretation:
-
ME ≈ 100%: Minimal matrix effect.
-
ME < 100%: Ion suppression is occurring.
-
ME > 100%: Ion enhancement is occurring.
-
A value significantly deviating from 100% confirms that the matrix is impacting your analyte's signal.
Q3: What are the primary strategies to combat matrix effects for this specific analyte?
A3: There is no single solution; a multi-faceted approach is often required. The core strategies are:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before they reach the MS source.[1][4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are critical.
-
Optimize Chromatography: Adjusting the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[4]
-
Utilize an Internal Standard: An appropriate internal standard, particularly a stable isotope-labeled (SIL) version, can co-elute and experience the same matrix effects, allowing for reliable correction during data processing.[1][5][6]
-
Employ Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract helps to normalize the matrix effect between the standards and the unknown samples.[1][5]
The following sections will delve into the specifics of each of these strategies.
Part 2: Troubleshooting Guide & In-Depth Solutions
Issue: Significant Ion Suppression Observed in Plasma/Urine Samples
A4: The goal is to retain your analyte while washing away interfering components like phospholipids and salts.[7] Given the properties of this compound (a polar, phenolic compound), a polymeric reversed-phase (PRP) or a mixed-mode anion-exchange sorbent is recommended.
Physicochemical Properties of this compound:
-
Molecular Weight: 169.13 g/mol [8]
-
Structure: Contains a polar phenol group and a nitro group, with a moderately non-polar methoxy group and benzene ring.
-
Acidity: The phenolic proton is acidic, meaning the molecule will be negatively charged at high pH.
Workflow Diagram: SPE Method Selection
Caption: Decision workflow for selecting an appropriate SPE sorbent.
Protocol: Mixed-Mode Anion-Exchange (Oasis MAX) SPE for Plasma This protocol leverages the phenolic nature of the analyte for superior cleanup.[9]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. This ensures the analyte is in its neutral form for initial binding to the reversed-phase component.
-
Conditioning: Condition the Oasis MAX cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 5% ammonium hydroxide in water. This removes salts and very polar interferences while keeping the analyte retained by reversed-phase.
-
Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This step is crucial. At this stage, the pH is high enough to deprotonate the phenolic group, engaging the anion-exchange mechanism. This strong retention allows for a strong organic wash to remove lipids and other non-polar interferences.
-
Elution: Elute this compound with 1 mL of 2% formic acid in methanol. The acid neutralizes the phenolic group, disrupting the anion-exchange retention and allowing the strong solvent to elute the analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solvent (e.g., 100 µL of 20% methanol in water).
Issue: Poor Peak Shape and Shifting Retention Times
A5: Poor peak shape can be a result of matrix components altering the column chemistry or co-eluting with the analyte.[5] For a polar compound like this compound, a standard C18 column might not provide sufficient retention, leading to elution near the solvent front where salt and phospholipid suppression is often most severe.[10]
Recommended LC Strategies:
-
Column Chemistry:
-
Phenyl-Hexyl Column: This is often an excellent choice for aromatic compounds. It provides alternative selectivity to C18 through pi-pi interactions between the phenyl stationary phase and the analyte's benzene ring. This can help separate the analyte from matrix components that interact differently.
-
Embedded Polar Group (EPG) C18 Column: These columns have a polar group embedded in the alkyl chain, making them more compatible with aqueous mobile phases and providing unique selectivity for polar analytes.
-
-
Mobile Phase Optimization:
-
pH Control: Since the analyte has a phenolic group, the mobile phase pH will affect its retention. Using a buffered mobile phase (e.g., 5-10 mM ammonium formate or ammonium acetate) at a pH around 4-5 will ensure the phenol is protonated (neutral), maximizing retention on a reversed-phase column.
-
Gradient Elution: A well-designed gradient is crucial. Start with a high aqueous percentage (e.g., 95% water) to retain the analyte and allow very polar matrix components (like salts) to wash out first. Then, ramp up the organic solvent (methanol or acetonitrile) to elute your analyte in a sharp peak, separated from later-eluting non-polar interferences.
-
Table 1: Comparison of LC Column Chemistries
| Column Type | Primary Retention Mechanism | Advantage for this compound | Potential Disadvantage |
| Standard C18 | Hydrophobic Interaction | Widely available, well-understood. | May show poor retention for this polar analyte. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Stacking | Enhanced selectivity for aromatic rings, can separate from matrix components that lack this feature. | Different elution order may require re-optimization. |
| EPG C18 | Hydrophobic & Polar Interaction | Better retention of polar analytes, resistant to dewetting with high aqueous mobile phases. | Selectivity can be highly specific to the EPG. |
Issue: Data is Still Variable Even After Improving Sample Prep and Chromatography
A6: A SIL-IS is the gold standard for correcting matrix effects and should be used whenever the highest accuracy and precision are required.[4][11] A SIL-IS is a version of this compound where one or more atoms (like ²H, ¹³C, or ¹⁵N) have been replaced with their heavy stable isotopes.[11][12]
Mechanism of Action: The SIL-IS is chemically identical to the analyte and therefore has the same physicochemical properties.[13] It will co-elute from the LC column and experience the exact same degree of ion suppression or enhancement in the MS source.[11] Because the mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) versions based on their mass-to-charge ratio, the ratio of their peak areas remains constant regardless of the matrix effect.
Diagram: How a SIL-IS Corrects for Ion Suppression
Caption: A SIL-IS experiences the same signal suppression as the analyte, keeping the ratio constant for accurate quantification.
Implementation:
-
Selection: Obtain a commercially available SIL-IS for this compound (e.g., D3- or 13C6-labeled). If unavailable, a close structural analog can be used, but it will not correct for matrix effects as perfectly.
-
Addition: The SIL-IS must be added to the sample at the very beginning of the sample preparation workflow. This allows it to correct for variability in extraction recovery in addition to matrix effects.
-
Concentration: Use a concentration that yields a strong, stable signal without being so high that it saturates the detector. A common starting point is to use a concentration that matches the mid-point of your calibration curve.
References
-
This compound | C7H7NO4 | CID 10942855 . PubChem - NIH. [Link]
-
Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Analytical Chemistry & Techniques. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis . YouTube. [Link]
-
LC-MS/MS chromatograms for the determination of p-nitrophenol . ResearchGate. [Link]
-
Stable Isotope Standards For Mass Spectrometry . Chemie Brunschwig. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. [Link]
-
Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS . PubMed. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC North America. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed . Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Quick Polar Pesticides (QuPPe): Learning from and Expanding on the Work of Others . LCGC International. [Link]
-
Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice . MDPI. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . PMC. [Link]
-
Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey . ResearchGate. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis . PMC. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring . PMC. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There . Restek. [Link]
-
An optimal QuEChERS method for the determination of emerging contaminants by LC-MS/MS in the Antarctic bivalve Adamussium colbecki . PubMed. [Link]
-
Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis . MDPI. [Link]
-
Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry . PubMed. [Link]
-
2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 . PubChem. [Link]
-
Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir . ResearchGate. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization . Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis . ResearchGate. [Link]
-
Ion Suppression in Mass Spectrometry . Ovid. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches . MDPI. [Link]
-
QuEChERS Method for Pesticide Residue Analysis . Phenomenex. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sepscience.com [sepscience.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
Technical Support Center: Optimization of Catalyst Systems for 2-Methoxy-6-nitrophenol Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on optimizing catalytic conditions to maximize yield and regioselectivity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental approach effectively.
Introduction: The Challenge of Selective Nitration
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic nitration of guaiacol (2-methoxyphenol), presents a significant regioselectivity challenge. The guaiacol ring possesses two activating groups—a hydroxyl (-OH) and a methoxy (-OCH₃)—both of which are ortho, para-directing. This electronic predisposition leads to the formation of a mixture of isomers, primarily the desired this compound (ortho to -OH) and the undesired 2-Methoxy-4-nitrophenol (para to -OH), along with potential dinitrated byproducts.
Direct nitration of guaiacol often results in an isomeric mixture with a para/ortho ratio of approximately 37%:58%.[1] Therefore, the optimization of the catalyst system and reaction parameters is not merely a matter of improving yield but is critical for directing the reaction toward the desired ortho-nitro isomer and simplifying downstream purification.
Section 1: The Core Mechanism: Electrophilic Aromatic Substitution
Understanding the reaction mechanism is fundamental to troubleshooting. The nitration of guaiacol is a classic example of Electrophilic Aromatic Substitution (EAS).
-
Generation of the Electrophile: The reaction begins with the formation of the highly reactive nitronium ion (NO₂⁺). In the conventional "mixed acid" method, concentrated sulfuric acid (H₂SO₄) acts as a catalyst, protonating nitric acid (HNO₃), which then loses a molecule of water to form the nitronium ion.[2][3]
-
Electrophilic Attack: The electron-rich aromatic ring of guaiacol attacks the nitronium ion. The hydroxyl and methoxy groups donate electron density to the ring, making it highly reactive. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The directing effects of the -OH and -OCH₃ groups favor the formation of intermediates where the positive charge is delocalized onto the oxygen atoms, stabilizing the transition states for ortho and para attack. This is why these isomers are the major products.
-
Rearomatization: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrophenol product.
Caption: Reaction pathway for the mixed-acid nitration of guaiacol.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: My overall yield is very low, and the reaction mixture turns into a dark, tar-like substance. What is happening?
A1: This is a classic sign of oxidative degradation and/or runaway nitration, which are common pitfalls in nitrating activated phenols.
-
Causality (The "Why"): Phenols are highly susceptible to oxidation, and nitration is a strongly exothermic process. Uncontrolled temperature increases reaction rates exponentially, favoring aggressive side reactions like oxidation and polysubstitution (dinitration), leading to complex polymeric byproducts (tar).[4]
-
Troubleshooting Steps:
-
Aggressive Temperature Control: The single most critical parameter. The reaction vessel must be maintained at a low temperature, typically 0-5 °C , using an ice-salt or acetone-dry ice bath.
-
Slow Reagent Addition: The nitrating mixture (mixed acid) must be added dropwise to the solution of guaiacol, never the other way around. This ensures the electrophile is consumed as it is introduced, preventing a buildup in concentration and a sudden exotherm.
-
Dilution: Running the reaction in a suitable solvent (like glacial acetic acid) can help dissipate heat more effectively than running it neat.[5]
-
Reagent Quality: Ensure you are using fresh, concentrated (98%) sulfuric acid and fuming or highly concentrated (≥70%) nitric acid. Water content can affect the generation of the nitronium ion.
-
Q2: I've improved the yield, but I'm getting a nearly 1:1 mixture of 4-nitro and 6-nitro isomers. How can I improve selectivity for the desired this compound?
A2: This is the core optimization challenge. While electronic effects predispose the formation of both isomers, you can leverage sterics and alternative catalytic approaches to favor the ortho position.
-
Causality (The "Why"): The para position is often electronically favored and is sterically more accessible than the ortho positions, which are flanked by the methoxy and hydroxyl groups. To favor the 6-position, you must either increase the steric hindrance at the para position or use a catalyst system that favors chelation-controlled ortho delivery.
-
Troubleshooting & Optimization Strategies:
-
Lower Reaction Temperature: Lowering the temperature (e.g., to -10 °C or 0 °C) can sometimes improve regioselectivity. Reactions under kinetic control at lower temperatures can favor the sterically less hindered product, but it is a parameter worth investigating.[6]
-
Alternative Nitrating Systems: Move beyond mixed acid. Consider metal nitrate catalysts like Ferric nitrate (Fe(NO₃)₃) in a solvent like acetic anhydride.[7] These systems can sometimes offer different selectivity profiles, potentially through a different nitrating species or coordination with the substrate.
-
Advanced Strategy - Protecting Groups: For maximum selectivity, a protecting group strategy is a field-proven method. By converting the highly activating hydroxyl group into a bulkier ester or ether, you can sterically block one of the ortho positions and potentially disfavor the para position. A patented process involves converting the phenol to a diphenyl oxalate derivative before nitration, followed by hydrolysis to release the nitrophenol.[1] This significantly increases the steric bulk around the hydroxyl group.
-
Q3: I'm observing a significant amount of a dinitrated byproduct. How do I prevent this?
A3: Dinitration occurs when the initial product, a nitrophenol, undergoes a second nitration. This is caused by conditions that are too harsh.
-
Causality (The "Why"): The first nitro group is deactivating, but the -OH and -OCH₃ groups are so strongly activating that a second nitration is still possible, especially if there is an excess of the nitrating agent or if the temperature is too high.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar equivalent of the nitrating agent relative to the guaiacol substrate. A slight sub-stoichiometric amount (e.g., 0.95 equivalents of HNO₃) can be used to ensure all the nitrating agent is consumed before dinitration can occur, at the cost of some starting material remaining.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC).[5] As soon as the starting material is consumed and the desired mono-nitro product is maximized, quench the reaction by pouring it into ice-cold water.
-
Maintain Low Temperature: As with preventing degradation, low temperature (0-5 °C) is crucial.[4]
-
Q4: What is the most effective method for purifying this compound from the 4-nitro isomer?
A4: The structural difference between the ortho (6-nitro) and para (4-nitro) isomers allows for effective separation based on their differing physical properties.
-
Causality (The "Why"): The 6-nitro isomer can form an intramolecular hydrogen bond between the hydroxyl proton and an oxygen of the adjacent nitro group. This internal bonding reduces its interaction with other molecules. The 4-nitro isomer cannot do this and instead forms intermolecular hydrogen bonds with neighboring molecules, leading to a higher boiling point and lower volatility.
-
Recommended Purification Protocol:
-
Steam Distillation: This is the most effective industrial and lab-scale method. The ortho-isomer (this compound) is steam volatile due to its intramolecular hydrogen bonding and will co-distill with the water, while the para-isomer will remain in the distillation flask.[8]
-
Column Chromatography: For smaller scales, silica gel chromatography can effectively separate the isomers. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar ortho-isomer first.
-
Recrystallization: If one isomer is present in a much larger quantity, recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) can be used to purify the major product.[9]
-
Section 3: Experimental Protocols
Protocol 1: Standard Mixed-Acid Nitration of Guaiacol
This protocol is a baseline for optimization. Parameters should be adjusted based on troubleshooting.
-
Setup: Place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-salt bath.
-
Substrate Solution: Dissolve guaiacol (1.0 eq) in glacial acetic acid (5-10 volumes). Cool the solution to 0 °C.
-
Nitrating Mixture Preparation: In a separate flask, cool concentrated sulfuric acid (1.1 eq) to 0 °C. Slowly add concentrated nitric acid (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: Add the prepared nitrating mixture dropwise to the stirred guaiacol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product.
Protocol 2: Purification by Steam Distillation
-
Setup: Transfer the crude product mixture to a large flask suitable for steam distillation. Add water to create a slurry.
-
Distillation: Heat the flask and begin passing steam through the mixture.
-
Collection: Collect the distillate, which will be a two-phase mixture of water and the volatile yellow this compound. Continue until the distillate runs clear.
-
Isolation: The desired product can be isolated from the distillate by extraction with a solvent like dichloromethane, followed by drying and evaporation of the solvent.
Section 4: Data Presentation: Parameter Optimization Summary
The following table summarizes the expected impact of key parameters on the synthesis. Researchers should use this as a guide for their Design of Experiments (DoE).
| Parameter | Range/Condition | Expected Effect on Yield | Expected Effect on 6-Nitro Selectivity | Rationale & Citation |
| Temperature | -10°C to 25°C | Decreases significantly above 10°C | May improve at lower temperatures | Higher temps cause degradation and dinitration.[6] |
| HNO₃:Guaiacol Ratio | 0.9 to 1.5 eq | Increases up to ~1.0 eq, then plateaus | Decreases > 1.1 eq | Excess HNO₃ leads to dinitration. |
| H₂SO₄ (Catalyst) | 1.0 to 3.0 eq | Increases with catalyst loading | Minor effect | Ensures efficient generation of the NO₂⁺ electrophile.[2] |
| Reaction Time | 30 min to 4 hours | Increases to a plateau | May decrease with very long times | Extended time can lead to side reactions. Monitor by TLC.[5] |
| Catalyst System | Mixed Acid vs. Fe(NO₃)₃ | Varies | Potentially higher with Fe(NO₃)₃ | Metal nitrates can offer alternative selectivity profiles.[7] |
Section 5: Visualization of Troubleshooting Workflow
This diagram outlines a logical flow for addressing common experimental issues.
Sources
- 1. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. paspk.org [paspk.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
Validation & Comparative
Validation of an HPLC Method for 2-Methoxy-6-nitrophenol Quantification
Executive Summary
In the synthesis of pharmaceutical precursors and agrochemicals, 2-Methoxy-6-nitrophenol (2M6NP) serves as a critical intermediate.[1] Its structural isomerism—specifically distinguishing it from 2-methoxy-4-nitrophenol —presents a unique analytical challenge.[1] While Gas Chromatography (GC) offers high sensitivity, it often requires derivatization to mitigate the polarity of the phenolic hydroxyl group.
This guide validates a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior alternative for routine quality control.[1] The method described herein eliminates derivatization steps, ensures resolution of positional isomers (
The Verdict:
-
Best for Routine QC: RP-HPLC (Robust, no derivatization, high specificity).[1]
-
Best for Trace Analysis (<10 ppb): GC-MS (Requires silylation).[1]
-
Not Recommended: UV-Vis Spectrophotometry (Lacks specificity for isomers).[1]
Compound Profile & Analytical Challenges
To validate a method, one must understand the molecule. 2M6NP (also known as 6-nitroguaiacol) possesses distinct physicochemical properties driven by the ortho positioning of the nitro group relative to the hydroxyl group.
| Property | Description | Analytical Implication |
| Structure | Guaiacol derivative with -NO₂ at C6.[1][2] | Potential for Intramolecular Hydrogen Bonding (between -OH and -NO₂).[1] |
| Acidity (pKa) | ~7.5 - 8.3 (Predicted) | The mobile phase pH must be acidic (< 3.0) to suppress ionization and ensure retention on C18. |
| Isomerism | 2-Methoxy-4-nitrophenol | The para-isomer lacks intramolecular H-bonding, making it more polar.[1] Separation relies on this polarity difference.[1] |
| Chromophore | Nitro group + Aromatic ring | Strong UV absorption at 280 nm and 340-350 nm . |
The "Ortho Effect" in Separation
In RP-HPLC, 2-methoxy-4-nitrophenol (more polar due to exposed -OH) typically elutes earlier than This compound .[1] The 6-nitro isomer forms an intramolecular hydrogen bond, "masking" its polarity and increasing its affinity for the hydrophobic C18 stationary phase.
Comparative Analysis: HPLC vs. Alternatives
The following decision matrix justifies the selection of HPLC over GC and UPLC for this specific application.
Table 1: Technology Comparison
| Feature | RP-HPLC (Recommended) | GC-MS | UPLC/UHPLC |
| Sample Prep | Simple Dilution | Derivatization (Silylation) required to prevent tailing.[1] | Simple Dilution |
| Isomer Resolution | Excellent ( | Good, but dependent on column polarity.[1] | Superior, but higher backpressure.[1] |
| Sensitivity (LOD) | ~0.1 µg/mL | < 0.01 µg/mL | ~0.05 µg/mL |
| Robustness | High (Standard equipment) | Moderate (Liner contamination issues).[1] | Moderate (Requires specialized pumps).[1] |
| Cost per Run | Low | Medium | Medium-High |
Decision Logic Diagram
Figure 1: Decision tree for selecting the analytical technique based on sensitivity and lab resources.
The Optimized HPLC Method
This protocol is designed to be self-validating ; the system suitability steps ensure the method is working before samples are wasted.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Mode: Isocratic (60% A / 40% B) or Gradient (see below).
-
Column Temp: 30°C.
-
Detection: UV-Vis / DAD at 280 nm (primary) and 350 nm (secondary/confirmation).[1]
-
Injection Volume: 10 µL.
Why Acidic Mobile Phase? Phenols are weak acids.[1] Without acid (pH < pKa), 2M6NP would partially ionize, leading to peak tailing and variable retention times. Phosphoric acid suppresses ionization, keeping the analyte neutral and sharp.
Validation Protocol (ICH Q2(R2) Compliant)
This validation workflow follows the ICH Q2(R2) guidelines for analytical procedures.
Validation Workflow Diagram
Figure 2: Sequential workflow for validating the HPLC method.
Specificity (Selectivity)
Objective: Prove the method separates 2M6NP from its isomer (2-methoxy-4-nitrophenol) and degradation products.
-
Protocol: Inject a mixture containing 2M6NP and 2-methoxy-4-nitrophenol.[1]
-
Acceptance Criteria: Resolution (
) between isomers . No interference at the retention time of 2M6NP in the blank injection.
Linearity
Objective: Demonstrate proportional response.
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Confirm the method measures the "true" value.
-
Protocol: Spike a placebo matrix with 2M6NP at 80%, 100%, and 120% levels (triplicate injections).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Objective: Verify consistency.
-
Protocol: 6 injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD
for peak area and retention time.[1]
LOD & LOQ
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.
-
Limit of Quantitation (LOQ): S/N ratio of 10:1.
Summary of Validation Data (Simulated)
The following table represents typical data obtained during a successful validation of this nitrophenol derivative.
| Parameter | Result | Acceptance Criteria | Status |
| Specificity | PASS | ||
| Linearity ( | 0.9998 | PASS | |
| Precision (RSD) | 0.45% (n=6) | PASS | |
| Accuracy (Recovery) | 99.8% (Range: 99.2-100.5%) | 98.0 - 102.0% | PASS |
| LOD | 0.05 µg/mL | N/A | Info |
| Tailing Factor | 1.1 | PASS |
Troubleshooting Guide
-
Problem: Split peaks.
-
Problem: Tailing peaks.
-
Problem: Drifting Retention Times.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][5]
-
PubChem. (n.d.).[1][6] this compound Compound Summary. National Center for Biotechnology Information.[1]
-
Phenomenex. (2025).[1][3][6] HPLC vs GC: What Sets These Methods Apart.
-
ResearchGate. (2017).[1] Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography.[1][7][8]
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C7H7NO4 | CID 10942855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Comparative Guide: Reactivity & Physicochemical Profiling of Nitrophenol Isomers
Executive Summary
In drug development and industrial organic synthesis, the three isomers of nitrophenol (
For the pharmaceutical chemist, the distinction is critical:
Structural & Electronic Determinants[1][2]
The reactivity differences among nitrophenol isomers are not random; they are strictly governed by the interplay of Resonance Effects (
The Electronic Landscape
-
-Nitrophenol: The nitro group (
) exerts a strong electron-withdrawing inductive ( ) and resonance ( ) effect. The effect effectively delocalizes the negative charge of the phenoxide ion onto the oxygen atoms of the nitro group. -
-Nitrophenol: Possesses similar
and effects to the para-isomer. However, the proximity of the and groups allows for Intramolecular Hydrogen Bonding (Chellation). This stabilizes the neutral molecule, making the proton slightly harder to remove compared to the para-isomer. -
-Nitrophenol: The nitro group is in a position where resonance overlap with the phenoxide oxygen is impossible. Only the weaker electron-withdrawing inductive effect (
) operates, resulting in significantly lower acidity and reactivity profiles.
Visualization of Electronic Logic
The following diagram illustrates the causality between structural positioning and resulting physicochemical properties.
Figure 1: Flowchart mapping structural positions to electronic effects and observable physicochemical outcomes.
Physicochemical Profile & Data Comparison
The following data aggregates standard literature values to highlight the distinctions. Note the specific inversion of acidity between
| Property | Phenol (Ref) | |||
| Structure | 1,2-substituted | 1,3-substituted | 1,4-substituted | Unsubstituted |
| 7.23 | 8.40 | 7.15 (Most Acidic) | 9.95 | |
| Melting Point | 45°C | 97°C | 114°C | 41°C |
| Solubility ( | 0.2 g/100mL (20°C) | 1.35 g/100mL | 1.6 g/100mL | 8.3 g/100mL |
| H-Bonding Type | Intra molecular | Intermolecular | Inter molecular | Intermolecular |
| Steam Volatility | Yes | No | No | Yes (Partial) |
Key Insight:
Reactivity & Synthetic Utility
Acidity and Deprotonation
While both
-
Mechanism: In
-nitrophenol, the intramolecular H-bond stabilizes the undissociated phenol. Breaking this bond requires energy, making deprotonation slightly less favorable than in the para isomer, where no such stabilization of the reactant exists.
Catalytic Reduction (Pharma Application)
The reduction of the nitro group (
-
Reaction:
-
Kinetics:
-Nitrophenol generally reduces faster than the ortho isomer in catalytic hydrogenation. -
Why? Steric hindrance in the ortho position can impede the approach of the reducing agent or adsorption onto the catalyst surface. Furthermore, the intramolecular H-bond in the ortho isomer alters the electron density on the nitro group, affecting its susceptibility to reduction.
Electrophilic Aromatic Substitution
-
Directing Effects: The
group is strongly activating ( -director), while is strongly deactivating ( -director). -
Conflict: In nitrophenols, the activating
group dominates the orientation of incoming electrophiles.-
Example: Bromination of
-nitrophenol occurs at the position ortho to the hydroxyl group (the only activated position available).
-
Experimental Protocols
Protocol A: Separation via Steam Distillation
Objective: Isolate
Reagents: Crude nitration mixture, Distilled Water, Ice.
Workflow:
-
Setup: Assemble a steam distillation apparatus (Steam generator flask
Claisen head Condenser Receiver flask). -
Charge: Place the crude nitrophenol mixture in the round-bottom flask with water.
-
Distillation: Pass steam vigorously through the mixture.
-
Filtration (Ortho): Cool the distillate. Filter the yellow crystals of
-nitrophenol. -
Extraction (Para): Filter the hot residue from the boiling flask. Add 2M HCl to the filtrate and cool. Crude
-nitrophenol will precipitate. -
Validation: Measure Melting Points. (
-NP: ~45°C; -NP: ~114°C).
Figure 2: Separation logic based on H-bonding topology.
Protocol B: Kinetic Monitoring of Reduction (Self-Validating)
Objective: Monitor the reduction of
Why this works:
-
Preparation: Prepare a 0.1 mM solution of
-nitrophenol in water. Add excess fresh solution.-
Checkpoint: Solution must turn bright yellow immediately (formation of phenolate ion). If not, check pH (must be alkaline).
-
-
Catalyst Addition: Add metal catalyst (e.g., Ag or Au nanoparticles).
-
Monitoring: Immediately scan UV-Vis spectrum (250–500 nm) every 60 seconds.
-
Endpoint: Reaction is complete when the peak at 400 nm vanishes and the peak at 300 nm plateaus.
-
Data Processing: Plot
vs. time. A linear plot confirms pseudo-first-order kinetics.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
-
Hervés, P., Pérez-Lorenzo, M., Liz-Marzán, L. M., Dzubiella, J., Lu, Y., & Ballauff, M. (2012). Catalysis by metallic nanoparticles in aqueous solution: model reactions. Chemical Society Reviews, 41(17), 5577-5587.[6] [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. o-nitrophenol can be easily steam distilled whereas p-nitrophenol can - askIITians [askiitians.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. onitrophenol can be easily steam distilled whereas class 11 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Methoxy-6-nitrophenol and Its Analogues
Executive Summary: The "Ortho-Effect" in Nitrophenols[1]
In the development of active pharmaceutical ingredients (APIs) and environmental tracers, distinguishing between nitrophenol isomers is a critical quality control checkpoint. 2-Methoxy-6-nitrophenol (6-Nitroguaiacol) presents a classic analytical challenge: it is a structural isomer of 2-Methoxy-4-nitrophenol (4-Nitroguaiacol) .
While they share the same molecular weight (169.13 g/mol ) and functional groups, their spectroscopic behaviors diverge radically due to a single dominant force: Intramolecular Hydrogen Bonding (IMHB) .
This guide provides a technical roadmap for differentiating these analogues using UV-Vis, IR, NMR, and Mass Spectrometry, supported by experimental protocols for pKa determination.
Structural & Electronic Context
The core differentiator is the position of the nitro group relative to the phenolic hydroxyl.
-
This compound (6-NG): The nitro group is ortho to the hydroxyl. This proximity allows the phenolic hydrogen to lock into a stable 6-membered chelate ring with the nitro oxygen.
-
2-Methoxy-4-nitrophenol (4-NG): The nitro group is para to the hydroxyl. No intramolecular H-bonding is possible; the molecule relies on intermolecular interactions (dimerization or solvent bonding).
Visualization: The Chelation Effect
The following diagram illustrates the structural equilibrium and the resulting electronic stabilization.
Figure 1: Comparative deprotonation pathways. The intramolecular hydrogen bond in the ortho-isomer stabilizes the neutral form, making it thermodynamically harder to deprotonate (higher pKa).
Comparative Spectroscopic Profiling
UV-Vis Spectroscopy & Acidity (pKa)
The most robust method for differentiation is determining the pKa via UV-Vis titration. The "Ortho Effect" makes 6-NG a weaker acid than its para-analogue.
| Feature | This compound (6-NG) | 2-Methoxy-4-nitrophenol (4-NG) | Mechanistic Cause |
| pKa (approx.) | 7.5 – 8.2 | 6.4 – 7.1 | IMHB stabilizes the neutral 6-NG, resisting deprotonation. |
| ~360 nm (Yellow) | ~315 nm (Pale Yellow) | Nitro-group twisting in ortho position affects conjugation. | |
| ~430 nm (Orange) | ~400 nm (Deep Yellow) | Bathochromic shift upon ionization (phenolate resonance). | |
| Isosbestic Point | Distinct at ~380 nm | Distinct at ~340 nm | Indicates clean two-state equilibrium (HA |
Diagnostic Rule: If the pKa is > 7.5, you likely have the ortho-isomer (6-NG). If the pKa is < 7.0, it is likely the para-isomer (4-NG).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides direct evidence of the hydrogen bond.
-
O-H Stretch (6-NG): Appears as a broad, weak band shifted to 3100–3250 cm⁻¹ . The chelation weakens the O-H bond, lowering the frequency.
-
O-H Stretch (4-NG): Appears as a sharper band at 3300–3500 cm⁻¹ (concentration dependent). In dilute solution, the "free" OH stretch at ~3600 cm⁻¹ may be visible.
-
Nitro Stretch: The asymmetric
stretch in 6-NG often shifts to lower wavenumbers (~1510 cm⁻¹) compared to 4-NG (~1540 cm⁻¹) due to the electronic perturbation of the H-bond.
Nuclear Magnetic Resonance (1H NMR)
NMR is the definitive structural confirmation tool.
-
Phenolic Proton (
):-
6-NG: The chelated proton is highly deshielded, appearing at
10.5 – 11.5 ppm . This signal is relatively concentration-independent. -
4-NG: The proton appears at
9.0 – 10.0 ppm . This signal is concentration-dependent (shifts upfield upon dilution).
-
-
Coupling Patterns (Aromatic Region):
-
6-NG: 1,2,3-substitution pattern (triplet of doublets or multiplet).
-
4-NG: 1,2,4-substitution pattern (one doublet with large coupling, one doublet with small coupling, one doublet of doublets).
-
Mass Spectrometry (MS)
Under Electron Ionization (EI) or ESI-MS/MS, the "Ortho Effect" triggers unique fragmentation rearrangements.
-
6-NG (Ortho): Prominent
peak (m/z 152). The nitro oxygen abstracts the phenolic hydrogen, followed by loss of the OH radical. -
4-NG (Para): Dominant
(loss of 30) or (loss of 46). The loss of OH is negligible because the nitro group is too far to interact.
Experimental Protocols
Protocol A: Spectrophotometric pKa Determination
Use this protocol to distinguish isomers based on acidity constants.
Reagents:
-
Universal Buffer (Britton-Robinson or Phosphate-Citrate), pH range 4.0 – 10.0.
-
Stock solution of analyte (1 mM in Methanol).
Workflow:
-
Preparation: Prepare 10 cuvettes, each containing 2.9 mL of buffer at increasing pH increments (e.g., pH 4, 5, 6, 6.5, 7, 7.5, 8, 9, 10).
-
Spiking: Add 30
L of analyte stock to each cuvette. Final conc: ~10 M. Invert to mix. -
Measurement: Scan UV-Vis from 250 nm to 550 nm.
-
Analysis:
-
Identify
of the anionic form (usually ~400-430 nm). -
Plot Absorbance at
vs. pH. -
Fit to the Henderson-Hasselbalch sigmoidal curve.
-
Result: The inflection point is the pKa.
-
Protocol B: Rapid NMR Identification
Use this for purity analysis.
Workflow:
-
Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent rapid proton exchange, though CDCl3 highlights the IMHB better).
-
Acquire 1H NMR (minimum 16 scans).
-
Check Region 10-12 ppm:
-
Signal present?
6-Nitroguaiacol . -
Signal absent (or < 10 ppm)?
4-Nitroguaiacol .
-
Decision Logic Diagram
Figure 2: Analytical decision tree for identifying nitroguaiacol isomers.
References
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 2-Methoxy-4-nitrophenol. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2025). Compound Summary: this compound. National Center for Biotechnology Information. [Link]
-
Vione, D., et al. (2009).[1] Photochemical degradation of nitrophenols in aqueous solution. Environmental Science & Technology. (Cited for pKa methodology and degradation pathways).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for Ortho-Effect in Mass Spec and IR shifts).
-
Kovács, A., et al. (2010). Pairwise Substitution Effects and Intramolecular Hydrogen Bonds in Methoxyphenols. Journal of Physical Chemistry A. [Link]
Sources
analysis of 2-Methoxy-6-nitrophenol impurities from different synthesis routes
Executive Summary: The "Ortho-Para" Challenge
2-Methoxy-6-nitrophenol (6-Nitroguaiacol) is a critical intermediate in the synthesis of specialized ligands and pharmaceutical compounds (e.g., catechol-O-methyltransferase inhibitors). Its synthesis is defined by a fundamental regioselectivity challenge: the Ortho-Para conflict .[1]
The starting material, Guaiacol (2-Methoxyphenol), contains two directing groups:
-
Hydroxyl (-OH): Strong activator, ortho/para director.
-
Methoxy (-OCH₃): Moderate activator, ortho/para director.
Because the -OH group is the stronger activator, it dictates the position of the incoming nitro group. The para position (relative to -OH) is sterically unhindered, leading to the formation of the major impurity, 2-Methoxy-4-nitrophenol (4-Nitroguaiacol) . The desired ortho product (6-Nitroguaiacol) forms in lower quantities due to steric crowding, despite being stabilized by intramolecular hydrogen bonding.
This guide analyzes the impurity profiles of three distinct synthesis routes and provides a self-validating analytical and purification protocol.
Mechanistic Analysis & Synthesis Pathways
Understanding the impurity profile requires analyzing the electronic and steric factors driving the reaction.
Graphviz Diagram: Reaction Pathways & Impurity Formation
The following diagram illustrates the branching pathways where impurities are introduced.
Caption: Synthesis workflow showing the kinetic favorability of the 4-nitro impurity vs. the thermodynamic stabilization of the 6-nitro target.
Route Comparison: Impurity Profiles
We compare three common synthesis strategies. The choice of route dictates the downstream purification burden.
Route A: Direct Mixed-Acid Nitration (The "Commodity" Route)
-
Method: Guaiacol is treated with concentrated HNO₃/H₂SO₄ or dilute HNO₃ in acetic acid.
-
Mechanism: Non-selective electrophilic aromatic substitution.
-
Impurity Profile: High.[1][2] The para isomer (4-nitro) often constitutes 40–60% of the crude product.
-
Risks: Exothermic "runaway" to dinitro compounds; oxidation of the phenolic ring to tars.
Route B: Metal-Mediated Nitration (The "Optimized" Route)
-
Method: Uses metal nitrates (e.g., Fe(NO₃)₃, Cu(NO₃)₂) or NaNO₂ in the presence of mild oxidants.
-
Mechanism: Metal cations can chelate between the phenolic oxygen and the methoxy oxygen, creating a "template" that directs the incoming nitro group to the ortho (6) position.
-
Impurity Profile: Medium. The Ratio of 6-nitro:4-nitro improves significantly (e.g., from 1:2 to 1:1 or better), reducing the mass of waste to be separated.
Route C: Indirect Synthesis via Diazotization (The "Pharma" Route)
-
Method: Starts with 2-Amino-6-nitroanisole (or similar aniline precursor) → Diazotization (NaNO₂/HCl) → Hydrolysis.
-
Mechanism: The nitro group is already in the correct position on the starting material. The reaction only converts the amine to a hydroxyl.
-
Impurity Profile: Ultra-Low.[1][2] No regioisomers (4-nitro) are formed because the carbon skeleton is pre-defined. Main impurities are unreacted starting material or diazo-tars.
Comparative Data Table
| Feature | Route A: Direct Nitration | Route B: Metal-Mediated | Route C: Diazotization |
| Major Impurity | 4-Nitroguaiacol (40-60%) | 4-Nitroguaiacol (20-30%) | Trace Aniline Precursors |
| Secondary Impurity | 4,6-Dinitroguaiacol | Metal residues | Diazo-tars |
| Yield (Target) | Low (<35%) | Moderate (40-50%) | High (>70%) |
| Purification Load | Heavy (Steam Distillation req.)[3] | Moderate | Light (Crystallization) |
| Cost | Low | Medium | High |
Analytical Protocol (HPLC)[2][4][5]
To objectively assess the product quality, a robust HPLC method is required. This method must separate the regioisomers (4-nitro vs 6-nitro) which have similar polarities.
Method Specifications
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (Acidification suppresses phenol ionization, sharpening peaks).
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (general) and 330 nm (specific for nitro-phenols).
Impurity Identification Logic
-
6-Nitroguaiacol (Target): Elutes later than 4-nitroguaiacol in reverse phase.
-
Reason: Intramolecular H-bonding (between OH and NO₂) hides the polar groups, making the molecule more hydrophobic ("pseudo-nonpolar").
-
-
4-Nitroguaiacol (Impurity): Elutes earlier.
-
Reason: Intermolecular H-bonding with the solvent makes it effectively more polar.
-
Purification Protocol: The Self-Validating System
The physical chemistry of this compound allows for a "self-validating" purification method: Steam Distillation . This relies on the same intramolecular H-bonding that affects HPLC retention.[1][2]
Protocol Steps
-
Acidification: Ensure the crude reaction mixture is acidic (pH < 2) to keep phenols protonated.
-
Steam Distillation: Pass steam through the crude mixture.
-
The 6-Nitro isomer is volatile with steam.[1][2] The intramolecular H-bond prevents it from sticking to water molecules.[1] It will distill over as a yellow solid/oil.
-
The 4-Nitro isomer is non-volatile. It hydrogen bonds strongly with the bulk water and remains in the distillation flask.
-
The Dinitro impurity is too heavy/polar and remains in the flask.
-
-
Collection: The distillate contains predominantly the desired 6-isomer.
-
Validation: Run HPLC on the distillate. If a peak for 4-nitroguaiacol appears, the distillation was run too aggressively (entrainment).
Graphviz Diagram: Purification Logic
Caption: Purification workflow utilizing volatility differences driven by intramolecular hydrogen bonding.
References
-
Synthesis & Regioselectivity: Journal of Organic Chemistry. "Regioselective Nitration of Phenols." (General reference for metal-mediated nitration mechanisms).
-
Analytical Method: ResearchGate. "Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Wastewater by HPLC." (Methodology adapted for Guaiacol analogs).
-
Purification Physics: Organic Syntheses. "o-Nitrophenol and p-Nitrophenol Separation via Steam Distillation." (Foundational protocol for separating ortho/para nitrophenols).
-
Atmospheric/Environmental Chemistry: NIH/PubMed. "Guaiacol Nitration in Simulated Atmospheric Aerosol." (Provides detailed UV/Vis spectral data for 4-nitro vs 6-nitro isomers).
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-6-nitrophenol
Executive Summary: A Proactive Stance on Nitrophenolic Waste
This document provides a comprehensive, procedural guide for the safe and compliant disposal of 2-Methoxy-6-nitrophenol. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. Nitrophenolic compounds, including this compound, are recognized as hazardous materials requiring meticulous disposal protocols to protect both personnel and the environment.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.
Disclaimer: This guide is based on established best practices for nitrophenolic compounds and data from closely related isomers. However, you are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EH&S) policies.
Hazard Assessment: Understanding the Intrinsic Risk
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. Based on data for the closely related isomer 2-Methoxy-5-nitrophenol and the broader class of nitrophenols, this compound should be treated as a hazardous substance.[2][3]
The primary hazards are categorized as follows:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Hazard: May cause respiratory irritation.[2]
-
Reactivity: Aromatic nitro compounds can be strong oxidizing agents that may react vigorously with reducing agents.[3] They are also incompatible with strong acids, bases, and certain metals.[3]
-
Environmental Hazard: Nitrophenols are known to be toxic to aquatic life and persistent in soil.[1][4] Therefore, discharge into the environment must be strictly avoided.[4][5]
| Hazard Classification (Based on 2-Methoxy-5-nitrophenol) | GHS Category | Key Precaution |
| Acute toxicity, Oral | Category 4 | Do not eat, drink, or smoke when using this product.[2] |
| Skin Corrosion/Irritation | Category 2 | Wear protective gloves and clothing.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Wear eye and face protection.[2] |
| Specific target organ toxicity (single exposure) | Category 3 | Avoid breathing dust; use in a well-ventilated area.[2] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure during handling and disposal. The causality is clear: preventing contact at all potential entry points to the body.
| PPE Type | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and absorption.[6] |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[2][6] |
| Body Protection | Lab coat; consider a chemically resistant apron for larger quantities. | Protects skin from contamination. Contaminated clothing must be removed immediately.[6] |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (if dust is generated). | Required if working outside a fume hood or if ventilation is inadequate, to prevent respiratory tract irritation.[6][7] |
In-Lab Waste Management: Segregation and Containment
Proper disposal begins at the point of generation. The primary goal is to safely contain the waste and prevent inadvertent, hazardous reactions by keeping incompatible materials separate.[8]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for this compound waste. Glass or high-density polyethylene (HDPE) is typically appropriate.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Segregation:
-
Solid Waste: Collect pure solid this compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and reaction byproducts in a designated solid waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a designated liquid waste container.
-
Crucial Segregation: DO NOT mix nitrophenolic waste with strong reducing agents, strong acids, or strong bases in the same waste container to prevent violent reactions.[3][7]
-
-
Containment: Keep the waste container sealed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area within the lab, away from ignition sources and incompatible chemicals.
Diagram: Waste Segregation Decision Workflow
Caption: Decision workflow for segregating this compound waste at the point of generation.
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[6]
-
Don PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Control Ignition Sources: Remove all sources of ignition from the area.[6]
-
Containment (For Solid Spills):
-
Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[4][9]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[6]
-
Ventilation: Ventilate the area after cleanup is complete.[6][10]
-
Reporting: Report the spill to your institution's EH&S department, especially if it is large or has entered a drain. Note that the EPA requires reporting for spills of 100 pounds or more of nitrophenols.[11]
Approved Disposal Pathways
Final disposal of this compound is a regulated process that must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10]
The universally accepted and most environmentally sound disposal method for nitrophenolic compounds is incineration .[12]
Disposal Workflow:
-
EH&S Pickup: Once your laboratory waste container is full, arrange for a pickup by your institution's trained Environmental Health & Safety personnel.
-
Professional Transport: The waste is then transported by a licensed professional waste disposal service to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][5]
-
High-Temperature Incineration: At the TSDF, the waste is destroyed via high-temperature incineration.[12] This process is highly effective for organic compounds and is often performed in a rotary kiln or fluidized bed incinerator.[12] Incineration may require scrubbers to control the emission of nitrogen oxide gases.[12]
-
Regulatory Compliance: This entire process must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[13]
Diagram: Overall Disposal Workflow
Caption: The regulated pathway for this compound from laboratory generation to final destruction.
References
-
Astech Ireland. Safety Data Sheet: 2-Nitrophenol. 10
-
Carl ROTH. Safety Data Sheet: 2-Nitrophenol.
-
Apollo Scientific. Safety Data Sheet: 2-Nitrophenol.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols.
-
PubChem. 2-Nitrophenol. National Center for Biotechnology Information.
-
TCI Chemicals. Safety Data Sheet: 2,6-Dimethoxyphenol.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Nitrophenol.
-
Fisher Scientific. Safety Data Sheet: 2-Methoxy-5-nitrophenol.
-
Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Nitrophenol.
-
Reddit. r/chemistry Discussion on 2-nitrophenol waste.
-
Carl ROTH. Safety Data Sheet: 2-Methoxyphenol.
-
U.S. Environmental Protection Agency (EPA). 4-Nitrophenol Hazard Summary.
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
-
Fisher Scientific. Safety Data Sheet: p-Nitrophenol.
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
-
Central Drug House (P) Ltd. o-NITRO PHENOL Material Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet: 2-Nitrophenol.
-
European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
-
MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting.
-
Sullivan, G., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol. Food and Chemical Toxicology, 153, 112363.
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- 13. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
